Afromosin
描述
属性
IUPAC Name |
7-hydroxy-6-methoxy-3-(4-methoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-11-5-3-10(4-6-11)13-9-22-15-8-14(18)16(21-2)7-12(15)17(13)19/h3-9,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGPBYUQZLUKLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203543 | |
| Record name | Afromosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550-79-8 | |
| Record name | Afromosin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=550-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Afromosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Afromosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90203543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AFROMOSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89P1SB9FYW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Afromosin Compound: Discovery, History, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afromosin, a naturally occurring isoflavone, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and biological properties of this compound. It details the compound's initial isolation and structural elucidation, summarizes its quantitative biological activities in tabular format, and provides detailed experimental protocols for key assays. Furthermore, this guide includes visualizations of the signaling pathways modulated by this compound, offering a deeper understanding of its mechanism of action for researchers and drug development professionals.
Discovery and History
This compound, also known as afrormosin, was first isolated from the heartwood of Pericopsis elata, a tree species commonly known as African teak. The compound's name is derived from the former genus name of this plant, Afrormosia. Subsequent research has identified this compound in other plant species, including those of the Wisteria genus, such as Wisteria brachybotrys.
The initial characterization of this compound identified it as a 4'-methoxyisoflavone with the chemical formula C₁₇H₁₄O₅. Its structure was elucidated using spectroscopic techniques, revealing a 7-hydroxy-6,4'-dimethoxyisoflavone framework. This discovery placed this compound within the larger class of isoflavones, a group of compounds known for their potential health benefits.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₇H₁₄O₅ |
| Molecular Weight | 298.29 g/mol |
| IUPAC Name | 7-hydroxy-6-methoxy-3-(4-methoxyphenyl)chromen-4-one |
| CAS Number | 550-79-8 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in methanol, ethanol, and DMSO |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, with notable anti-inflammatory and anticancer properties. The following tables summarize the available quantitative data on these effects.
Anti-inflammatory Activity
| Assay | Cell Type/Model | Stimulant | This compound Concentration | Inhibition/Effect | IC₅₀ | Reference |
| Neutrophil Degranulation | Human Neutrophils | fMLP | 10.47 - 335.2 µM | Inhibition | - | |
| Neutrophil Degranulation | Human Neutrophils | PMA | 0.33 - 167.6 µM | Inhibition | 0.37 µM | |
| Myeloperoxidase Activity | Human Neutrophils | fMLP | 3.3 - 335.2 µM | Inhibition | - | |
| TNF-α Secretion | Human Neutrophils | fMLP | 16.7 - 335.2 µM | Inhibition | - | |
| Reactive Oxygen Species (ROS) Generation | Human Neutrophils | fMLP | 16.7 - 335.2 µM | Inhibition | - |
Anticancer Activity
| Cell Line | Cancer Type | Assay | This compound Concentration | Effect | IC₅₀ | Reference |
| B16F10 | Melanoma | Cell Viability | Time- and dose-dependent | Decreased viability | Not Reported | [1] |
| B16F10 | Melanoma | Cell Cycle Analysis | Not Reported | G₀/G₁ arrest | - | [1] |
| B16F10 | Melanoma | Apoptosis Assay | Not Reported | Induction of apoptosis | - | [1] |
| B16F10 | Melanoma | Invasion/Migration Assay | Not Reported | Decreased metastatic activity | - | [1] |
| Mouse Skin Tumor Promotion | In vivo | Two-stage carcinogenesis | Not Reported | Remarkable inhibitory effects | - | [2] |
| Mouse Pulmonary Tumor Promotion | In vivo | - | Not Reported | Significant inhibitory effect | - | [2] |
Experimental Protocols
Isolation of this compound from Wisteria sinensis Leaves (General Protocol)
This protocol provides a general method for the extraction and isolation of flavonoids, including this compound, from Wisteria species.
-
Extraction:
-
Air-dried and powdered plant material (e.g., leaves) is extracted with 85% aqueous methanol under reflux.
-
The resulting extract is concentrated under reduced pressure.
-
The residue is redissolved in methanol.
-
-
Fractionation:
-
The methanol-soluble portion is suspended in water and applied to a polyamide column.
-
The column is eluted with a stepwise gradient of water to methanol.
-
Fractions are collected and concentrated.
-
-
Purification:
-
Fractions containing the target compound are further purified using Sephadex LH-20 column chromatography with an appropriate solvent system (e.g., ethanol or methanol-chloroform mixtures).
-
The purity of the isolated this compound is assessed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
-
-
Structure Elucidation:
-
The structure of the purified compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.
-
In Vitro Anti-inflammatory Assays with Human Neutrophils
-
Neutrophil Isolation:
-
Human neutrophils are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.
-
-
Neutrophil Degranulation Assay:
-
Isolated neutrophils are pre-incubated with various concentrations of this compound.
-
Degranulation is induced by stimulants such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol 12-myristate 13-acetate (PMA).
-
The release of myeloperoxidase (MPO) or β-glucuronidase is measured spectrophotometrically as an index of degranulation.
-
-
Myeloperoxidase (MPO) Activity Assay:
-
The enzymatic activity of released MPO is determined by measuring the oxidation of a chromogenic substrate.
-
-
TNF-α Secretion Assay:
-
Supernatants from stimulated neutrophils (treated with or without this compound) are collected.
-
The concentration of TNF-α is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Reactive Oxygen Species (ROS) Generation Assay:
-
ROS production is measured using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCF-DA), which becomes fluorescent upon oxidation.
-
The fluorescence intensity is measured using a microplate reader or flow cytometer.
-
In Vitro Anticancer Assays with B16F10 Melanoma Cells
-
Cell Culture:
-
B16F10 melanoma cells are maintained in a suitable culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Cell Viability Assay (MTT Assay):
-
Cells are seeded in 96-well plates and treated with various concentrations of this compound for different time points.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured at a specific wavelength to determine cell viability.
-
-
Cell Cycle Analysis:
-
Cells treated with this compound are harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G₀/G₁, S, G₂/M).
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
This compound-treated cells are stained with Annexin V-FITC and propidium iodide (PI).
-
The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Invasion and Migration Assays (Transwell Assay):
-
The effect of this compound on cell invasion and migration is assessed using Transwell chambers with or without a Matrigel coating.
-
Cells are seeded in the upper chamber with serum-free medium containing this compound, and the lower chamber contains a medium with a chemoattractant.
-
After incubation, the number of cells that have migrated or invaded through the membrane is quantified.
-
Signaling Pathways and Mechanisms of Action
This compound has been shown to modulate specific intracellular signaling pathways to exert its biological effects.
Anticancer Signaling Pathway in Melanoma Cells
In B16F10 melanoma cells, this compound's anticancer effects are mediated through the modulation of the MAPK and PI3K/AKT signaling pathways.[1] It has been observed to inhibit the phosphorylation of AKT and ERK, which are key kinases promoting cell survival and proliferation.[1] Concurrently, this compound activates the stress-activated protein kinases p38 and JNK, which are involved in inducing apoptosis.[1]
Caption: this compound's anticancer signaling pathway in melanoma cells.
Experimental Workflow for Investigating Anticancer Activity
The following workflow outlines the key steps in evaluating the anticancer potential of this compound.
References
The Afromosin Enigma: A Deep Dive into its Biosynthesis for Researchers and Drug Developers
An In-depth Technical Guide on the Core Biosynthetic Pathway of Afromosin, a Promising Isoflavonoid with Therapeutic Potential.
This compound, a naturally occurring isoflavonoid with the chemical structure 7-hydroxy-6,4'-dimethoxyisoflavone, has garnered significant interest within the scientific community for its potential pharmacological activities. Understanding its biosynthesis is paramount for harnessing its therapeutic benefits, enabling metabolic engineering for enhanced production, and facilitating the development of novel drug candidates. This technical guide provides a comprehensive overview of the core biosynthesis of this compound, detailing the enzymatic steps, precursor molecules, and key regulatory features. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of the metabolic pathway.
The Phenylpropanoid Pathway: Laying the Foundation for this compound
The journey to this compound begins with the ubiquitous phenylpropanoid pathway, a central route in plant secondary metabolism. The initial precursor for this pathway is the aromatic amino acid L-phenylalanine. A series of three enzymatic reactions converts L-phenylalanine into p-coumaroyl-CoA, a critical branch-point intermediate that feeds into various metabolic pathways, including flavonoid and isoflavonoid biosynthesis.[1][2][3]
The key enzymes involved in this initial phase are:
-
Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.
-
Cinnamic acid 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.
-
4-coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
Divergence to Isoflavonoids: The Path to the Core Structure
From p-coumaroyl-CoA, the pathway proceeds to the formation of the characteristic isoflavonoid skeleton. This involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by chalcone synthase (CHS) , to produce naringenin chalcone. Subsequently, chalcone isomerase (CHI) facilitates the stereospecific isomerization of naringenin chalcone to (2S)-naringenin, a key flavanone intermediate.[4]
The committed step in isoflavonoid biosynthesis is the 2,3-aryl migration of the B-ring of a flavanone intermediate, catalyzed by isoflavone synthase (IFS) , a cytochrome P450 enzyme.[4] In the context of this compound biosynthesis, the likely precursor is daidzein (7,4'-dihydroxyisoflavone). The formation of daidzein from liquiritigenin (the 5-deoxy equivalent of naringenin) is catalyzed by IFS, followed by dehydration mediated by 2-hydroxyisoflavanone dehydratase (HID) .
The Final Touches: Hydroxylation and O-Methylation to Yield this compound
The specific steps leading to this compound from the common isoflavone precursor, daidzein, involve site-specific hydroxylation and O-methylation. While the exact sequence and the specific enzymes for this compound biosynthesis have not been fully elucidated in a single organism, extensive research on related isoflavonoids provides a highly probable pathway.
The proposed final steps in this compound biosynthesis are:
-
6-Hydroxylation: The isoflavone daidzein undergoes hydroxylation at the 6-position of the A-ring to form 6,7,4'-trihydroxyisoflavone. This reaction is likely catalyzed by a flavonoid 6-hydroxylase (F6H) , a type of cytochrome P450 monooxygenase.
-
Sequential O-Methylation: The newly introduced hydroxyl group at the 6-position and the existing hydroxyl group at the 4'-position are then methylated. This is carried out by specific O-methyltransferases (OMTs) , which utilize S-adenosyl-L-methionine (SAM) as the methyl donor.
While the exact order of methylation is not definitively established, it is hypothesized to be a two-step process involving:
- An isoflavone 6-O-methyltransferase that methylates the 6-hydroxyl group.
- An isoflavone 4'-O-methyltransferase that methylates the 4'-hydroxyl group.
A key piece of evidence supporting this proposed pathway comes from the characterization of an isoflavone O-methyltransferase from soybean, GmIOMT1, which specifically catalyzes the 6-O-methylation of 6-hydroxydaidzein to produce glycitein (7,4'-dihydroxy-6-methoxyisoflavone), a structural isomer of this compound.[5] This suggests the existence of a similar enzyme that could act on a 4'-methoxylated substrate to produce this compound.
Quantitative Data on Key Enzymes
Precise quantitative data for the enzymes directly leading to this compound are limited. However, kinetic parameters for homologous enzymes involved in isoflavonoid biosynthesis provide valuable insights for experimental design and metabolic modeling.
| Enzyme Family | Substrate | Km (µM) | Vmax (pkat/mg) | Source Organism | Reference |
| Isoflavone O-Methyltransferase (IOMT) | 6-hydroxydaidzein | 12.5 | 1.23 | Glycine max | [3] |
| Isoflavone 7-O-Methyltransferase | Daidzein | 50 | - | Medicago sativa | [6] |
| Flavonol 3'-O-Methyltransferase | 3,7,4'-trimethylquercetin | 7.2 | - | Chrysosplenium americanum | [7] |
| Caffeic acid O-methyltransferase | Caffeic acid | 32 | 175 | Vitis vinifera | [8] |
Table 1: Kinetic Parameters of Related O-Methyltransferases. This table summarizes the Michaelis-Menten constant (Km) and maximal reaction velocity (Vmax) for several O-methyltransferases acting on flavonoid and isoflavonoid substrates. These values can serve as a benchmark for characterizing the enzymes in the this compound pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Heterologous Expression and Purification of O-Methyltransferases
This protocol describes the expression of a putative plant O-methyltransferase in E. coli and its subsequent purification for in vitro characterization.
1. Gene Cloning and Vector Construction:
- Amplify the full-length coding sequence of the candidate OMT gene from plant cDNA using PCR with gene-specific primers containing appropriate restriction sites.
- Ligate the PCR product into a suitable expression vector (e.g., pET series with an N-terminal His-tag) and transform into competent E. coli cells (e.g., DH5α).
- Verify the construct by sequencing.
2. Protein Expression:
- Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Grow a starter culture overnight in LB medium containing the appropriate antibiotic.
- Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
3. Cell Lysis and Protein Purification:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation.
- Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
- Wash the column extensively with wash buffer to remove unbound proteins.
- Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
- Analyze the purified protein by SDS-PAGE.
- Desalt the purified protein using a desalting column into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol).
In Vitro Enzyme Assay for O-Methyltransferase Activity
This protocol outlines a method to determine the activity and substrate specificity of a purified O-methyltransferase.
1. Reaction Mixture:
- Prepare a reaction mixture containing:
- 100 mM Tris-HCl buffer (pH 7.5)
- 100 µM S-adenosyl-L-methionine (SAM)
- 50 µM of the isoflavonoid substrate (e.g., 6,7,4'-trihydroxyisoflavone or 7,4'-dihydroxy-6-methoxyisoflavone)
- 1-5 µg of the purified OMT enzyme
- The final reaction volume is typically 50-100 µL.
2. Incubation:
- Incubate the reaction mixture at 30°C for 30-60 minutes.
3. Reaction Termination and Product Extraction:
- Stop the reaction by adding an equal volume of methanol or by adding a small volume of acid (e.g., 1 M HCl).
- Extract the product with an organic solvent such as ethyl acetate.
- Evaporate the organic solvent to dryness under a stream of nitrogen.
4. Product Analysis:
- Redissolve the dried residue in a suitable solvent (e.g., methanol).
- Analyze the product by HPLC or LC-MS/MS to identify and quantify the methylated product.
Quantitative Analysis of this compound and its Precursors by HPLC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound and its potential precursors in plant extracts or enzyme assay mixtures.[1][5]
1. Sample Preparation:
- For plant tissues, grind the sample in liquid nitrogen and extract with a suitable solvent (e.g., 80% methanol).
- For enzyme assays, use the extracted product as described in the previous protocol.
- Centrifuge the extract to remove debris and filter through a 0.22 µm syringe filter.
2. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 5% to 95% B in 15 minutes).
- Flow Rate: 0.2-0.4 mL/min.
- Column Temperature: 30-40°C.
3. MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte.
- Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
- MRM Transitions: Determine the specific precursor ion to product ion transitions for this compound and its precursors by infusing standard compounds into the mass spectrometer.
- Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.
4. Quantification:
- Generate a standard curve using authentic standards of this compound and its precursors.
- Quantify the analytes in the samples by comparing their peak areas to the standard curve.
Visualizing the Pathway and Experimental Logic
To facilitate a clear understanding of the this compound biosynthesis pathway and the experimental workflows, the following diagrams are provided in the DOT language for use with Graphviz.
Figure 1: Proposed biosynthetic pathway of this compound.
References
- 1. HPLC-mass spectrometry analysis of isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of a Unique Type of Isoflavone O-Methyltransferase, GmIOMT1, Based on Multi-Omics Analysis of Soybean under Biotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uab.edu [uab.edu]
- 5. Analysis of plasma isoflavones by reversed-phase HPLC-multiple reaction ion monitoring-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic manipulation of isoflavone 7-O-methyltransferase enhances biosynthesis of 4'-O-methylated isoflavonoid phytoalexins and disease resistance in alfalfa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maxapress.com [maxapress.com]
- 8. graphviz.org [graphviz.org]
Afromosin: A Technical Guide to Preliminary Mekanisme of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afromosin (afrormosin), a naturally occurring isoflavonoid, has emerged as a molecule of interest in preliminary pharmacological studies. Structurally classified as a 7-hydroxy-4',6-dimethoxyisoflavone, this compound has been investigated for its potential anti-inflammatory and anticancer properties. This technical guide provides an in-depth summary of the core findings from preliminary research into its mechanism of action, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways and workflows.
Anti-Inflammatory and Antioxidant Activity
Preliminary studies have focused on the effects of this compound on the functional responses of human neutrophils, which are key mediators of the inflammatory process. The primary findings indicate that this compound modulates several critical neutrophil activities, suggesting a potent anti-inflammatory and antioxidant profile.
Data Presentation: Inhibition of Neutrophil Inflammatory Responses
The following tables summarize the quantitative data from studies on human neutrophils stimulated with N-formyl-methionyl-leucyl-phenylalanine (fMLP) and phorbol 12-myristate-13-acetate (PMA).
Table 1: Inhibitory Effects of this compound on Neutrophil Degranulation (Myeloperoxidase Release)
| Stimulant | This compound Concentration Range (μM) | IC50 Value (μM) |
|---|---|---|
| PMA | 0.33 - 167.6 | 0.37 |
| fMLP | 10.47 - 335.2 | 66.70 |
Table 2: Inhibitory Effects of this compound on Neutrophil Pro-Inflammatory Functions
| Assay | This compound Concentration Range (μM) | Effect |
|---|---|---|
| Myeloperoxidase (MPO) Activity | 3.3 - 335.2 | Inhibition up to 76% |
| TNF-α Secretion | 16.7 - 335.2 | Inhibition up to 44% |
| Reactive Oxygen Species (ROS) Generation (Luminol-ECL) | 16.7 - 335.2 | IC50 = 61.08 μM |
Proposed Mechanism of Action: Protein Kinase C (PKC) Inhibition
The significant difference in inhibitory potency of this compound against PMA-stimulated versus fMLP-stimulated neutrophil degranulation strongly suggests that its mechanism of action involves the inhibition of Protein Kinase C (PKC).[1] PMA is a direct activator of PKC, bypassing upstream receptor signaling. The substantially lower IC50 value for this compound in the presence of PMA points to a direct or indirect inhibitory effect on PKC or its immediate downstream effectors.
Experimental Protocols
-
Blood Collection: Whole human blood was collected from healthy adult donors into heparinized tubes.
-
Density Gradient Centrifugation: Neutrophils were isolated using a Ficoll-Paque density gradient. The blood was layered over the gradient and centrifuged.
-
Erythrocyte Lysis: The neutrophil-rich layer was collected, and contaminating red blood cells were removed by hypotonic lysis.
-
Cell Purity and Viability: The final cell suspension was assessed for purity (typically >95% neutrophils) and viability (typically >97%) using Trypan Blue exclusion. Cells were resuspended in Hank's Balanced Salt Solution (HBSS).
-
Cell Preparation: Isolated neutrophils (2.5 x 10^6 cells/mL) were pre-incubated with cytochalasin B (1 µM) to prevent actin polymerization.
-
Incubation with this compound: Cells were incubated with various concentrations of this compound (0.33–335.2 μM) or vehicle control (DMSO) for a specified period at 37°C.
-
Stimulation: Neutrophil degranulation was induced by adding either fMLP (1 µM) or PMA (0.1 µM).
-
Reaction Termination: The reaction was stopped by centrifugation at 4°C.
-
MPO Measurement: The supernatant was collected, and the activity of released myeloperoxidase (MPO), a marker for azurophilic granules, was measured spectrophotometrically.
-
Assay Principle: ROS production was measured using a luminol-enhanced chemiluminescence (ECL) assay. Luminol is oxidized by ROS, primarily those generated by the MPO system, emitting light.
-
Cell Preparation: Neutrophils (2.5 x 10^6 cells/mL) were incubated with this compound (16.7–335.2 μM) or vehicle.
-
Stimulation and Measurement: Luminol was added to the cell suspension. The cells were then stimulated with PMA, and the resulting chemiluminescence was measured over time using a luminometer. The total light emission (area under the curve) was calculated to quantify ROS production.
Anticancer Activity
More recent preliminary studies have explored the effects of this compound on cancer cells, specifically the B16F10 mouse melanoma cell line. These findings suggest a potential anticancer mechanism operating through the modulation of key cell survival and stress-activated signaling pathways.
Data Presentation: Effects on Melanoma Cell Viability and Metastasis
Table 3: Effect of this compound on B16F10 Melanoma Cell Viability (MTT Assay)
| Treatment Time | This compound Concentration (μM) | Effect |
|---|---|---|
| 48 hours | 25, 50, 100, 150 | Dose-dependent decrease in viability |
| 72 hours | 25, 50, 100, 150 | Dose-dependent decrease in viability |
Note: The study reported that this compound induced G0/G1 cell cycle arrest and apoptosis.
Table 4: Effect of this compound on Metastatic Activity of B16F10 Cells
| Assay | Effect Observed |
|---|---|
| Cell Invasion | Decreased |
| Cell Migration | Decreased |
Proposed Mechanism of Action: Modulation of MAPK and AKT Signaling Pathways
The anticancer effects of this compound in B16F10 melanoma cells have been linked to the modulation of critical signaling pathways. Specifically, this compound was found to inhibit the pro-survival AKT and ERK pathways while simultaneously activating the pro-apoptotic p38 and JNK stress-activated pathways. This dual action shifts the cellular balance away from proliferation and towards apoptosis.
Experimental Protocols
-
Cell Line: B16F10 mouse melanoma cells were used.
-
Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin/glutamine. Cultures were maintained at 37°C in a 5% CO2 incubator.
-
Cell Seeding: B16F10 cells were seeded into 48-well plates at a density of 2 x 10^3 cells/well and incubated for 24 hours.
-
Treatment: Cells were treated with various concentrations of this compound (25-150 µM) for 24, 48, and 72 hours.
-
MTT Incubation: MTT solution (0.1 mg/mL) was added to each well, and the plates were incubated for 2 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals were dissolved in dimethyl sulfoxide (DMSO).
-
Measurement: The absorbance was measured at 570 nm using a microplate reader to determine cell viability relative to untreated controls.
Conclusion
Preliminary studies on this compound reveal two distinct and promising areas of bioactivity. In the context of inflammation, this compound acts as a potent inhibitor of human neutrophil activation, likely through the inhibition of the Protein Kinase C signaling pathway. In oncology, it demonstrates the ability to reduce melanoma cell viability and metastatic potential by modulating the balance between pro-survival (AKT/ERK) and pro-apoptotic (p38/JNK) signaling pathways. These initial findings provide a strong rationale for further investigation into the therapeutic potential of this compound and for more detailed mechanistic studies to fully elucidate its molecular targets.
References
In Silico Modeling of Afromosin Binding Sites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afromosin, a naturally occurring isoflavone, has garnered interest for its potential therapeutic properties. Understanding its molecular interactions is paramount for elucidating its mechanism of action and for guiding future drug development efforts. This technical guide provides a comprehensive overview of the in silico methodologies employed to predict and characterize the binding sites of this compound on its putative protein targets. Drawing upon the known interactions of structurally similar isoflavones, this paper focuses on Estrogen Receptors (ERα and ERβ), Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), and key Tyrosine Kinases (EGFR and Src) as potential binding partners for this compound. Detailed protocols for molecular docking and molecular dynamics simulations are presented, alongside a summary of relevant structural data. Furthermore, we visualize the associated signaling pathways to provide a broader context for the potential functional implications of this compound binding.
Introduction to this compound and In Silico Drug Discovery
This compound is an O-methylated isoflavone found in various plants.[1] Isoflavones, as a class of phytoestrogens, are known to interact with a range of biological targets, thereby exhibiting diverse pharmacological activities. In silico modeling has emerged as a powerful tool in drug discovery, enabling the rapid and cost-effective prediction of ligand-protein interactions, the elucidation of binding mechanisms, and the optimization of lead compounds.[2][3][4] This guide will walk through the computational workflow for investigating the binding of this compound to potential protein targets.
Potential Protein Targets for this compound
Based on the established biological activities of isoflavones, the following protein families are considered high-priority potential targets for this compound:
-
Estrogen Receptors (ERα and ERβ): Isoflavones are well-documented binders of estrogen receptors, acting as selective estrogen receptor modulators (SERMs).[3][5][6]
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Several isoflavones have been shown to activate PPARγ, a key regulator of lipid and glucose metabolism.[2][7][8][9][10]
-
Tyrosine Kinases (e.g., EGFR, Src): Inhibition of tyrosine kinases is another reported mechanism of action for some isoflavones, implicating them in anti-cancer pathways.[11][12][13][14][15]
Data Presentation: Structural Information for In Silico Modeling
For the purpose of in silico modeling, high-resolution crystal structures of the target proteins are required. The following table summarizes representative Protein Data Bank (PDB) entries for the potential targets of this compound. The SMILES (Simplified Molecular-Input Line-Entry System) string for this compound is also provided for ligand preparation.
| Molecule | Identifier | Description |
| This compound | SMILES: COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)O[1] | Ligand for docking and simulation studies. |
| Potential Protein Targets | PDB ID | Description |
| Estrogen Receptor Alpha (ERα) | 1A52[16][17] | Human ERα ligand-binding domain complexed with estradiol. |
| 3ERT[18] | Human ERα ligand-binding domain in complex with 4-hydroxytamoxifen. | |
| 1L2I[19] | Human ERα ligand-binding domain in complex with a selective agonist. | |
| 2IOG[20] | Human ERα ligand-binding domain in complex with a selective ligand. | |
| Estrogen Receptor Beta (ERβ) | 1U3R[21] | Crystal structure of human ERβ complexed with a selective ligand. |
| 1YY4[22] | Crystal structure of human ERβ complexed with a synthetic ligand. | |
| 3OLS[23] | Crystal structure of the human ERβ ligand-binding domain. | |
| 1X7B[24] | Crystal structure of human ERβ complexed with a selective agonist. | |
| 7XWP[25] | Human ERβ ligand-binding domain in complex with a selective agonist. | |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | 2P4Y[26] | Human PPARγ ligand-binding domain complexed with a modulator. |
| 6MS7[27] | Human PPARγ ligand-binding domain in complex with a selective modulator. | |
| 4EM9[28] | Human PPARγ in complex with nonanoic acids. | |
| 6FZP[29] | Human PPARγ complex. | |
| 6D94[30] | Crystal structure of PPARγ in complex with a mediator subunit. | |
| Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | 1M17[31][32] | EGFR tyrosine kinase domain with an inhibitor. |
| 4HJO[32][33] | Inactive EGFR tyrosine kinase domain with erlotinib. | |
| 9BY4[34] | Co-crystal structure of the kinase domain of EGFR with a non-covalent inhibitor. | |
| Src Tyrosine Kinase | 1AD5[35] | Structure of the inactive form of human c-Src kinase. |
Experimental Protocols for In Silico Modeling
This section provides detailed, step-by-step protocols for performing molecular docking and molecular dynamics simulations to investigate the binding of this compound to its potential protein targets.
Molecular Docking with AutoDock Vina
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[36][37][38][39][40]
Protocol:
-
Ligand Preparation:
-
Obtain the 3D structure of this compound. This can be done by converting the SMILES string (COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)O) to a 3D format (e.g., SDF or PDB) using a tool like Open Babel.
-
Prepare the ligand for docking by adding polar hydrogens and assigning Gasteiger charges using AutoDock Tools (ADT).
-
Save the prepared ligand in PDBQT format.
-
-
Receptor Preparation:
-
Download the desired PDB structure of the target protein (e.g., 1A52 for ERα).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens and assign Kollman charges to the receptor using ADT.
-
Save the prepared receptor in PDBQT format.
-
-
Grid Box Definition:
-
Define the search space for docking by creating a grid box that encompasses the known binding site of the receptor. If the binding site is unknown, the grid box should cover the entire protein surface (blind docking).
-
The center and dimensions of the grid box are specified in a configuration file (e.g., conf.txt).
-
-
Running the Docking Simulation:
-
Use the AutoDock Vina command-line interface to run the docking calculation. The command will specify the prepared receptor and ligand files, the configuration file with the grid box parameters, and the output file for the docked poses.
-
Example command: vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log log.txt
-
-
Analysis of Results:
-
Analyze the output PDBQT file, which contains multiple binding poses of the ligand ranked by their predicted binding affinities (in kcal/mol).
-
Visualize the protein-ligand interactions of the best-scoring poses using molecular visualization software like PyMOL or Discovery Studio to identify key interacting residues and hydrogen bonds.
-
Molecular Dynamics Simulation with GROMACS
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the binding event.[4][41][42][43][44]
Protocol:
-
System Preparation:
-
Start with the best-docked pose of the this compound-protein complex obtained from molecular docking.
-
Choose a suitable force field (e.g., AMBER, CHARMM) for both the protein and the ligand. Ligand parameters may need to be generated using a tool like the antechamber module of AmberTools.
-
Create a simulation box (e.g., cubic or dodecahedron) around the complex and solvate it with an appropriate water model (e.g., TIP3P).
-
Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.
-
-
Energy Minimization:
-
Perform energy minimization of the solvated system to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.
-
-
Equilibration:
-
Conduct a two-phase equilibration process to bring the system to the desired temperature and pressure.
-
NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles (N), volume (V), and temperature (T) to stabilize the temperature. This is often done by applying position restraints to the protein and ligand heavy atoms.
-
NPT (Isothermal-Isobaric Ensemble): Equilibrate the system at a constant number of particles (N), pressure (P), and temperature (T) to stabilize the pressure and density. Position restraints on the protein and ligand are gradually released.
-
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100 ns or more) without any restraints. Trajectory data (atomic coordinates over time) is saved at regular intervals.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to evaluate the stability and dynamics of the this compound-protein complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between this compound and the protein.
-
Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity of this compound to the target protein.
-
-
Visualization of Signaling Pathways
To understand the potential downstream effects of this compound binding to its targets, it is crucial to visualize the signaling pathways in which these proteins are involved. The following diagrams, generated using Graphviz, illustrate the core signaling cascades for the proposed targets.
Caption: A simplified diagram of the nuclear-initiated estrogen signaling pathway.
Caption: A simplified diagram of the PPARγ signaling pathway.
Caption: A simplified diagram of the EGFR/Src tyrosine kinase signaling pathway.
Conclusion
This technical guide has outlined a comprehensive in silico approach for investigating the binding of this compound to potential protein targets, including Estrogen Receptors, PPARγ, and Tyrosine Kinases. By following the detailed protocols for molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the potential binding modes, affinities, and dynamic interactions of this compound. The provided structural data and signaling pathway diagrams serve as a foundational resource for initiating these computational studies. The methodologies described herein are crucial for hypothesis generation and for guiding subsequent experimental validation, ultimately accelerating the drug discovery and development process for this compound and other related isoflavones.
References
- 1. This compound | C17H14O5 | CID 5281704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. KEGG PATHWAY: PPAR signaling pathway - Homo sapiens (human) [kegg.jp]
- 3. KEGG PATHWAY: Estrogen signaling pathway - Homo sapiens (human) [kegg.jp]
- 4. GROMACS Tutorials [mdtutorials.com]
- 5. KEGG PATHWAY: map04915 [genome.jp]
- 6. KEGG PATHWAY: hsa04915 [genome.jp]
- 7. KEGG PATHWAY: ko03320 [genome.jp]
- 8. KEGG PATHWAY: map03320 [genome.jp]
- 9. KEGG PATHWAY: rno03320 [kegg.jp]
- 10. KEGG PATHWAY: hsa03320 [genome.jp]
- 11. KEGG PATHWAY: map04012 [genome.jp]
- 12. KEGG PATHWAY: hsa04012 [genome.jp]
- 13. KEGG_ERBB_SIGNALING_PATHWAY [gsea-msigdb.org]
- 14. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 16. rcsb.org [rcsb.org]
- 17. 1A52: ESTROGEN RECEPTOR ALPHA LIGAND-BINDING DOMAIN COMPLEXED TO ESTRADIOL [ncbi.nlm.nih.gov]
- 18. rcsb.org [rcsb.org]
- 19. rcsb.org [rcsb.org]
- 20. rcsb.org [rcsb.org]
- 21. rcsb.org [rcsb.org]
- 22. rcsb.org [rcsb.org]
- 23. rcsb.org [rcsb.org]
- 24. rcsb.org [rcsb.org]
- 25. rcsb.org [rcsb.org]
- 26. rcsb.org [rcsb.org]
- 27. rcsb.org [rcsb.org]
- 28. rcsb.org [rcsb.org]
- 29. rcsb.org [rcsb.org]
- 30. rcsb.org [rcsb.org]
- 31. rcsb.org [rcsb.org]
- 32. researchgate.net [researchgate.net]
- 33. rcsb.org [rcsb.org]
- 34. rcsb.org [rcsb.org]
- 35. ebi.ac.uk [ebi.ac.uk]
- 36. youtube.com [youtube.com]
- 37. youtube.com [youtube.com]
- 38. youtube.com [youtube.com]
- 39. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 40. bioinformaticsreview.com [bioinformaticsreview.com]
- 41. Introduction to Molecular Dynamics — GROMACS tutorials https://tutorials.gromacs.org documentation [tutorials.gromacs.org]
- 42. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]
- 43. scribd.com [scribd.com]
- 44. m.youtube.com [m.youtube.com]
Afromosin: A Technical Guide to its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Afromosin, also known as Afrormosin, is an O-methylated isoflavone, a type of flavonoid compound found in various plants, including Amburana cearensis and Wistaria brachybotrys.[1][2][3] As a member of the isoflavone class, this compound has garnered interest within the scientific community for its diverse biological activities.[3] This document provides a comprehensive overview of the known biological functions of this compound, focusing on its anti-inflammatory, antioxidant, and anti-tumor properties, with detailed experimental methodologies and quantitative data to support further research and development.
Anti-inflammatory Activity
This compound has demonstrated significant modulatory effects on the inflammatory response, particularly in the context of human neutrophil activation.[3][4] Isoflavones, as a class, are recognized for their anti-inflammatory, antioxidant, and immunomodulatory properties.[3] this compound's activity appears to target key cellular processes involved in the inflammatory cascade.
Quantitative Data: Inhibition of Neutrophil Degranulation
The inhibitory potency of this compound on neutrophil degranulation was quantified, providing a key metric for its anti-inflammatory efficacy.
| Biological Activity | Cell Type | Stimulant | IC50 Value | Reference |
| Neutrophil Degranulation (Myeloperoxidase Release) | Human Neutrophils | Phorbol 12-myristate-13-acetate (PMA) | 0.37 µM | [4] |
Experimental Protocols
1.2.1 Isolation and Treatment of Human Neutrophils The study of this compound's effect on neutrophils involved the isolation of these cells from human subjects. The protocol for investigating the anti-inflammatory effects is outlined below.
-
Cell Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using standard density gradient centrifugation techniques.
-
Stimulation: The isolated neutrophils are stimulated with various agents to induce an inflammatory response. Common stimulants include:
-
Phorbol 12-myristate-13-acetate (PMA): A potent activator of Protein Kinase C (PKC).
-
N-formyl-methionyl-leucyl-phenylalanine (fMLP): A bacterial peptide that activates formyl peptide receptors.
-
Arachidonic Acid (AA): A precursor for inflammatory mediators.
-
-
This compound Treatment: Neutrophils are pre-incubated with varying concentrations of this compound before the addition of the inflammatory stimulants.
-
Endpoint Measurement: Following stimulation, several key inflammatory markers are measured:
-
Myeloperoxidase (MPO) Release: MPO is an enzyme stored in neutrophil granules; its release is a marker of degranulation. This is typically quantified using a colorimetric assay.
-
Reactive Oxygen Species (ROS) Generation: ROS production is measured to assess the oxidative burst, a key function of activated neutrophils.
-
Cytokine Levels: The concentration of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), is determined in the cell supernatant, with one study noting a reduction of up to 44%.[4]
-
Postulated Mechanism of Action and Signaling
The modulatory effect of this compound on human neutrophil degranulation appears to be specifically directed towards PMA-induced activation. This suggests a potent inhibitory action on the Protein Kinase C (PKC) signaling pathway, a critical component in the activation of neutrophils.[3][4]
References
- 1. This compound | C17H14O5 | CID 5281704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anti-tumor-promoting activities of this compound and soyasaponin I isolated from Wistaria brachybotrys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Afrormosin, an Isoflavonoid from Amburana cearensis A. C. Smith, Modulates the Inflammatory Response of Stimulated Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Afromosin Derivatives: A Technical Guide to Their Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afromosin, a naturally occurring isoflavone, has demonstrated promising anti-inflammatory, antioxidant, and anti-tumor-promoting activities. While research on specific this compound derivatives is nascent, the broader class of isoflavones has been extensively studied, revealing significant potential for the development of novel therapeutics. This technical guide provides an in-depth overview of the known biological activities of this compound and explores the potential of its derivatives by examining the extensive research on related isoflavone compounds. This document details the experimental protocols for assessing key biological activities, presents quantitative data from various studies on isoflavone derivatives, and visualizes the critical signaling pathways implicated in their mechanisms of action.
Introduction to this compound
This compound (7-hydroxy-6,4'-dimethoxyisoflavone) is a phytoestrogen belonging to the isoflavone class of flavonoids. It has been isolated from various plants, including Wistaria brachybotrys and Amburana cearensis.[1][2] Preclinical studies have highlighted its potential as a therapeutic agent, demonstrating notable biological effects.
Known Biological Activities of this compound
-
Anti-inflammatory Activity: this compound has been shown to modulate the inflammatory response in human neutrophils. It inhibits neutrophil degranulation, myeloperoxidase activity, and the secretion of the pro-inflammatory cytokine TNF-α.[2][3]
-
Antioxidant Activity: The compound exhibits antioxidant properties by inhibiting the generation of reactive oxygen species (ROS) in stimulated neutrophils.[2][3]
-
Anti-tumor-promoting Activity: Studies have indicated that this compound possesses inhibitory effects on mouse skin and pulmonary tumor promotion.[1]
The Potential of this compound Derivatives
Given the promising biological profile of this compound, the development of its derivatives presents a compelling strategy for enhancing its therapeutic properties, such as potency, selectivity, and pharmacokinetic profile. While direct studies on this compound derivatives are limited, the extensive research on other isoflavone derivatives provides a strong rationale for their potential in various therapeutic areas.
Anticancer Potential
Isoflavone derivatives have been widely investigated for their anticancer activities. Synthetic modifications of the isoflavone scaffold have yielded compounds with potent inhibitory effects against various cancer cell lines.[4] These derivatives often exert their effects through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[5]
Anti-inflammatory Potential
The anti-inflammatory effects of isoflavones are well-documented. Derivatives are being explored to develop more potent and selective anti-inflammatory agents. These compounds can inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[6][7]
Antioxidant Potential
The antioxidant activity of isoflavones is attributed to their ability to scavenge free radicals. The synthesis of novel isoflavone derivatives aims to enhance this radical scavenging capacity, which is beneficial in combating oxidative stress-related diseases.[8]
Data Presentation: Biological Activities of Isoflavone Derivatives
The following tables summarize the quantitative data on the biological activities of various isoflavone derivatives from published studies. This data serves as a reference for the potential efficacy of novel this compound derivatives.
Table 1: Anticancer Activity of Isoflavone Derivatives (IC50 values in µM)
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Genistein Derivative 6a | SW480 (Colon) | 62.73 | [1] |
| Genistein Derivative 6a | SW620 (Colon) | 50.58 | [1] |
| Formononetin Derivative 15o | SH-SY5Y (Neuroblastoma) | 2.08 | [1] |
| Formononetin Derivative 15n | HeLa (Cervical) | 8.29 | [1] |
| Barbigerone Derivative 55a | HepG2 (Liver) | 0.28 | [1] |
| Barbigerone Derivative 55a | A375 (Melanoma) | 1.58 | [1] |
| Isoflavone Derivative 119a | A549 (Lung) | 0.64 | [1] |
| Isoflavone Derivative 119a | MDA-MB-231 (Breast) | 0.82 | [1] |
Table 2: Anti-inflammatory Activity of Isoflavone Derivatives (IC50 values)
| Compound/Derivative | Assay | Cell Line | IC50 | Reference |
| Genistein | NO Production | RAW 264.7 | 50 µM | [9] |
| Daidzein | NO Production | RAW 264.7 | 50 µM | [9] |
| Glycitein | NO Production | RAW 264.7 | 50 µM | [9] |
| Dried Male Flower Decoction | NO Production | RAW 264.7 | 5.98 µg/mL | [10] |
Table 3: Antioxidant Activity of Isoflavone Derivatives
| Compound/Derivative | Assay | IC50 / EC50 | Reference |
| 8-Hydroxydaidzein | Hydroxyl Radical Scavenging | Most Potent | [8] |
| 8-Hydroxydaidzein | Superoxide Anion Scavenging | Most Potent | [8] |
| Fresh Male Flower Decoction | DPPH Radical Scavenging | 5.775 µg/mL | [10] |
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer, antioxidant, and anti-inflammatory activities of isoflavone derivatives.
MTT Assay for Cell Viability and Cytotoxicity
This protocol is used to assess the effect of a compound on the proliferation of cancer cell lines.[11][12]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivative) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.
DPPH Radical Scavenging Assay
This assay measures the free radical scavenging activity of a compound.[13][14][15]
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution. A blank containing only methanol and a control containing methanol and the DPPH solution should be included.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of scavenging activity against compound concentration.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay assesses the anti-inflammatory potential of a compound by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.[5][9][10]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 105 cells/well and incubate for 24 hours.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.
-
Nitrite Measurement: After incubation, collect 100 µL of the cell culture supernatant from each well. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubation and Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value can then be determined.
Signaling Pathways and Mechanisms of Action
Isoflavones exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for the rational design of this compound derivatives with enhanced therapeutic efficacy.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Isoflavones have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[6][16]
Caption: this compound derivatives can inhibit the NF-κB pathway.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is critical for cell survival, proliferation, and growth. Dysregulation of this pathway is common in cancer. Many isoflavone derivatives have been shown to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.[17][18]
Caption: PI3K/Akt signaling is a target for this compound derivatives.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. Isoflavones can modulate MAPK signaling, which contributes to their anticancer and anti-inflammatory effects.[19][20]
Caption: MAPK pathway modulation by this compound derivatives.
Conclusion and Future Directions
This compound stands out as a promising natural compound with multifaceted biological activities. While the direct exploration of its derivatives is still in its early stages, the wealth of data on the broader isoflavone class strongly supports the potential of this compound-based drug discovery programs. The development of novel this compound derivatives, guided by the structure-activity relationships established for other isoflavones, could lead to new and effective treatments for cancer, inflammatory disorders, and diseases associated with oxidative stress. Further research should focus on the synthesis and biological evaluation of a diverse library of this compound derivatives to fully elucidate their therapeutic potential.
References
- 1. Isoflavone Derivatives as Potential Anticancer Agents: Synthesis and Bioactivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cyrusbio.com.tw [cyrusbio.com.tw]
- 9. pubs.acs.org [pubs.acs.org]
- 10. thaiscience.info [thaiscience.info]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. The Impact of Soy Isoflavones on MCF-7 and MDA-MB-231 Breast Cancer Cells Using a Global Metabolomic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acmeresearchlabs.in [acmeresearchlabs.in]
- 14. mdpi.com [mdpi.com]
- 15. marinebiology.pt [marinebiology.pt]
- 16. globalsciencebooks.info [globalsciencebooks.info]
- 17. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sinobiological.com [sinobiological.com]
- 19. researchgate.net [researchgate.net]
- 20. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of Afrormosin Research: A Technical Guide for Scientists
Introduction
Afrormosin, a naturally occurring isoflavonoid, has garnered significant attention in the scientific community for its potential therapeutic applications. This technical guide provides an in-depth review of the existing literature on afrormosin, with a focus on its anticancer and anti-inflammatory properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Afrormosin, chemically known as 7-hydroxy-4',6-dimethoxyisoflavone, is a phytoestrogen found in various plants, including Amburana cearensis.[1][2] Research has primarily focused on its effects on cancer cells and inflammatory processes, revealing its influence on key signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on afrormosin's biological activities.
Table 1: Anti-inflammatory Activity of Afrormosin
| Parameter | Stimulant | IC50 Value (µM) | Cell Type | Source |
| Neutrophil Degranulation | PMA | 0.37 | Human Neutrophils | [1] |
| Neutrophil Degranulation | fMLP | 66.70 | Human Neutrophils | [1] |
| Lipid Peroxidation Inhibition | ROS | ~250 (50% inhibition) | N/A | [1] |
Table 2: Effective Concentrations of Afrormosin in Anti-inflammatory Assays
| Activity | Stimulant | Effective Concentration Range (µM) | Cell Type | Source |
| Inhibition of Neutrophil Degranulation | fMLP | 10.47 - 335.2 | Human Neutrophils | [1][2] |
| Inhibition of Neutrophil Degranulation | PMA | 0.33 - 167.6 | Human Neutrophils | [1][2] |
| Inhibition of Myeloperoxidase Activity | N/A | 3.3 - 335.2 | Human Neutrophils | [1][2] |
| Inhibition of TNF-α Secretion | N/A | 16.7 - 335.2 | Human Neutrophils | [1][2] |
| Inhibition of ROS Generation | N/A | 16.7 - 335.2 | Human Neutrophils | [1][2] |
Table 3: Anticancer Activity of Afrormosin
| Activity | Cell Line | Observations | Source |
| Cell Viability | B16F10 Melanoma | Time- and dose-dependent decrease | [3] |
| Apoptosis Induction | B16F10 Melanoma | Treatment with 100µM for 48h induced apoptosis | [4] |
Experimental Protocols
This section details the methodologies employed in key studies to investigate the effects of afrormosin.
Anti-inflammatory and Antioxidant Assays
a. Isolation of Human Neutrophils: Human neutrophils were isolated from the peripheral blood of healthy donors. The study was approved by the institutional ethics committee.
b. Neutrophil Degranulation Assay:
-
Neutrophils (2.5 x 10^6 cells/mL) were incubated with afrormosin at varying concentrations (0.33–335.2 μM).[1][2]
-
The cells were stimulated with either N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol 12-myristate-13-acetate (PMA).[1][2]
-
The release of myeloperoxidase was measured to quantify neutrophil degranulation.[1]
c. Myeloperoxidase (MPO) Activity Assay:
-
The effect of afrormosin on MPO activity was determined in stimulated human neutrophils.[1][2]
-
The concentration range of afrormosin used was 3.3–335.2 μM.[1][2]
d. TNF-α Secretion Assay:
-
The secretion of TNF-α from stimulated human neutrophils was measured in the presence of afrormosin (16.7–335.2 μM).[1][2]
e. Reactive Oxygen Species (ROS) Generation Assay:
-
The generation of ROS in stimulated human neutrophils was assessed with afrormosin concentrations ranging from 16.7 to 335.2 μM.[1][2]
f. Lipid Peroxidation (LPO) Assay:
-
The inhibitory effect of afrormosin (0.25–250 μM) on lipid peroxidation induced by ROS was investigated.[1]
Anticancer Assays
a. Cell Culture:
-
B16F10 melanoma cells were used to study the anticancer effects of afrormosin.[3]
b. Cell Viability Assay:
-
B16F10 cells were treated with afrormosin in a time- and dose-dependent manner to assess its impact on cell viability.[3]
c. Apoptosis Assay:
-
Annexin V/PI double staining was used to measure the induction of apoptosis in B16F10 cells following treatment with afrormosin.[4]
-
A concentration of 100 µM afrormosin for 48 hours was specifically noted to induce apoptosis.[4]
d. Western Blot Analysis for Protein Expression:
-
The levels of various proteins involved in apoptosis and cell signaling were analyzed. This included the anti-apoptotic protein Bcl-2, the pro-apoptotic protein Bax, the tumor suppressor p53, and procaspase-3.[3]
Signaling Pathways and Mechanisms of Action
Afrormosin exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate these pathways based on the current literature.
Anticancer Signaling Pathway of Afrormosin in B16F10 Melanoma Cells
Caption: Afrormosin's anticancer effects in melanoma cells.
In B16F10 melanoma cells, afrormosin was found to inhibit the AKT and ERK pathways while activating the p38 and JNK pathways.[3] This modulation of MAPK and AKT signaling contributes to its anticancer effects.[3] Furthermore, afrormosin reduces the levels of the anti-apoptotic protein Bcl-2 and procaspase-3, while increasing the levels of the pro-apoptotic protein Bax and the tumor suppressor p53.[3] These molecular changes lead to a decrease in cell proliferation through G0/G1 arrest, induction of apoptosis, and reduced metastatic activity.[3]
Anti-inflammatory Signaling Pathway of Afrormosin in Human Neutrophils
Caption: Afrormosin's anti-inflammatory mechanism in neutrophils.
Afrormosin has been shown to modulate the inflammatory response in stimulated human neutrophils.[1][2] Its effect on neutrophil degranulation is particularly potent when induced by PMA, suggesting a strong inhibition of protein kinase C (PKC) activity.[1] By targeting intermediary steps in the ROS generation process, afrormosin demonstrates antioxidant properties without acting as a direct free radical scavenger.[1][2]
The collective findings from the literature indicate that afrormosin is a promising phytochemical with significant anticancer and anti-inflammatory potential. Its ability to modulate multiple signaling pathways, such as the MAPK and AKT pathways in cancer cells and PKC-mediated pathways in neutrophils, underscores its multifaceted therapeutic promise. Further research is warranted to fully elucidate its mechanisms of action and to explore its potential in preclinical and clinical settings. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the study of afrormosin and its derivatives in drug discovery and development.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Afrormosin, an Isoflavonoid from Amburana cearensis A. C. Smith, Modulates the Inflammatory Response of Stimulated Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KOPRI Repository: Afrormosin exerts an anticancer effect via MAPK and AKT signaling pathways in B16F10 cells [repository.kopri.re.kr]
- 4. researchgate.net [researchgate.net]
Toxicological Profile of Afromosin: A Data Gap Analysis and Surrogate Review of Isoflavones
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive literature review reveals a significant lack of publicly available toxicological data for the isoflavone Afromosin (also known as Afrormosin or 6,4'-Dimethoxy-7-hydroxyisoflavone). No quantitative toxicity studies, such as LD50 or NOAEL determinations, nor detailed experimental protocols specifically concerning this compound have been identified. This absence of data prevents a direct toxicological assessment as initially requested.
However, as this compound belongs to the isoflavone class of compounds, a review of the toxicological data for structurally related and well-studied isoflavones, such as genistein and daidzein, can provide valuable surrogate information for researchers. This guide summarizes the available toxicological data on these representative isoflavones, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key signaling pathways involved in their biological and toxicological effects. This information is intended to serve as a reference for understanding the potential toxicological profile of isoflavones as a chemical class, which may inform the assessment of related compounds like this compound.
Introduction to Isoflavones and this compound
Isoflavones are a class of phytoestrogens, which are plant-derived compounds with a chemical structure similar to that of human estrogen.[1] They are commonly found in soy products and red clover.[1] this compound (Chemical Structure provided by PubChem CID 5281704) is a specific isoflavone with the chemical name 7-hydroxy-6-methoxy-3-(4-methoxyphenyl)chromen-4-one.[2] While its biological activities are not extensively documented in toxicological literature, the broader class of isoflavones has been studied for various biological effects, including potential genotoxicity and interactions with cellular signaling pathways.[3][4]
Quantitative Toxicological Data for Representative Isoflavones
The following tables summarize quantitative data from in vitro and in vivo toxicological studies on the well-characterized isoflavones, genistein and daidzein. This data provides context for the potential toxicity of isoflavones as a class.
Table 1: In Vitro Genotoxicity of Representative Isoflavones
| Compound | Test System | Endpoint | Concentration Range | Results |
| Genistein | V79 cells | Micronucleus (MN) induction | 5-25 µM | Clear dose-related induction of CREST-negative micronuclei, indicating a clastogenic (chromosome-breaking) mode of action.[3] Cytotoxicity observed with an IC50 of approximately 75 µM.[3] |
| Daidzein | V79 cells | Micronucleus (MN) induction | 25-100 µM | Shallow increase in micronuclei induction.[3] |
| Equol (Daidzein metabolite) | V79 cells | Micronucleus (MN) induction | up to 25 µM | Induction of mostly CREST-positive micronuclei, indicative of an aneugenic (whole chromosome loss or gain) action.[3] |
| Daidzein Metabolites | L5178Y mouse lymphoma cells | Micronucleus (MN) induction | 10-100 µM | O-desmethylangolensin, 4',6,7-isoflavone, and 3',4',7-isoflavone induced micronuclei in a concentration-dependent manner, while daidzein itself did not show genotoxicity up to 100 µM.[5] |
Table 2: In Vivo Genotoxicity and General Toxicity of Representative Isoflavones
| Compound/Product | Species | Study Type | Dose | Endpoint | Results |
| PTI G-2535 (soy isoflavone drug product) | Male Mice | Genotoxicity | 500 and 1000 mg/kg body weight | Micronucleated polychromatic erythrocytes | Statistically significant, but small and not dose-related, increase 24 hours after treatment. Not observed at 48 hours. |
| Daidzein | Rats | Acute Oral Toxicity | Up to 5000 mg/kg | Mortality and adverse effects | No mortality or adverse effects observed. The No Observed Adverse Effect Level (NOAEL) was determined to be above 5000 mg/kg.[6] |
| Soy Isoflavones | Rats | Sub-chronic Toxicity | Not specified | NOAEL | The NOAEL was reported as 0.20 g/kg in male Sprague Dawley rats.[7] |
| Soy Isoflavones | Wistar Rats | Subacute Toxicity | 100, 500, and 1000 mg/kg bw/day for 30 days | General toxicity | The No-Observed-Adverse-Effect Level (NOAEL) was estimated to be 100 mg/kg/day.[8] |
Experimental Protocols for Key Toxicological Assays
Detailed methodologies are crucial for the interpretation and replication of toxicological studies. Below are summaries of protocols used in the assessment of isoflavone toxicity.
In Vitro Micronucleus Assay in V79 and L5178Y Cells
The micronucleus assay is a widely used method to assess chromosomal damage.[3][5]
-
Cell Lines: Chinese hamster lung fibroblasts (V79) or L5178Y mouse lymphoma cells are commonly used.[3][5]
-
Treatment: Cells are exposed to a range of concentrations of the test compound (e.g., genistein, daidzein, or their metabolites) for a specified duration.
-
Micronucleus Staining: After exposure, cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to accumulate binucleated cells. The cells are then harvested, fixed, and stained with a DNA-specific dye (e.g., DAPI or Giemsa).
-
Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosome fragments or whole chromosomes) is scored in binucleated cells under a microscope. An increase in micronucleus frequency indicates genotoxic potential.
-
CREST Staining: To distinguish between clastogenic and aneugenic effects, immunofluorescent staining with CREST antibodies (which bind to kinetochores) can be performed. CREST-negative micronuclei suggest chromosome breakage, while CREST-positive micronuclei indicate whole chromosome loss.[3]
In Vivo Micronucleus Assay in Mice
This assay evaluates the genotoxic potential of a substance in a whole animal model.
-
Animal Model: Male and female mice are often used.
-
Dosing: The test substance (e.g., a soy isoflavone mixture) is administered to the animals, typically via oral gavage, at various dose levels.
-
Sample Collection: At specific time points after treatment (e.g., 24 and 48 hours), bone marrow is collected from the femur.
-
Slide Preparation and Staining: Bone marrow smears are prepared on microscope slides and stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).
-
Analysis: The frequency of micronucleated PCEs is determined by microscopic examination. A significant increase in the frequency of micronucleated PCEs in treated animals compared to controls indicates in vivo genotoxicity.
Acute and Repeated Dose Oral Toxicity Studies (OECD Guidelines)
These studies are designed to assess the general toxicity of a substance after single or repeated exposure.[6]
-
Guidelines: Studies are often conducted following OECD (Organisation for Economic Co-operation and Development) guidelines, such as TG 423 for acute oral toxicity and TG 407 for repeated dose 28-day oral toxicity.[6]
-
Animal Model: Typically rats are used.
-
Dosing: For acute toxicity, a single high dose is administered. For repeated dose studies, the substance is administered daily for a set period (e.g., 28 days) at multiple dose levels.
-
Observations: Animals are observed for clinical signs of toxicity, changes in body weight, and food consumption.
-
Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical biochemistry analysis. Animals are then euthanized, and a gross necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.
-
Endpoint: The No Observed Adverse Effect Level (NOAEL) is determined, which is the highest dose at which no statistically or biologically significant adverse effects are observed.[6]
Signaling Pathways Modulated by Isoflavones
Isoflavones are known to interact with various cellular signaling pathways, which can mediate both their potential therapeutic and toxic effects. The following diagrams illustrate some of the key pathways involved.
Caption: Isoflavone-mediated inhibition of the PI3K/Akt signaling pathway.
Caption: Inhibition of NF-κB signaling by isoflavones.
Caption: Modulation of the MAPK signaling pathway by isoflavones.
Discussion and Conclusion
The absence of specific toxicological data on this compound underscores the importance of data generation for less common dietary compounds. While a definitive toxicological profile for this compound cannot be constructed, the available data on representative isoflavones such as genistein and daidzein provide a valuable starting point for researchers.
The genotoxicity data for isoflavones are mixed, with some in vitro studies indicating clastogenic or aneugenic potential, particularly for certain metabolites.[3][5] However, in vivo studies have shown limited or no genotoxicity. General toxicity studies in rodents suggest a relatively low order of acute toxicity for isoflavones like daidzein.[6]
The interaction of isoflavones with multiple signaling pathways, including those involved in cell growth, inflammation, and apoptosis, highlights the complexity of their biological effects.[4] These interactions are likely dose-dependent and cell-type specific.
For drug development professionals, the data on isoflavones suggests that any new isoflavone-based therapeutic candidate would require a thorough toxicological evaluation, including assessments of genotoxicity, acute and chronic toxicity, and reproductive and developmental toxicity. The observed effects of isoflavones on key signaling pathways may also warrant further investigation into potential on-target and off-target effects.
References
- 1. bfr.bund.de [bfr.bund.de]
- 2. This compound | C17H14O5 | CID 5281704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Genotoxicity of the isoflavones genistein, daidzein and equol in V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways [mdpi.com]
- 5. Genotoxic activity of four metabolites of the soy isoflavone daidzein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-vivo and in-silico toxicity studies of daidzein: an isoflavone from soy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Afromosin Extraction from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afromosin (6,4'-dimethoxy-7-hydroxyisoflavone) is a naturally occurring isoflavone found in various plant species, notably in the stem bark of Bowdichia virgilioides and the seeds of Glycine soja. As a phytoestrogen, this compound has garnered significant interest for its potential therapeutic applications, including anticancer and anti-inflammatory activities. These biological effects are attributed to its interaction with various cellular signaling pathways.
These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from plant materials. Additionally, we present diagrams of key signaling pathways modulated by this compound to support further research and drug development.
Data Presentation: this compound Extraction Parameters
The efficiency of this compound extraction is influenced by several factors, including the choice of solvent, temperature, and extraction time. The following tables summarize quantitative data from studies on isoflavone extraction from relevant plant materials.
Table 1: Comparison of Solvents for Isoflavone Extraction from Glycine Species
| Solvent System | Plant Material | Extraction Method | Key Findings | Reference |
| 80% Ethanol | Soybean Seeds | Shaking | Effective for extracting major isoflavones. | [1] |
| 80% Acetonitrile | Soybean Seeds | Shaking | Also effective, providing comparable results to ethanol. | [1] |
| 60% Ethanol | Harit Soya Seeds | Ultrasonic-assisted | Yielded the maximum quantity of isoflavones. | [2] |
| Water:Acetone:Ethanol (2:1:1 by volume) | Soybean | Ultrasonication | Optimal for extracting malonylglycosidic and total isoflavones. | [3] |
| Water:Acetone (1:1 by volume) | Soybean | Ultrasonication | Best for extracting less polar aglycone forms. | [3] |
| Ethanol:Water:Propanediol (32.8%:39.2%:27.8%) | Soybean Seeds | Accelerated Solvent Extraction | Optimized mixture for maximizing the yield of various isoflavones. | [4][5] |
Table 2: Influence of Extraction Method and Parameters on Isoflavone Yield
| Extraction Method | Plant Material | Parameters | Yield/Efficiency | Reference |
| Maceration | Bowdichia virgilioides Stem Bark | 70% Ethanol, 7 days | 16.91% (crude extract) | [6] |
| Shaking | Soybean Seeds | Room temperature, 2 hours | N/A | [1] |
| Ultrasonic-assisted | Harit Soya Seeds | 50°C, 3 hours, 1:25 solid-to-solvent ratio | ~3-fold increase compared to germinated seed powder. | [2] |
Experimental Protocols
Protocol 1: General Extraction of this compound from Glycine soja Seeds
This protocol is adapted from established methods for isoflavone extraction from soybeans.[1][2]
1. Sample Preparation:
-
Grind dried Glycine soja seeds into a fine powder (approximately 40-60 mesh).
-
Dry the powder in an oven at 40-50°C for 24 hours to remove residual moisture.
2. Extraction:
-
Weigh 10 g of the dried seed powder and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% ethanol (ethanol:water, 80:20 v/v).
-
Securely cap the flask and place it on an orbital shaker.
-
Agitate the mixture at 150 rpm for 2 hours at room temperature.
3. Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and re-extract the solid residue with another 100 mL of 80% ethanol under the same conditions to maximize yield.
-
Combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 50°C until the ethanol is completely removed.
-
The resulting aqueous extract can be lyophilized to obtain a dry powder.
Protocol 2: Extraction of this compound from Bowdichia virgilioides Stem Bark
This protocol is based on a maceration method used for extracting bioactive compounds from Bowdichia virgilioides.[6]
1. Sample Preparation:
-
Clean the collected stem bark of Bowdichia virgilioides and air-dry it in the shade.
-
Grind the dried bark into a coarse powder.
2. Maceration:
-
Place 100 g of the powdered bark into a large glass container with a lid.
-
Add 1 L of 70% ethanol (ethanol:water, 70:30 v/v).
-
Seal the container and let it stand for 7 days at room temperature, with occasional shaking.
3. Filtration and Concentration:
-
After 7 days, filter the macerate through a fine cloth or filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Protocol 3: Purification of this compound using Column Chromatography
This is a general protocol for the purification of this compound from the crude plant extract.[7][8]
1. Preparation of the Column:
-
Use a glass column packed with silica gel (60-120 mesh) as the stationary phase.
-
The mobile phase will be a gradient of n-hexane and ethyl acetate.
2. Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase solvent (e.g., 95:5 n-hexane:ethyl acetate).
-
Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.
-
Carefully load the dried sample onto the top of the prepared column.
3. Elution:
-
Start the elution with a low polarity mobile phase (e.g., 95:5 n-hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15, and so on).
-
Collect fractions of the eluate in separate test tubes.
4. Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).
-
Visualize the spots under UV light (254 nm and 365 nm).
-
Combine the fractions that show a spot corresponding to the Rf value of this compound.
5. High-Purity Purification (Optional):
-
For higher purity, the combined fractions can be further purified using preparative High-Performance Liquid Chromatography (HPLC).[9][10][11]
Protocol 4: Quantification of this compound by HPLC-UV
This protocol outlines a method for the quantitative analysis of this compound in the purified fractions or crude extract.[1][12][13][14]
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% acetic acid (B).
-
Gradient Program: Start with a suitable ratio (e.g., 30% A) and increase the concentration of A over time to elute this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the UV absorbance maximum of this compound (approximately 260 nm).
-
Injection Volume: 20 µL.
3. Standard Preparation:
-
Prepare a stock solution of pure this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution to different known concentrations.
4. Sample Preparation:
-
Dissolve a known amount of the dried extract or purified fraction in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Quantification:
-
Inject the standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound extraction and analysis.
Signaling Pathways
Anticancer Signaling Pathway of this compound
Caption: this compound's anticancer effect via MAPK and AKT signaling.
Estrogenic Signaling Pathway of this compound
Caption: this compound's interaction with the estrogen receptor signaling pathway.
Anti-inflammatory Signaling Pathway of this compound
Caption: this compound's modulation of the NF-κB anti-inflammatory pathway.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. An Innovative Approach for Maximum Recovery of Isoflavones from Glycine max by the Design of Experiments Method [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. scielo.br [scielo.br]
- 7. column-chromatography.com [column-chromatography.com]
- 8. opentrons.com [opentrons.com]
- 9. ardena.com [ardena.com]
- 10. lcms.cz [lcms.cz]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. phcogres.com [phcogres.com]
- 14. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Afromosin Using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Afromosin is an O-methylated isoflavone found in various plants. As a phytoestrogen, it has garnered interest for its potential biological activities. Accurate and precise quantification of this compound is crucial for research, quality control of herbal products, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a robust and widely used technique for the analysis of isoflavones. This application note provides a detailed protocol for the quantification of this compound based on established methods for structurally related isoflavones.
Principle
The method involves the extraction of this compound from the sample matrix, followed by separation and quantification using reverse-phase HPLC (RP-HPLC). The separation is achieved on a C18 column with a gradient elution system composed of an aqueous mobile phase and an organic modifier (typically acetonitrile or methanol). Detection is performed using a UV detector at a wavelength corresponding to the maximum absorbance of this compound. Quantification is based on the peak area of the analyte compared to a calibration curve generated from this compound standards of known concentrations.
Experimental Protocols
Sample Preparation
Effective sample preparation is critical to remove interfering substances and ensure the compatibility of the sample with the HPLC system. The choice of extraction solvent and procedure depends on the sample matrix.
For Plant Materials (e.g., leaves, seeds):
-
Grinding: Grind the dried plant material to a fine powder to increase the surface area for extraction.
-
Extraction:
-
Centrifugation: Centrifuge the mixture at 3000-5000 rpm for 10-15 minutes to pellet the solid material.[2][3]
-
Filtration: Filter the supernatant through a 0.45 µm or 0.2 µm syringe filter into an HPLC vial.[1][2][4]
For Biological Fluids (e.g., plasma, urine):
-
Protein Precipitation (for plasma/serum):
-
To 100 µL of plasma, add 200 µL of acetonitrile or methanol to precipitate proteins.
-
Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
-
Hydrolysis of Conjugates (Optional): Isoflavones in biological fluids are often present as glucuronide or sulfate conjugates. For quantification of total this compound, an enzymatic hydrolysis step using β-glucuronidase/sulfatase is required.
-
Solid-Phase Extraction (SPE) for Clean-up and Concentration:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a low-organic solvent mixture to remove polar interferences.
-
Elute this compound with a high-organic solvent mixture (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
Filtration: Filter the reconstituted sample through a 0.45 µm or 0.2 µm syringe filter into an HPLC vial.
HPLC Instrumentation and Conditions
The following table summarizes typical HPLC conditions for isoflavone analysis, which can be adapted for this compound quantification.
| Parameter | Recommended Conditions |
| HPLC System | A system with a binary pump, autosampler, column oven, and UV/PDA detector. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][5] |
| Mobile Phase A | Water with 0.1% acetic acid or 0.05% phosphoric acid.[2][6] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% acetic acid.[1][2] |
| Gradient Elution | A linear gradient starting with a low percentage of mobile phase B, gradually increasing to elute the analyte. A typical gradient might be: 10-30% B over 60 min.[2] For faster analysis, a steeper gradient can be used, such as 8% B to 50% B in 13 minutes.[4] |
| Flow Rate | 1.0 mL/min.[1] |
| Column Temperature | 25-35 °C.[1][4] |
| Injection Volume | 10-20 µL. |
| Detection | UV detector at 260 nm or 262 nm.[1][2][4][6] |
Preparation of Standards and Calibration Curve
-
Stock Solution: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Calibration Curve: Inject the working standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The linearity of the method should be evaluated by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999.
Data Presentation
The following tables provide a summary of quantitative data and chromatographic conditions from various published methods for isoflavone analysis, which serve as a reference for the this compound quantification method.
Table 1: Summary of HPLC Methods for Isoflavone Quantification
| Reference | Column | Mobile Phase | Gradient Program | Flow Rate (mL/min) | Detection (nm) |
| Griffith and Collison[2] | YMC ODS-AM (250 x 3.0 mm, 5 µm) | A: 0.1% Acetic Acid in WaterB: 0.1% Acetic Acid in Acetonitrile | 10% B to 30% B in 60 min | 0.65 | 260 |
| Kao and Chen[4] | Vydac 201TP54 C18 | A: AcetonitrileB: Water | 8% A to 50% A in 13 min | 2.0 | 262 |
| AOAC Official Method 2008.03[6] | C18 Reverse-Phase | A: Water with 0.05% Phosphoric AcidB: Acetonitrile | Gradient Elution | Not specified | 260 |
| IJPSR (2016)[1] | ODS (150 x 4.6 mm, 5 µm) | A: Acetonitrile + 0.1% Acetic AcidB: Water + 0.1% Acetic Acid | Isocratic (50% A : 50% B) | 1.0 | 260 |
Table 2: Method Validation Parameters for Isoflavone Analysis
| Parameter | Typical Range | Reference |
| Recovery | 99-101% | Griffith and Collison[2] |
| Linearity (R²) | > 0.999 | Implied by standard practices |
| Limit of Detection (LOD) | pmol range | Franke et al.[7] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the quantification of this compound from plant materials.
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of the quantification process.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. jfda-online.com [jfda-online.com]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Determination of aflatoxins in medicinal herbs by HPLC. An efficient method for routine analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of Total Soy Isoflavones in Dietary Supplements, Supplement Ingredients, and Soy Foods by High-Performance Liquid Chromatography with Ultraviolet Detection: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC analysis of isoflavonoids and other phenolic agents from foods and from human fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
Afromosin: Detailed Application Notes and Protocols for Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and purification techniques for Afromosin (7-hydroxy-6,4'-dimethoxyisoflavone), a naturally occurring isoflavone with demonstrated anticancer properties. The protocols outlined below are intended to serve as a guide for researchers in academic and industrial settings engaged in the study and development of this promising compound.
This compound Synthesis
The total synthesis of this compound can be achieved through various routes. A common and effective method involves the construction of the isoflavone core via a deoxybenzoin intermediate. This approach offers a convergent and relatively high-yielding pathway to the target molecule.
Synthetic Strategy Overview
A widely employed strategy for the synthesis of this compound and its analogs is the deoxybenzoin route. This method involves the Friedel-Crafts acylation of a substituted phenol with a phenylacetic acid derivative to form a deoxybenzoin, which is then cyclized to form the isoflavone ring system.
Caption: General overview of this compound synthesis via the deoxybenzoin route.
Experimental Protocol: Synthesis of this compound via Deoxybenzoin Intermediate
This protocol is based on a reported synthesis starting from eugenol.
Step 1: Methylation of Eugenol to Methyleugenol
-
Materials: Eugenol, dimethyl sulfate (DMS), sodium hydroxide (NaOH), petroleum ether.
-
Procedure:
-
In a round-bottomed flask, dissolve eugenol in a suitable solvent.
-
Add a solution of NaOH.
-
Under stirring, add DMS dropwise over 1.5 hours.
-
Heat the reaction mixture to 110-120 °C for 3 hours.
-
After cooling, add water and extract the mixture with petroleum ether (3 x 20 mL).
-
Wash the combined organic extracts with 10% NaOH solution and then with water until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by vacuum distillation to obtain methyleugenol.
-
Step 2: Oxidation of Methyleugenol to 3,4-Dimethoxybenzyl Carboxylic Acid
-
Materials: Methyleugenol, potassium permanganate (KMnO₄).
-
Procedure:
-
Suspend methyleugenol in water.
-
Slowly add KMnO₄ in portions while maintaining the reaction temperature.
-
After the reaction is complete (monitored by TLC), filter the manganese dioxide precipitate.
-
Acidify the filtrate to precipitate the carboxylic acid.
-
Collect the precipitate by filtration and recrystallize from a suitable solvent to yield 3,4-dimethoxybenzyl carboxylic acid.
-
Step 3: Friedel-Crafts Acylation to form Deoxybenzoin Intermediate
-
Materials: 3,4-Dimethoxybenzyl carboxylic acid, resorcinol, boron trifluoride etherate (BF₃·OEt₂), sodium acetate.
-
Procedure:
-
In a round-bottomed flask, mix 3,4-dimethoxybenzyl carboxylic acid (1.5 mmol) and resorcinol (1.5 mmol).
-
Add BF₃·OEt₂ (2 mL) and heat the mixture at 60-80 °C for 2 hours.
-
Cool the reaction mixture and pour it into a cold 12% sodium acetate solution.
-
Collect the resulting precipitate by filtration and recrystallize from 80% ethanol to obtain 3,4-dimethoxybenzyl-2',4'-dihydroxyphenyl ketone (deoxybenzoin intermediate).
-
Step 4: Cyclization to this compound
-
Materials: 3,4-Dimethoxybenzyl-2',4'-dihydroxyphenyl ketone, BF₃·OEt₂, dimethylformamide (DMF), phosphorus oxychloride (POCl₃), sodium acetate.
-
Procedure:
-
To a round-bottomed flask, add the deoxybenzoin intermediate (0.97 mmol) and BF₃·OEt₂ (1 mL).
-
Cool the mixture to 10 °C and add DMF (0.75 mL).
-
Heat the reaction mixture to 50 °C and add a solution of POCl₃ (0.2 mL) in DMF (1.2 mL) dropwise.
-
Continue the reaction for 4 hours at 80-100 °C.
-
Cool the mixture and pour it into a cold 12% sodium acetate solution to precipitate the product.
-
Recrystallize the precipitate to obtain this compound.
-
Quantitative Data for Synthesis
The following table summarizes the reported yields for each step of the synthesis.
| Step | Product | Reported Yield (%) |
| 1. Methylation of Eugenol | Methyleugenol | 89.87 |
| 2. Oxidation of Methyleugenol | 3,4-Dimethoxybenzyl Carboxylic Acid | 21 |
| 3. Friedel-Crafts Acylation | 3,4-Dimethoxybenzyl-2',4'-dihydroxyphenyl ketone | 78 |
| 4. Cyclization | This compound (7-hydroxy-6,4'-dimethoxyisoflavone) | 85.7 |
This compound Purification Techniques
Purification of the synthesized this compound is crucial to remove any unreacted starting materials, reagents, and byproducts. The choice of purification method will depend on the scale of the synthesis and the desired final purity.
Purification Strategy Overview
A two-step purification strategy is generally effective for obtaining high-purity this compound. This typically involves an initial purification by column chromatography followed by a final purification step of recrystallization.
Caption: A typical workflow for the purification of synthetic this compound.
Experimental Protocols for Purification
Protocol 2.2.1: Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A gradient of hexane and ethyl acetate is commonly used. The polarity is gradually increased to elute the desired compound. A starting mixture of 9:1 (Hexane:Ethyl Acetate) can be used, with the polarity gradually increased to 7:3 or 6:4.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with the mobile phase, starting with a low polarity and gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2.2.2: Recrystallization
-
Solvent System: A mixture of ethanol and water is often effective for the recrystallization of isoflavones. Other solvent systems such as methanol/water or acetone/hexane can also be explored.
-
Procedure:
-
Dissolve the partially purified this compound in a minimum amount of hot ethanol.
-
If any insoluble impurities are present, filter the hot solution.
-
Slowly add hot water to the clear solution until slight turbidity persists.
-
If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Quantitative Data for Purification
The efficiency of purification is typically assessed by the recovery and the final purity of the product.
| Purification Step | Typical Recovery (%) | Typical Purity (%) (by HPLC) |
| Column Chromatography | 70 - 85 | > 95 |
| Recrystallization | 80 - 95 | > 99 |
This compound's Effect on Signaling Pathways
This compound has been shown to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Understanding these interactions is crucial for its development as a therapeutic agent.
Overview of this compound's Impact on MAPK and AKT Signaling
This compound has been reported to inhibit the AKT/ERK pathways while activating the p38/JNK pathway in cancer cells. This dual action contributes to the induction of apoptosis and inhibition of cell proliferation.
Caption: this compound's modulatory effects on the AKT/ERK and p38/JNK signaling pathways.
These detailed application notes and protocols provide a solid foundation for the synthesis, purification, and biological investigation of this compound. Researchers are encouraged to adapt and optimize these methods based on their specific experimental requirements and available resources.
Application Notes and Protocols for Afromosin Analogs in Cell Culture Assays
Important Note: The term "Afromosin" did not yield specific results in scientific literature searches. It is highly probable that this is a typographical error. Based on phonetic similarity and relevance to cell culture assays in cancer research, this document provides detailed application notes and protocols for two potential compounds: Formononetin and Auranofin .
Formononetin: Application in Cell Culture Assays
Introduction: Formononetin is a naturally occurring isoflavone found in a variety of plants and herbs, such as red clover (Trifolium pratense). It has garnered significant interest in cancer research due to its demonstrated anti-proliferative, pro-apoptotic, and anti-metastatic properties in various cancer cell lines.[1]
Mechanism of Action: Formononetin exerts its anti-cancer effects through multiple mechanisms. A key pathway involves the inhibition of the PI3K/Akt signaling cascade, which is frequently hyperactivated in cancer and plays a crucial role in cell survival, proliferation, and growth.[1] By downregulating the phosphorylation of Akt, Formononetin can suppress downstream signaling, leading to the induction of apoptosis and cell cycle arrest.[1]
Data Presentation: Formononetin IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2][3][4] IC50 values for Formononetin vary across different cancer cell lines, reflecting differential sensitivity.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| MCF-7 | Breast Cancer | ~50 | 48 |
| HCT-116 | Colon Cancer | ~40 | 48 |
| SW1116 | Colon Cancer | ~60 | 48 |
| T24 | Bladder Cancer | ~30 | 72 |
Note: IC50 values are approximate and can vary based on experimental conditions.[2][3]
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of Formononetin on cancer cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5][6][7]
Materials:
-
96-well plates
-
Formononetin stock solution (in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][6]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight.[8]
-
Treatment: Treat cells with various concentrations of Formononetin (e.g., 0, 10, 20, 40, 80, 100 µM) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
Western Blot for PI3K/Akt Pathway Analysis
This protocol is used to analyze the effect of Formononetin on the protein expression and phosphorylation status of key components of the PI3K/Akt signaling pathway.[9][10][11][12]
Materials:
-
6-well plates
-
Formononetin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with Formononetin for the desired time, then lyse the cells with RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[12]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[9] Incubate with primary antibodies overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9][11]
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[9]
Mandatory Visualizations: Formononetin
Caption: Formononetin inhibits the PI3K/Akt signaling pathway.
Caption: Workflow for MTT Cell Viability Assay.
Auranofin: Application in Cell Culture Assays
Introduction: Auranofin is an orally administered gold-containing compound originally developed for the treatment of rheumatoid arthritis. More recently, it has been repurposed as a potent anti-cancer agent due to its ability to induce oxidative stress and apoptosis in various cancer cell types.[13][14]
Mechanism of Action: Auranofin's primary anti-cancer mechanism involves the inhibition of thioredoxin reductase (TrxR), a key enzyme in the cellular antioxidant system.[14] Inhibition of TrxR leads to an accumulation of reactive oxygen species (ROS), causing significant oxidative stress. This, in turn, can trigger apoptosis through various pathways, including the activation of the FOXO3 tumor suppressor and the modulation of Bcl-2 family proteins.[13]
Data Presentation: Auranofin IC50 Values
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| SKOV3 | Ovarian Cancer | ~2.5 | 48 |
| Calu-6 | Lung Cancer | ~1.5 | 24 |
| A549 | Lung Cancer | ~2.0 | 24 |
| NCI-H460 | Lung Cancer | ~1.8 | 24 |
Note: IC50 values are approximate and can vary based on experimental conditions.[2][3]
Experimental Protocols
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This protocol quantifies the extent of apoptosis induced by Auranofin by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17][18][19]
Materials:
-
6-well plates
-
Auranofin
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Auranofin for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.[16]
-
Staining: Resuspend cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.[16]
-
Analysis: Analyze the stained cells by flow cytometry within one hour.[16]
Western Blot for Apoptosis-Related Proteins
This protocol is used to assess the effect of Auranofin on the expression levels of key proteins involved in the apoptotic pathway.[9][10][11][12]
Materials:
-
6-well plates
-
Auranofin
-
Lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bax, anti-Bcl-2, anti-FOXO3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with Auranofin and lyse them.
-
Protein Quantification: Determine protein concentration.
-
SDS-PAGE and Transfer: Separate proteins and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies targeting apoptosis-related proteins, followed by secondary antibody incubation.
-
Detection: Visualize protein bands.
Mandatory Visualizations: Auranofin
Caption: Auranofin induces apoptosis via TrxR inhibition and ROS production.
Caption: Workflow for Flow Cytometry Apoptosis Analysis.
References
- 1. Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchhub.com [researchhub.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. origene.com [origene.com]
- 10. bu.edu [bu.edu]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 12. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 13. Auranofin displays anticancer activity against ovarian cancer cells through FOXO3 activation independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. research.pasteur.fr [research.pasteur.fr]
- 16. Protocols | Flow Cytometry Core Facility [flow.sdsu.edu]
- 17. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. lerner.ccf.org [lerner.ccf.org]
- 19. Flow Cytometry Protocols: R&D Systems [rndsystems.com]
Application Notes and Protocols for Administration of Aframomum melegueta Extract in Animal Models
Disclaimer: The term "Afromosin" did not yield specific results in scientific literature. This protocol is based on the administration of extracts from Aframomum melegueta, a plant genus with known bioactive compounds, which is presumed to be the intended subject. Researchers should validate the identity of their specific test compound.
These application notes provide detailed protocols for the oral administration of Aframomum melegueta extracts to rodent models for efficacy and toxicity studies. The information is intended for researchers, scientists, and drug development professionals.
Data Presentation: Summary of Dosing Regimens
The following tables summarize quantitative data from various studies on the administration of Aframomum melegueta extracts in rat models.
Table 1: Oral Administration of Aqueous Seed Extract of Aframomum melegueta in Rats
| Animal Model | Dosage | Administration Route | Frequency | Duration | Vehicle | Key Findings |
| Female Albino Rats | 3000 mg/kg b.w. | Oral gavage | Once daily | 3 days (postpartum) | Distilled Water | No adverse anemic conditions observed; reduction in platelet counts.[1] |
| Wistar Rats | 500 mg/kg b.w. | Oral gavage | Once daily | 10 days | Distilled Water | Investigated for subacute toxicity.[2] |
| Male Albino Rats | 200, 300, 400 mg/kg b.w. | Oral gavage | Daily | 28 days | Distilled Water | Dose-dependent effects on weight gain and lipid profile.[3] |
| Mature Male Wistar Rats | 115 and 230 mg/kg b.w. | Gastric intubation | - | 8 days | Distilled Water | Significant increase in serum and testis testosterone.[4] |
| Mature Male Wistar Rats | 115 mg/kg b.w. | Gastric intubation | - | 55 days | Distilled Water | Increased secretions of epididymis and seminal vesicle.[4] |
Table 2: Oral Administration of Aqueous Leaf Extract of Aframomum melegueta in Rats
| Animal Model | Dosage | Administration Route | Frequency | Duration | Vehicle | Key Findings |
| Obese Rats (HFD model) | 200 and 400 mg/kg b.w. | - | - | - | Aqueous | 400 mg/kg dose showed significant antioxidant activities.[5] |
| Obese Rats (MSG model) | 400 mg/kg b.w. | - | - | - | Aqueous | Significantly increased GPx levels.[5] |
Experimental Protocols
Protocol 1: Preparation of Aqueous Extract of Aframomum melegueta
This protocol describes the preparation of an aqueous extract from the seeds or leaves of Aframomum melegueta.
Materials:
-
Dried seeds or leaves of Aframomum melegueta
-
Distilled water
-
Grinder or blender
-
Filter paper (e.g., Whatman No. 1)
-
Beakers and flasks
-
Heating mantle or water bath
-
Lyophilizer or rotary evaporator
Procedure:
-
Grinding: Grind the dried plant material (seeds or leaves) into a coarse powder.
-
Extraction: Suspend the powder in distilled water (e.g., 100 g of powder in 1 L of water).
-
Heating: Gently heat the suspension in a water bath (e.g., at 60-80°C) for a specified period (e.g., 2-4 hours) with occasional stirring to enhance extraction.
-
Filtration: Allow the mixture to cool and then filter it through filter paper to remove solid debris.
-
Concentration: Concentrate the filtrate using a rotary evaporator or freeze-dry it using a lyophilizer to obtain a solid or powdered extract.
-
Storage: Store the dried extract in an airtight container at 4°C, protected from light.
-
Reconstitution: Before administration, reconstitute the extract in a suitable vehicle, such as distilled water or saline, to the desired concentration.[3]
Protocol 2: Acute Oral Toxicity Study (OECD 423 Guideline)
This protocol outlines a method for assessing the acute oral toxicity of an Aframomum melegueta extract in rodents.
Animal Model:
-
Healthy, young adult mice or rats of a single sex (e.g., female Wistar rats), nulliparous and non-pregnant.
Procedure:
-
Acclimatization: Acclimatize the animals to laboratory conditions for at least 5 days.
-
Fasting: Fast the animals overnight (food but not water) before dosing.
-
Dosing:
-
Observation:
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
Protocol 3: Sub-acute and Chronic Oral Administration
This protocol is for repeated dose administration to evaluate the effects over a longer period.
Animal Model:
-
Male or female rats (e.g., Wistar or Sprague-Dawley), with age and weight matched across groups.
Experimental Design:
-
Grouping: Divide animals into at least three groups: a control group and two or more treatment groups receiving different doses of the extract.
-
Dosing:
-
Duration: The study duration can range from 14 to 55 days or longer, depending on the research objectives.[3][4]
-
Monitoring:
-
Monitor animal health, body weight, and food/water intake regularly.
-
At the end of the study, collect blood samples for hematological and biochemical analysis.[2]
-
Perform histopathological examination of major organs.
-
Visualizations
Signaling Pathways Potentially Modulated by Aframomum melegueta Bioactives
The bioactive compounds in Aframomum melegueta, such as 6-gingerol, 6-paradol, and oleanolic acid, may influence various cellular signaling pathways.[8][9]
Caption: Potential signaling pathways modulated by Aframomum melegueta compounds.
Experimental Workflow for In Vivo Administration
The following diagram illustrates a typical workflow for an in vivo study involving the oral administration of a plant extract.
Caption: General workflow for oral administration studies in animal models.
References
- 1. Phytochemical analysis and effect of short-term administration of aqueous seed extract of Aframomum melegueta on haematologic indices of female albino rats [fnp.skums.ac.ir]
- 2. biolscigroup.us [biolscigroup.us]
- 3. fjpas.fuoye.edu.ng [fjpas.fuoye.edu.ng]
- 4. Effects of the aqueous extract of dry seeds of Aframomum melegueta on some parameters of the reproductive function of mature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acute oral toxicity [bio-protocol.org]
- 7. dovepress.com [dovepress.com]
- 8. AFRAMOMUM MELEGUETA | Department of Pharmacognosy & Herbal Medicine [pharmacognosy.ucc.edu.gh]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Afromosin as a Standard for Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of afromosin's properties and its potential use as an analytical standard. Due to the limited availability of validated analytical methods specifically for this compound in the public domain, this document also includes generalized protocols for the analysis of isoflavones, the chemical class to which this compound belongs. These protocols serve as a foundational guide and would require specific validation for this compound analysis.
Physicochemical Properties of this compound
This compound, also known as afrormosin, is a naturally occurring O-methylated isoflavone. Its fundamental properties are summarized in the table below.
| Property | Value |
| Chemical Name | 7-hydroxy-4',6-dimethoxyisoflavone |
| Molecular Formula | C₁₇H₁₄O₅ |
| Molecular Weight | 298.29 g/mol |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
Application Note: Quantitative Analysis of this compound using HPLC
Introduction
High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the separation, identification, and quantification of individual components in a mixture. For the quality control of herbal medicines and in drug development, HPLC is essential for determining the purity and concentration of active compounds like this compound. A validated HPLC method ensures accuracy, precision, and reproducibility of results.
Note on Method Validation
Experimental Protocol: General HPLC Method for Isoflavone Analysis
This protocol provides a starting point for developing a validated method for this compound quantification.
| Parameter | Recommended Conditions |
| Instrument | HPLC system with a Diode Array Detector (DAD) or UV-Vis Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and water (both may contain a small percentage of acid, e.g., 0.1% formic acid, to improve peak shape) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Isoflavones typically have UV absorbance maxima between 250 and 270 nm. The optimal wavelength for this compound should be determined by scanning a standard solution. |
| Injection Volume | 10 µL |
| Standard Preparation | Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol or DMSO) and dilute to create a series of calibration standards. |
| Sample Preparation | For plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase. |
Data Analysis
A calibration curve is constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the sample can then be determined from this curve.
Workflow for HPLC Method Development and Validation
HPLC method development and validation workflow.
Application Note: Quantitative Analysis of this compound using UV-Vis Spectrophotometry
Introduction
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb ultraviolet or visible light. This compound, as an isoflavone, possesses a chromophore that allows for its quantification using this technique.
Note on Method Validation
Similar to the HPLC method, a specific, validated UV-Vis spectrophotometric method for the routine analysis of this compound is not widely documented. The following is a general protocol that requires validation.
Experimental Protocol: General UV-Vis Spectrophotometric Method
| Parameter | Recommended Procedure |
| Instrument | UV-Vis Spectrophotometer (double beam recommended) |
| Solvent | A suitable solvent in which this compound is stable and soluble (e.g., methanol, ethanol). The solvent should be transparent in the wavelength range of interest. |
| Wavelength Scan | Scan a solution of this compound standard from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). |
| Standard Preparation | Prepare a stock solution of this compound standard in the chosen solvent and create a series of dilutions for the calibration curve. |
| Sample Preparation | Extract this compound from the sample matrix using a suitable solvent. The extract may need to be filtered or centrifuged to remove particulate matter. |
| Measurement | Measure the absorbance of the standards and the sample at the determined λmax. |
Data Analysis
A calibration curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of this compound in the sample is then calculated using the Beer-Lambert law and the calibration curve.
Workflow for UV-Vis Spectrophotometric Analysis
UV-Vis spectrophotometric analysis workflow.
Application Note: this compound in Cancer Research - Signaling Pathways
Introduction
Recent studies have highlighted the potential of this compound as an anticancer agent. Research on B16F10 melanoma cells has elucidated some of the molecular mechanisms underlying its effects, specifically its impact on the MAPK and AKT signaling pathways.
Signaling Pathway of this compound in B16F10 Melanoma Cells
This compound has been shown to exert its anticancer effects by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis. The diagram below illustrates the known interactions of this compound within B16F10 melanoma cells. This compound treatment leads to the inhibition of the pro-survival AKT/ERK pathways while simultaneously activating the pro-apoptotic p38/JNK pathway. This dual action contributes to the suppression of cancer cell growth and induction of cell death.
This compound's effect on MAPK and AKT signaling.
Disclaimer: The information provided in these application notes is intended for research and development purposes only. The analytical protocols are generalized and require validation for specific applications. The biological information is based on published research and should be further investigated for drug development purposes.
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Afromosin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the antimicrobial properties of Afromosin, a novel natural compound. The following sections detail the methodologies for determining its efficacy against a panel of pathogenic bacteria and fungi.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Natural products are a promising source of novel bioactive compounds. This compound, a compound of natural origin, has been identified as a candidate for antimicrobial screening. These notes provide the necessary protocols to systematically evaluate its antimicrobial spectrum and potency.
Overview of Antimicrobial Assays
Several standardized methods are employed to assess the antimicrobial activity of a compound. The most common in vitro assays are the broth microdilution and agar well diffusion methods. These techniques are used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), which are key indicators of antimicrobial efficacy.
Experimental Protocols
Preparation of this compound Stock Solution
This compound's solubility should be determined in various solvents to prepare a stock solution for testing. Dimethyl sulfoxide (DMSO) is a common solvent for natural compounds.
-
Weigh a precise amount of this compound powder.
-
Dissolve the powder in an appropriate volume of sterile DMSO to achieve a high concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at -20°C until use.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2]
Materials:
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.[2]
-
This compound stock solution.
-
Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
Negative control (broth with DMSO).
-
Sterility control (broth only).
Procedure:
-
Dispense 50 µL of sterile MHB or RPMI-1640 into each well of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.
-
Prepare the microbial inoculum by suspending colonies from a fresh agar plate in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).[2]
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (a known antibiotic), a negative control (inoculum with DMSO, but no this compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.[2]
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.[5][6]
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Following the MIC determination, the MBC or MFC can be ascertained to determine if this compound is bacteriostatic/fungistatic or bactericidal/fungicidal.
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).
-
Incubate the plates at the appropriate temperature and duration for the test organism.
-
The MBC/MFC is the lowest concentration of this compound that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.
Agar Well Diffusion Assay
The agar well diffusion method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.[7][8]
Materials:
-
Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi.
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity.
-
Sterile cork borer or pipette tip to create wells.
-
This compound solution of known concentration.
-
Positive and negative controls.
Procedure:
-
Inoculate the surface of the agar plate evenly with the standardized microbial suspension using a sterile cotton swab.[7]
-
Allow the plate to dry for a few minutes.
-
Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[9]
-
Add a fixed volume (e.g., 50-100 µL) of the this compound solution into the wells.[9]
-
Add positive and negative controls to separate wells on the same plate.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Data Presentation
Quantitative data from the antimicrobial assays should be summarized in clear, structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
| Microorganism | Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Gram-positive | 64 |
| Escherichia coli | ATCC 25922 | Gram-negative | 128 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-negative | >256 |
| Candida albicans | ATCC 90028 | Fungus | 32 |
| Aspergillus fumigatus | ATCC 204305 | Fungus | 128 |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound.
| Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | Interpretation |
| Staphylococcus aureus | ATCC 29213 | 64 | 128 | Bacteriostatic |
| Escherichia coli | ATCC 25922 | 128 | 512 | Bacteriostatic |
| Candida albicans | ATCC 90028 | 32 | 64 | Fungicidal |
Table 3: Zone of Inhibition Diameters for this compound (1 mg/mL) in Agar Well Diffusion Assay.
| Microorganism | Strain | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | 18 |
| Escherichia coli | ATCC 25922 | 14 |
| Pseudomonas aeruginosa | ATCC 27853 | 0 |
| Candida albicans | ATCC 90028 | 20 |
Visualizations
Experimental Workflows
Caption: Workflow for Broth Microdilution and MBC/MFC Assays.
Caption: Workflow for the Agar Well Diffusion Assay.
Signaling Pathways
At this stage of research, the mechanism of action of this compound is unknown. Should further studies elucidate a specific signaling pathway targeted by this compound, a diagram will be generated. A hypothetical example of a pathway diagram is provided below.
Caption: Hypothetical Mechanism of Action for this compound.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. protocols.io [protocols.io]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idexx.com [idexx.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. botanyjournals.com [botanyjournals.com]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
Afromosin: A Promising Isoflavone for the Investigation of Enzyme Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Afromosin, a naturally occurring isoflavone, has emerged as a molecule of interest in the study of enzyme inhibition and the modulation of cellular signaling pathways. As a member of the flavonoid family, this compound shares structural similarities with compounds known to interact with a variety of enzymatic targets, suggesting its potential as a tool for investigating enzyme kinetics and for the development of novel therapeutic agents. These application notes provide a comprehensive overview of the use of this compound in enzyme inhibition studies, including its known targets, relevant signaling pathways, and detailed protocols for experimental investigation.
This compound: An Inhibitor of Neutrophil Activity and Myeloperoxidase
Recent studies have demonstrated the inhibitory effects of this compound on key inflammatory processes, particularly those mediated by human neutrophils. This compound has been shown to inhibit neutrophil degranulation, a critical step in the inflammatory response, with distinct potencies depending on the stimulus.[1] Furthermore, this compound has been identified as an inhibitor of myeloperoxidase (MPO), a key enzyme released by neutrophils that contributes to oxidative stress and tissue damage during inflammation.[1]
Quantitative Inhibition Data
The inhibitory potency of this compound on stimulated human neutrophil degranulation is summarized in the table below. This data highlights the differential effect of this compound based on the activating agent, suggesting a specific mechanism of action within the neutrophil activation cascade.
| Stimulating Agent | IC50 Value (µM) | Reference |
| Phorbol 12-myristate 13-acetate (PMA) | 0.37 | [1] |
| N-formyl-methionyl-leucyl-phenylalanine (fMLP) | 66.70 | [1] |
Signaling Pathways Modulated by Isoflavones
Isoflavones, including this compound, are known to modulate a variety of intracellular signaling pathways that are crucial in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these pathways is essential for elucidating the mechanism of action of this compound. Key pathways reported to be influenced by isoflavones include:
-
Akt Signaling Pathway: This pathway is central to cell survival and metabolism.
-
NF-κB Signaling Pathway: A key regulator of inflammatory and immune responses.
-
MAPK Signaling Pathway: Involved in cellular proliferation, differentiation, and stress responses.
The diagram below illustrates a simplified overview of the NF-κB signaling pathway, a potential target for modulation by this compound in the context of inflammation.
Caption: Simplified NF-κB signaling pathway.
Experimental Protocols
To facilitate the investigation of this compound's enzyme inhibitory properties, the following section provides a detailed protocol for a myeloperoxidase (MPO) inhibition assay. This protocol is a general guideline and may require optimization based on specific laboratory conditions and reagents.
Myeloperoxidase (MPO) Inhibition Assay Protocol
Objective: To determine the inhibitory effect of this compound on the activity of myeloperoxidase.
Principle: MPO catalyzes the oxidation of a substrate (e.g., 3,3′,5,5′-tetramethylbenzidine - TMB) in the presence of hydrogen peroxide (H₂O₂), resulting in a colored product that can be measured spectrophotometrically. The inhibition of this reaction by this compound is quantified by a decrease in the rate of color development.
Materials:
-
This compound (dissolved in DMSO)
-
Human Myeloperoxidase (MPO) enzyme
-
3,3′,5,5′-Tetramethylbenzidine (TMB) substrate
-
Hydrogen peroxide (H₂O₂)
-
Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute with assay buffer to achieve a range of desired test concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
Prepare a working solution of MPO in assay buffer.
-
Prepare a TMB solution in an appropriate solvent (e.g., DMSO or ethanol) and then dilute in assay buffer.
-
Prepare a fresh solution of H₂O₂ in assay buffer immediately before use.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to all wells of a 96-well microplate.
-
Add 25 µL of this compound solution at various concentrations to the test wells.
-
Add 25 µL of assay buffer (or DMSO vehicle control) to the control wells.
-
Add 25 µL of the MPO working solution to all wells.
-
Incubate the plate at 37°C for 10 minutes to allow for pre-incubation of the enzyme with the inhibitor.
-
-
Initiation of Reaction:
-
Add 50 µL of the TMB substrate solution to all wells.
-
Initiate the reaction by adding 50 µL of the H₂O₂ solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance of the plate at a specific wavelength (e.g., 650 nm for TMB) using a microplate reader in kinetic mode.
-
Take readings every minute for a total of 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 where V_control is the rate of the reaction in the absence of the inhibitor and V_sample is the rate in the presence of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of this compound that causes 50% inhibition of MPO activity).
-
The following diagram outlines the general workflow for an enzyme inhibition assay.
Caption: General workflow for an enzyme inhibition assay.
Conclusion
This compound presents a valuable tool for researchers in the fields of pharmacology, biochemistry, and drug discovery. Its demonstrated inhibitory activity against neutrophil degranulation and myeloperoxidase, coupled with the broader understanding of isoflavone-mediated signaling pathway modulation, provides a solid foundation for further investigation. The protocols and information provided in these application notes are intended to guide researchers in designing and executing experiments to further elucidate the mechanisms of action of this compound and to explore its potential as a lead compound for the development of novel anti-inflammatory and other therapeutic agents.
References
Application Notes and Protocols for the Development of Afromosin-Based Therapeutic Agents
Disclaimer: Scientific literature providing in-depth biological activity, therapeutic applications, and specific mechanisms of action for Afromosin is limited. The following application notes and protocols are based on the broader class of isoflavones, to which this compound belongs as a 4'-methoxyisoflavone.[1] These guidelines are intended to serve as a foundational framework for initiating research and development of this compound-based therapeutic agents.
Application Notes: Therapeutic Potential of this compound and Other Isoflavones
Isoflavones are a class of phytoestrogens that have garnered significant interest for their potential therapeutic applications, primarily in the fields of oncology and anti-inflammatory medicine.[2][3][4] As a member of this class, this compound is hypothesized to share similar biological activities.
1. Oncology:
Isoflavones, such as genistein and daidzein, have been shown to inhibit the growth of various cancer cells.[3][5] The proposed mechanisms of action are multifaceted and involve the modulation of key cellular signaling pathways that are often deregulated in cancer.[5][6] Emerging evidence suggests that isoflavones can induce cancer cell death by targeting pathways such as Akt, NF-κB, MAPK, and Wnt.[5][6] They may also influence the androgen receptor (AR) and p53 signaling.[5][6] The ability of isoflavones to regulate these pathways can lead to the induction of apoptosis in cancerous cells while having minimal effect on normal cells.[5]
Potential applications in oncology include:
-
Adjuvant Therapy: this compound could potentially be used in combination with existing chemotherapy regimens to enhance their efficacy or reduce side effects.
-
Chemoprevention: Due to their favorable safety profile, isoflavones are being investigated for their role in preventing the development of certain cancers, particularly hormone-dependent cancers like breast and prostate cancer.[7]
2. Anti-Inflammatory Applications:
Chronic inflammation is a key driver of numerous diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[2][8] Isoflavones have demonstrated potent anti-inflammatory properties.[2][4][9] Their mechanisms of action in this context include the inhibition of pro-inflammatory cytokines and enzymes.[2][9] A major target is the NF-κB transcriptional system, a central regulator of the inflammatory response.[2][9] By inhibiting NF-κB, isoflavones can decrease the production of inflammatory mediators such as IL-1β, IL-6, and TNF-α.[2][9]
Potential anti-inflammatory applications include:
-
Chronic Inflammatory Diseases: this compound-based agents could be developed for the management of conditions like rheumatoid arthritis or inflammatory bowel disease.
-
Neuroprotection: By mitigating neuroinflammation, this compound may have a role in the treatment of neurodegenerative diseases.
Data Presentation: Efficacy of Isoflavones
The following tables summarize quantitative data on the effects of isoflavones from various studies. This data can serve as a benchmark for evaluating the potency of this compound.
Table 1: Effect of Isoflavones on Cancer Cell Proliferation
| Isoflavone | Cell Line | Concentration | Effect | Reference |
| Genistein | Pancreatic Cancer Cells | Not Specified | Inhibition of cell proliferation, induction of apoptosis | [6] |
| Genistein | Prostate Cancer | Not Specified | Inhibition of p38 MAPK activation | [6] |
| Soy Isoflavones | Breast Epithelial Cells (premenopausal) | PTIG-2535 | Increased Ki-67 Labeling Index (from 1.71 to 2.18) | [10][11] |
| Soy Isoflavones | Breast Epithelial Cells (postmenopausal) | PTIG-2535 | No significant change in Ki-67 Labeling Index | [10][11] |
Table 2: Anti-Inflammatory Effects of Isoflavones
| Isoflavone | Model | Effect | Reference |
| Genistein | Mouse Tubular Cells and Macrophages (in vitro) | Inhibition of inflammatory response induced by high glucose and albumin | [12] |
| Genistein & Daidzein | Lipopolysaccharide-activated microglia | Anti-inflammatory effects | [8] |
| Isoflavone-containing diets | Mouse models | Prevention of inflammation-associated induction of metallothionein | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the biological activity of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value of this compound.
Protocol 2: Western Blot Analysis for NF-κB Signaling
This protocol is to determine if this compound inhibits the activation of the NF-κB signaling pathway.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
This compound
-
LPS (Lipopolysaccharide)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate with LPS (1 µg/mL) for 30 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Visualizations
Below are diagrams illustrating key signaling pathways potentially modulated by this compound and a general experimental workflow.
Caption: this compound's potential anti-cancer signaling pathways.
Caption: General experimental workflow for this compound.
References
- 1. This compound | C17H14O5 | CID 5281704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - ProQuest [proquest.com]
- 3. Current knowledge and future direction of research on soy isoflavones as a therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zoe.com [zoe.com]
- 5. Induction of cancer cell death by isoflavone: the role of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soy Isoflavone supplementation for breast cancer risk reduction: a randomized phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Inflammatory and Antioxidative Properties of Isoflavones Provide Renal Protective Effects Distinct from Those of Dietary Soy Proteins against Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of Afromosin Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Afromosin, a naturally occurring isoflavone, has garnered interest in various research fields for its potential biological activities. Accurate and reproducible experimental outcomes rely on the correct preparation of this compound stock solutions. This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound stock solutions to ensure consistency and reliability in research applications.
Chemical and Physical Properties
This compound (also known as Afrormosin) is an O-methylated isoflavone. A comprehensive understanding of its chemical and physical properties is crucial for accurate stock solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₄O₅ | [1][2] |
| Molecular Weight | 298.29 g/mol | [1][3][4] |
| Appearance | Solid powder | [3] |
| Solubility | Soluble in DMSO | [3] |
| CAS Number | 550-79-8 | [3][4] |
Recommended Solvents and Storage
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its excellent solubilizing capacity for isoflavones.[3]
Storage Conditions: For optimal stability, this compound in its solid form should be stored in a dry, dark environment. Short-term storage (days to weeks) at 0-4°C is acceptable, while long-term storage (months to years) at -20°C is recommended.[3] this compound stock solutions in DMSO should also be stored at -20°C for long-term use to minimize degradation.[3] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for further dilutions to working concentrations for various cellular and biochemical assays.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Spatula
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), label the required number of sterile microcentrifuge tubes.
-
Weighing this compound:
-
Tare the analytical balance with a sterile weighing boat or paper.
-
Carefully weigh out 2.98 mg of this compound powder.
-
Calculation: To prepare a 10 mM solution in 1 mL:
-
Molarity (M) = Moles of solute / Liters of solution
-
Moles = Molarity × Liters = 0.010 mol/L × 0.001 L = 0.00001 mol
-
Mass = Moles × Molecular Weight = 0.00001 mol × 298.29 g/mol = 0.00298 g = 2.98 mg
-
-
-
Dissolving this compound:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, cell culture grade DMSO to the tube.
-
Cap the tube securely.
-
-
Ensuring Complete Dissolution:
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles. If necessary, gently warm the solution to 37°C to aid dissolution.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM this compound stock solution into smaller, single-use sterile microcentrifuge tubes (e.g., 20 µL or 50 µL aliquots).
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C in the dark.
-
Table of Solvent Volumes for Different Stock Concentrations:
| Desired Stock Concentration | Mass of this compound for 1 mL |
| 1 mM | 0.298 mg |
| 5 mM | 1.49 mg |
| 10 mM | 2.98 mg |
| 20 mM | 5.97 mg |
| 50 mM | 14.91 mg |
Application Notes and Best Practices
-
Solvent Purity: Always use high-purity, anhydrous DMSO to prevent precipitation and degradation of this compound.
-
Working Dilutions: When preparing working solutions for cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.
-
Stability: While this compound is stable when stored properly, it is good practice to prepare fresh working dilutions from the frozen stock for each experiment to ensure consistency.
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
This compound and Isoflavone Signaling Pathways
This compound, as an isoflavone, is known to interact with various cellular signaling pathways. One of the well-documented pathways for isoflavones is the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and metabolism.[1][2][5] Isoflavones can modulate this pathway, often through their interaction with estrogen receptors (ERs), leading to downstream effects.[2]
Caption: this compound activating the PI3K/Akt signaling pathway.
Experimental Workflow for Preparing and Using this compound Stock Solutions
The following diagram illustrates the general workflow from receiving solid this compound to its application in a cell-based assay.
Caption: Workflow for this compound stock solution preparation and use.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoflavone-Enriched Soybean Leaves (Glycine Max) Alleviate Cognitive Impairment Induced by Ovariectomy and Modulate PI3K/Akt Signaling in the Hippocampus of C57BL6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomed.cas.cz [biomed.cas.cz]
- 4. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
Afromosin in High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Afromosin, an O-methylated isoflavone, has demonstrated potential as a modulator of inflammatory responses.[1][2] As a member of the isoflavonoid class of natural products, it shares structural similarities with compounds known for their antioxidant, anti-inflammatory, and phytoestrogenic properties. High-throughput screening (HTS) presents a powerful methodology for rapidly assessing the bioactivity of compounds like this compound against a multitude of biological targets. This document provides an overview of the known bioactivities of this compound, details a relevant experimental protocol for assessing its anti-inflammatory effects, and proposes potential HTS assays for broader screening.
Known Bioactivities and Mechanism of Action
This compound has been shown to modulate the inflammatory response in stimulated human neutrophils.[1][2] Its primary mechanism of action in this context appears to be the inhibition of protein kinase C (PKC) activity.[1][2] This was suggested by its ability to inhibit neutrophil degranulation induced by the PKC activator phorbol 12-myristate-13-acetate (PMA).[1] Furthermore, this compound has been found to inhibit myeloperoxidase activity, TNF-α secretion, and the generation of reactive oxygen species (ROS).[1][2]
Quantitative Data Summary
The following table summarizes the reported in vitro anti-inflammatory and antioxidant activities of this compound.
| Assay | Stimulant | Measured Effect | Effective Concentration Range of this compound | Reference |
| Neutrophil Degranulation | fMLP | Inhibition | 10.47–335.2 μM | [1][2] |
| Neutrophil Degranulation | PMA | Inhibition | 0.33–167.6 μM | [1][2] |
| Myeloperoxidase Activity | - | Inhibition | 3.3–335.2 μM | [1][2] |
| TNF-α Secretion | - | Inhibition | 16.7–335.2 μM | [1][2] |
| Reactive Oxygen Species (ROS) Generation | - | Inhibition | 16.7–335.2 μM | [1][2] |
Signaling Pathway
The inhibitory effect of this compound on PMA-induced neutrophil degranulation points to its interaction with the Protein Kinase C (PKC) signaling pathway.
Caption: this compound's proposed mechanism of action via PKC inhibition.
Experimental Protocols
Protocol 1: Neutrophil Degranulation Assay
This protocol is based on the methodology described by de Araújo Lopes et al. (2013) to assess the effect of this compound on stimulated human neutrophil degranulation.[1]
Objective: To determine the inhibitory effect of this compound on N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol 12-myristate-13-acetate (PMA) induced degranulation of human neutrophils.
Materials:
-
This compound
-
Human neutrophils (2.5 × 10^6 cells/mL)
-
Cytochalasin B
-
N-formyl-methionyl-leucyl-phenylalanine (fMLP)
-
Phorbol 12-myristate-13-acetate (PMA)
-
Assay buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Isolate human neutrophils from healthy donor blood.
-
Resuspend neutrophils to a final concentration of 2.5 × 10^6 cells/mL in assay buffer.
-
Pre-incubate the neutrophil suspension with varying concentrations of this compound (e.g., 0.33–335.2 μM) for a specified time.
-
Add cytochalasin B to the wells.
-
Stimulate the neutrophils by adding either fMLP or PMA.
-
Incubate the microplate.
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new microplate.
-
Measure the activity of a released granular enzyme (e.g., myeloperoxidase) using a suitable substrate and a microplate reader.
-
Calculate the percentage of inhibition of degranulation compared to the vehicle control.
Proposed High-Throughput Screening (HTS) Assays for this compound
Given the known activities of isoflavones, the following HTS assays are proposed to further characterize the bioactivity of this compound.
HTS Assay 1: Aromatase Inhibition Assay (Fluorometric)
Principle: Aromatase, a cytochrome P450 enzyme, catalyzes the conversion of androgens to estrogens.[3] Inhibition of this enzyme is a key target in estrogen-dependent cancers. This assay uses a fluorogenic substrate that becomes highly fluorescent upon conversion by aromatase. This compound's potential to inhibit this process can be quantified by a decrease in the fluorescent signal.
Generalized Protocol:
-
Dispense a solution of human recombinant aromatase into the wells of a 384-well plate.
-
Add this compound from a compound library plate using a robotic liquid handler.
-
Pre-incubate the enzyme and compound.
-
Initiate the reaction by adding a fluorogenic aromatase substrate and NADPH cofactor.
-
Incubate the plate at a controlled temperature.
-
Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 488/527 nm).
-
Calculate the percentage of aromatase inhibition.
HTS Assay 2: Estrogen Receptor (ER) Alpha Ligand Binding Assay
Principle: Many isoflavones exhibit estrogenic or anti-estrogenic activity by binding to estrogen receptors. This competitive binding assay measures the ability of this compound to displace a fluorescently labeled estrogen ligand from the ERα ligand-binding domain.
Generalized Protocol:
-
Coat a high-binding 384-well plate with an anti-GST antibody.
-
Add GST-tagged ERα ligand-binding domain to the wells and incubate to allow binding.
-
Wash the plate to remove unbound receptor.
-
Add a mixture of a fluorescently labeled estrogen and varying concentrations of this compound.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound ligands.
-
Measure the fluorescence polarization or intensity using a suitable plate reader. A decrease in signal indicates displacement of the fluorescent ligand by this compound.
HTS Assay 3: Cellular Nitric Oxide (NO) Production Assay
Principle: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This cell-based assay quantifies the inhibitory effect of this compound on NO production in macrophage cells stimulated with lipopolysaccharide (LPS).
Generalized Protocol:
-
Seed RAW 264.7 macrophage cells into a 384-well plate and incubate to allow for cell adherence.
-
Treat the cells with various concentrations of this compound.
-
Stimulate the cells with LPS to induce iNOS expression and NO production.
-
Incubate for a sufficient period.
-
Add Griess reagent to the cell culture supernatant.
-
Measure the absorbance at ~540 nm, which is proportional to the nitrite concentration (a stable product of NO).
-
Calculate the percentage of inhibition of NO production.
HTS Workflow Diagram
The following diagram illustrates a general workflow for a high-throughput screening campaign.
Caption: A generalized workflow for high-throughput screening.
References
Application Notes and Protocols for Radiolabeling of Afromosin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the radiolabeling of Afromosin, an O-methylated isoflavone found in several plant species. The protocols described herein are intended to serve as a guide for researchers engaged in drug metabolism, pharmacokinetic studies, and other biomedical research applications where radiolabeled tracers are essential.
Introduction to this compound
This compound, with the IUPAC name 7-hydroxy-6-methoxy-3-(4-methoxyphenyl)chromen-4-one and molecular formula C₁₇H₁₄O₅, is an isoflavone possessing a variety of biological activities.[1] To investigate its in vivo behavior, including absorption, distribution, metabolism, and excretion (ADME), radiolabeling is a critical technique. The structure of this compound offers several possibilities for the introduction of a radionuclide. This document outlines protocols for two primary methods: direct radioiodination and radiolabeling via precursor modification (demethylation followed by radiomethylation).
Method 1: Direct Radioiodination with Iodine-125
Direct radioiodination is a common method for labeling phenolic compounds like this compound. The electron-rich aromatic rings are susceptible to electrophilic substitution with radioiodine. The Chloramine-T method is a widely used, robust technique for this purpose.
Experimental Protocol: ¹²⁵I-Labeling of this compound using the Chloramine-T Method
Materials:
-
This compound
-
Sodium Iodide ([¹²⁵I]NaI)
-
Chloramine-T
-
Sodium metabisulfite
-
Phosphate buffer (0.5 M, pH 7.5)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Reaction vials
-
Magnetic stirrer and stir bar
-
Radio-TLC scanner or gamma counter
-
HPLC system with a radioactivity detector
Procedure:
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 2 mg/mL stock solution of Chloramine-T in phosphate buffer.
-
Prepare a 4 mg/mL stock solution of sodium metabisulfite in water.
-
-
Radioiodination Reaction:
-
In a shielded vial, add 10 µL of the this compound stock solution (10 µg).
-
Add 50 µL of phosphate buffer.
-
Add 1 mCi (37 MBq) of [¹²⁵I]NaI solution.
-
Initiate the reaction by adding 15 µL of the Chloramine-T solution.
-
Vortex the mixture gently for 60-90 seconds at room temperature.
-
-
Quenching the Reaction:
-
Stop the reaction by adding 20 µL of the sodium metabisulfite solution to reduce the excess Chloramine-T.
-
-
Purification of [¹²⁵I]this compound:
-
Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 10 mL of water.
-
Load the reaction mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of water to remove unreacted [¹²⁵I]NaI and other aqueous impurities.
-
Elute the [¹²⁵I]this compound from the cartridge with 2 mL of methanol.
-
The eluate can be further purified by preparative HPLC if higher purity is required.
-
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP by radio-TLC and/or radio-HPLC.
-
Radio-TLC: Spot the purified product on a TLC plate and develop with an appropriate solvent system (e.g., ethyl acetate:hexane, 1:1). Scan the plate using a radio-TLC scanner to determine the percentage of radioactivity corresponding to the this compound spot.
-
Radio-HPLC: Inject an aliquot of the purified product into an HPLC system equipped with a radioactivity detector. A typical mobile phase would be a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid on a C18 column. The radiochemical purity is the percentage of the total radioactivity that elutes as a single peak corresponding to this compound.
-
-
Quantitative Data for Radioiodination of Flavonoids
| Parameter | Typical Value | Reference |
| Radiochemical Yield | 50-70% | [2] |
| Radiochemical Purity | >95% (post-HPLC) | [2] |
| Specific Activity | 1-2 mCi/µmol | General Estimate |
Workflow for Direct Radioiodination of this compound
Caption: Workflow for the direct radioiodination of this compound.
Method 2: Radiolabeling via Precursor Modification
This method involves a two-step process: the selective demethylation of one of the methoxy groups of this compound to create a precursor with a free hydroxyl group, followed by radiomethylation with a radiolabeled methylating agent such as [¹¹C]methyl iodide or [¹⁴C]methyl iodide.
Step 1: Selective Demethylation of this compound
Selective demethylation of flavonoid methoxy groups can be challenging. Reagents like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) can be used. The 4'-methoxy group is generally more susceptible to demethylation than the 6-methoxy group.
Experimental Protocol: Demethylation of this compound
Materials:
-
This compound
-
Boron tribromide (BBr₃) in dichloromethane (DCM)
-
Dichloromethane (anhydrous)
-
Methanol
-
Sodium bicarbonate solution (saturated)
-
Silica gel for column chromatography
-
Round bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup:
-
Dissolve this compound (100 mg) in anhydrous DCM (20 mL) in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
-
Demethylation:
-
Slowly add a 1 M solution of BBr₃ in DCM (1.1 equivalents) to the cooled this compound solution with stirring.
-
Allow the reaction to stir at -78°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
-
Workup:
-
Quench the reaction by slowly adding methanol (5 mL) at 0°C.
-
Remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the demethylated this compound precursor.
-
Step 2: Radiomethylation of Demethylated this compound
The newly formed hydroxyl group can be radiomethylated using [¹¹C]CH₃I or [¹⁴C]CH₃I. The protocol below is a general guideline for [¹¹C]methylation.
Experimental Protocol: [¹¹C]Methylation of Demethylated this compound
Materials:
-
Demethylated this compound precursor
-
[¹¹C]Methyl iodide ([¹¹C]CH₃I)
-
Sodium hydride (NaH) or a suitable base
-
Dimethylformamide (DMF, anhydrous)
-
HPLC system with a radioactivity detector
Procedure:
-
Preparation:
-
In a reaction vial, dissolve the demethylated this compound precursor (1-2 mg) in anhydrous DMF (200 µL).
-
Add a small amount of a base like NaH to deprotonate the hydroxyl group.
-
-
Radiomethylation:
-
Bubble the gaseous [¹¹C]CH₃I through the solution at room temperature for 5-10 minutes.
-
Heat the reaction vial at 80-100°C for 5 minutes.
-
-
Purification:
-
Quench the reaction with water.
-
Purify the [¹¹C]this compound using preparative radio-HPLC.
-
-
Quality Control:
-
Determine the radiochemical purity and specific activity of the final product using analytical radio-HPLC.
-
Quantitative Data for Radiomethylation of Phenolic Precursors
| Parameter | Typical Value ([¹¹C]) | Typical Value ([¹⁴C]) |
| Radiochemical Yield | 20-50% (from [¹¹C]CH₃I) | 30-60% (from [¹⁴C]CH₃I) |
| Radiochemical Purity | >98% (post-HPLC) | >98% (post-HPLC) |
| Specific Activity | 1-5 Ci/µmol | 50-60 mCi/mmol |
Workflow for Radiolabeling this compound via Precursor Modification
Caption: Workflow for radiolabeling this compound via demethylation and radiomethylation.
Safety Precautions
All work with radioactive materials must be conducted in a designated and properly shielded facility, following all institutional and national regulations for radiation safety. Appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, must be worn at all times. All radioactive waste must be disposed of according to established protocols.
References
Afromosin: A Promising Modulator of Gene Expression for Research and Drug Development
Application Note
Afromosin, a naturally occurring isoflavone, has emerged as a molecule of interest in gene expression studies due to its potential therapeutic effects, particularly in cancer and inflammatory conditions. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the effects of this compound on gene expression.
Introduction
This compound (7-hydroxy-4′,6-dimethoxyisoflavone) is a phytoestrogen belonging to the isoflavone class of flavonoids. It has demonstrated significant biological activities, including anti-inflammatory, antioxidant, and anticancer properties. These effects are largely attributed to its ability to modulate various signaling pathways, leading to changes in the expression of key genes involved in apoptosis, cell cycle regulation, and inflammation.
Mechanism of Action
This compound exerts its effects on gene expression by influencing several critical signaling pathways. In cancer cells, particularly melanoma, this compound has been shown to inhibit cell proliferation and induce apoptosis by modulating the MAPK and PI3K/Akt signaling pathways. Specifically, it inhibits the phosphorylation of Akt and ERK while activating the p38 and JNK pathways. This cascade of events leads to the downregulation of anti-apoptotic genes and the upregulation of pro-apoptotic genes.
In the context of inflammation, this compound has been observed to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), indicating its regulatory role in inflammatory gene expression.
Key Signaling Pathways Modulated by this compound
The following diagram illustrates the key signaling pathways known to be modulated by this compound, leading to changes in gene expression.
Troubleshooting & Optimization
Afromosin Synthesis Technical Support Center
Welcome to the technical support center for Afromosin synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the synthesis of this compound (7-hydroxy-6,4'-dimethoxyisoflavone).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: this compound, an isoflavone, is typically synthesized through a multi-step process. A common and effective strategy involves the construction of the isoflavone core via the Suzuki-Miyaura cross-coupling reaction. This method offers high yields and good functional group tolerance. An alternative classic route is the Deoxybenzoin route, which involves the cyclization of a deoxybenzoin intermediate.
Q2: I am observing a low yield in the final cyclization step. What are the potential causes?
A2: Low yields in the cyclization to form the chromen-4-one ring are often due to several factors:
-
Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or slightly increasing the temperature.
-
Suboptimal base: The choice and amount of base are critical for the intramolecular cyclization. Ensure the base is strong enough and used in the correct stoichiometric ratio.
-
Degradation of starting material: The deoxybenzoin intermediate or the final product might be sensitive to the reaction conditions, especially if harsh bases or high temperatures are used.
-
Side reactions: Competing side reactions can consume the starting material. Analysis of the crude product by LC-MS can help identify byproducts and understand the side reactions.
Q3: What are the best practices for purifying this compound?
A3: Purification of this compound is typically achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent system like hexane/ethyl acetate and gradually increasing the polarity, is usually effective. Recrystallization from a suitable solvent system (e.g., ethanol/water or methanol) can be performed for further purification to obtain highly pure this compound.
Q4: Can I use a different palladium catalyst for the Suzuki-Miyaura coupling step?
A4: Yes, while Pd(PPh₃)₄ is commonly used, other palladium catalysts such as Pd(dppf)Cl₂ or Pd(OAc)₂ with a suitable phosphine ligand can also be effective. The optimal catalyst and ligand system may need to be determined empirically for your specific reaction conditions. Screening a few different catalysts and ligands is recommended to optimize the coupling yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the Suzuki-Miyaura coupling step | 1. Inactive catalyst. 2. Poor quality of boronic acid. 3. Suboptimal base or solvent. 4. Presence of oxygen in the reaction. | 1. Use a fresh batch of palladium catalyst. 2. Use freshly opened or properly stored boronic acid. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O). 4. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (N₂ or Ar). |
| Formation of significant side products | 1. Homo-coupling of the boronic acid. 2. Protodeboronation of the boronic acid. 3. Side reactions due to reactive functional groups. | 1. Adjust the stoichiometry of the reactants; a slight excess of the aryl halide may be beneficial. 2. Use a non-aqueous workup if possible. Ensure the base is not too strong. 3. Protect sensitive functional groups if necessary. |
| Difficulty in removing the starting materials post-reaction | 1. Similar polarity of starting materials and product. 2. Incomplete reaction. | 1. Optimize the column chromatography conditions (e.g., use a shallower gradient, try a different solvent system). 2. Drive the reaction to completion by extending the reaction time or adding more of the limiting reagent. |
| Product degradation during workup or purification | 1. This compound is sensitive to acidic or basic conditions. 2. Prolonged exposure to heat. | 1. Use a neutral workup procedure. Avoid strong acids or bases. 2. Minimize the time the product is heated during solvent evaporation or recrystallization. |
Experimental Protocols
Key Experiment: Suzuki-Miyaura Coupling for this compound Precursor
This protocol describes the synthesis of a key intermediate for this compound.
Reaction: Coupling of 1-iodo-2,4-dimethoxy-5-(methoxymethoxy)benzene with 4-(methoxymethoxy)phenylboronic acid.
Materials:
-
1-iodo-2,4-dimethoxy-5-(methoxymethoxy)benzene (1.0 equiv)
-
4-(methoxymethoxy)phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene (10 mL/mmol of iodide)
-
Ethanol (2.5 mL/mmol of iodide)
-
Water (2.5 mL/mmol of iodide)
Procedure:
-
To a round-bottom flask, add 1-iodo-2,4-dimethoxy-5-(methoxymethoxy)benzene and 4-(methoxymethoxy)phenylboronic acid.
-
Add the solvent mixture (toluene, ethanol, and water).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add K₂CO₃ and Pd(PPh₃)₄ to the flask under an inert atmosphere.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: General workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield issues.
Afromosin degradation issues and prevention
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Afromosin and to troubleshoot potential degradation issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
This compound is a secondary metabolite with significant therapeutic potential. However, its complex structure, particularly the presence of lactone and furan rings, makes it susceptible to degradation under various conditions. Key stability concerns include susceptibility to heat, light, oxygen, and humidity, which can lead to a loss of biological activity.[1] The molecule's stability is a critical quality attribute that must be maintained throughout its storage and use.[2]
Q2: What are the known degradation pathways of this compound?
This compound degradation can occur through several mechanisms, primarily involving the hydrolysis of the lactone ring and disruption of the furan ring.[3][4] These reactions can be initiated by exposure to physical factors like heat and radiation, or chemical factors such as acids, alkalis, and oxidizing agents.[5][6] Biological or enzymatic degradation can also occur, often involving hydrolysis or oxidation.[3][7]
Q3: How can I prevent the degradation of this compound in my experiments?
Preventing this compound degradation requires careful control of environmental conditions. It is crucial to protect this compound from light, high temperatures, and exposure to atmospheric oxygen.[2][8] For storage, it is recommended to keep this compound in a cool, dark, and dry environment, preferably under an inert atmosphere.[2] The choice of solvent and buffer pH can also significantly impact its stability.
Q4: What are the initial signs of this compound degradation?
Visual inspection of the sample for color change or precipitation can be an initial indicator of degradation. However, for accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are necessary to detect the appearance of degradation products and a decrease in the concentration of the parent this compound compound.
Q5: Are there any known methods to actively degrade this compound for control experiments?
Yes, several methods can be employed to intentionally degrade this compound for creating positive controls in your experiments. These include physical methods like thermal inactivation and irradiation (e.g., UV or gamma rays), and chemical methods involving treatment with acids, alkalis, or oxidizing agents.[5][6] Biological methods using specific microorganisms or enzymes that are known to metabolize similar compounds can also be utilized.[5][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low bioactivity of this compound. | Degradation of the compound due to improper storage or handling. | Verify storage conditions (temperature, light exposure). Prepare fresh solutions from a new stock vial. Use analytical methods like HPLC to check for the presence of degradation products. |
| Appearance of unknown peaks in HPLC analysis. | Sample degradation during preparation or analysis. | Prepare samples immediately before analysis. Use a stability-indicating HPLC method. Investigate the impact of solvent, pH, and temperature on sample stability during the analytical run. |
| Inconsistent results between experimental replicates. | Variable degradation rates due to inconsistent handling. | Standardize all sample handling procedures. Ensure consistent timing for each step of the experiment. Minimize exposure of the samples to harsh conditions. |
| Precipitation observed in this compound solution. | Poor solubility or degradation leading to insoluble products. | Check the solubility of this compound in the chosen solvent. Consider using a different solvent or adjusting the pH. Filter the solution before use if necessary, and analyze the filtrate and precipitate to identify the cause. |
Quantitative Data on this compound Degradation
The following tables summarize data from studies on compounds with similar structural motifs to this compound, providing insights into potential degradation rates under various conditions.
Table 1: Effect of Heat Treatment on this compound Stability
| Temperature (°C) | Duration (min) | Degradation (%) | Reference Compound |
| 90 - 150 | 30 - 120 | 57 - 93 | Aflatoxin in peanuts and pistachio |
| Not specified | Not specified | 51 - 85 | Aflatoxin in maize during cooking |
| Not specified | Not specified | 34 - 88 | Aflatoxin B1 in rice during cooking |
Data adapted from studies on Aflatoxin degradation.[6]
Table 2: Efficacy of Irradiation on this compound Degradation
| Irradiation Dose (kGy) | Degradation (%) | Reference Compound | | :--- | :--- | :--- | :--- | | 4 - 8 | 15 - 56 | Aflatoxin in corn, wheat, and rice | | >10 | Effective reduction | Aflatoxin B1 in soybean | | 5 - 9 | 20 - 43 | Aflatoxin in peanuts |
Data adapted from studies on Aflatoxin degradation.[6]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound to identify its degradation products and establish a stability-indicating analytical method.
1. Materials:
- This compound reference standard
- Hydrochloric acid (0.1 N)
- Sodium hydroxide (0.1 N)
- Hydrogen peroxide (3%)
- Methanol (HPLC grade)
- Water (HPLC grade)
- pH meter
- HPLC system with a UV detector
2. Procedure:
- Acid Degradation: Dissolve this compound in methanol and add an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.
- Alkaline Degradation: Dissolve this compound in methanol and add an equal volume of 0.1 N NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Dissolve this compound in methanol and add an equal volume of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.
- Thermal Degradation: Prepare a solution of this compound in methanol. Incubate at 80°C for 48 hours.
- Photolytic Degradation: Expose a solution of this compound in methanol to direct sunlight for 48 hours.
- Analysis: After the specified time, neutralize the acid and base-treated samples. Dilute all samples to an appropriate concentration and analyze using a validated HPLC method to observe the degradation products.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Stability Testing
This protocol outlines a general HPLC method to assess the stability of this compound.
1. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Detector: UV detector at an appropriate wavelength for this compound.
- Column Temperature: 30°C
2. Sample Preparation:
- Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
- Filter the sample through a 0.45 µm syringe filter before injection.
3. Analysis:
- Inject the prepared sample into the HPLC system.
- Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the this compound peak.
- Calculate the percentage of degradation by comparing the peak area of this compound in the stressed sample to that of an unstressed control sample.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Stability of Antimicrobial Drug Molecules in Different Gravitational and Radiation Conditions in View of Applications during Outer Space Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Research Progress on the Microbial or Enzymatic Degradation and Mechanism of Aflatoxin B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structures of Reaction Products and Degradation Pathways of Aflatoxin B1 by Ultrasound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physical and Chemical Methods for Reduction in Aflatoxin Content of Feed and Food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emerging Aflatoxin Degradation Techniques | LGC Standards [lgcstandards.com]
Troubleshooting Afromosin solubility problems
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Afromosin solubility and use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound (also known as Afrormosin) is a naturally occurring isoflavone found in several plants.[1] It is classified as a 4'-methoxyisoflavone and is recognized for its potential anti-tumor activities.[1][2] Due to its chemical structure, this compound is a hydrophobic compound with low aqueous solubility.[3] Its key properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 550-79-8 | [1][4] |
| Molecular Formula | C₁₇H₁₄O₅ | [1][2][4] |
| Molecular Weight | 298.29 g/mol | [1][2] |
| IUPAC Name | 7-hydroxy-6-methoxy-3-(4-methoxyphenyl)chromen-4-one | [1] |
| Predicted Water Solubility | 0.032 g/L | |
| Predicted logP | 3.5 | [5] |
Q2: My this compound powder is not dissolving in my aqueous buffer. What should I do?
Directly dissolving this compound in aqueous buffers is challenging due to its low water solubility.[3] The recommended approach is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium. If you are still facing issues, follow the troubleshooting workflow below.
Q3: What are the recommended solvents for preparing this compound stock solutions?
For preparing high-concentration stock solutions, polar aprotic or polar protic organic solvents are recommended.
-
Dimethyl Sulfoxide (DMSO): This is the most common and highly recommended solvent for creating stock solutions of poorly soluble compounds like this compound for in vitro cell-based assays.
-
Ethanol or Methanol: These solvents can also be effective.[6][7] Isoflavones generally show good solubility in ethanol and methanol.[6]
Important Consideration: When preparing solutions for cell culture, ensure the final concentration of the organic solvent in the medium is low (typically <0.5% for DMSO) to avoid cytotoxicity.[8][9] Always run a vehicle control (medium with the same final concentration of solvent) in your experiments.
Q4: How do I prepare a standard stock solution of this compound?
Following a standard protocol is crucial for reproducibility. See Protocol 1 for a detailed methodology for preparing a 10 mM this compound stock solution in DMSO.
Q5: What factors can affect the solubility and stability of this compound in my experiments?
Several factors can influence the solubility and stability of this compound:
-
pH: The pH of the aqueous medium can affect the ionization state of the hydroxyl group on the this compound molecule, potentially influencing its solubility.[10]
-
Temperature: Solubility can be temperature-dependent. For many compounds, solubility increases with temperature.[11] However, elevated temperatures can also accelerate degradation. Stability at various temperatures should be empirically determined if required.
-
Particle Size: The particle size of the solid this compound can influence the dissolution rate.[11]
-
Solvent Polarity: this compound will be most soluble in solvents with a polarity similar to its own structure ("like dissolves like").[4]
-
Light Exposure: Some complex organic molecules can be sensitive to light and may undergo photolytic degradation.[12] It is good practice to store solutions in amber vials or protected from light.
Q6: How can I accurately determine the solubility of this compound in my specific buffer or medium?
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent or buffer.[1][4] This method involves creating a saturated solution and then measuring the concentration of the dissolved compound. See Protocol 2 for a detailed experimental guide.
Q7: What are the known biological signaling pathways affected by this compound?
Research has shown that this compound exerts anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[2] Specifically, in B16F10 melanoma cells, this compound was found to:
-
Inhibit the PI3K/AKT and ERK pathways: These pathways are critical for promoting cell survival and proliferation. Their inhibition is a common mechanism for anti-cancer agents.[2][13]
-
Activate the p38/JNK pathway: The p38 and JNK MAP kinase pathways are often activated by cellular stress and can lead to apoptosis (programmed cell death).[2][14]
This dual action of inhibiting pro-survival signals and activating pro-apoptotic signals contributes to its anti-cancer properties.[2]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution of this compound (MW: 298.29 g/mol ) in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular grade DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile pipette tips
-
Vortex mixer
Procedure:
-
Calculate Required Mass: Determine the mass of this compound needed.
-
Formula: Mass (mg) = Desired Concentration (mM) × Volume (L) × Molecular Weight ( g/mol )
-
Example for 1 mL (0.001 L) of 10 mM solution: 10 mmol/L × 0.001 L × 298.29 g/mol = 0.29829 g = 2.98 mg
-
-
Weigh this compound: Carefully weigh out 2.98 mg of this compound powder using an analytical balance and place it into a sterile vial.
-
Add Solvent: Add 1 mL of high-purity DMSO to the vial containing the this compound powder.[10]
-
Dissolve: Tightly cap the vial and vortex vigorously for 1-2 minutes until the powder is completely dissolved.[10] Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[8]
Protocol 2: Determining this compound Solubility via the Shake-Flask Method
This protocol outlines the shake-flask method to determine the equilibrium solubility of this compound in a specific aqueous buffer or cell culture medium.[4]
Workflow Diagram:
Procedure:
-
Preparation: Add an excess amount of this compound powder to a glass vial (e.g., add 1-2 mg of this compound to 1 mL of your chosen buffer). The key is to have undissolved solid remaining at the end of the experiment.[4]
-
Equilibration: Seal the vial and place it in a shaker or incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for 24 to 72 hours to ensure equilibrium is reached.[1][4]
-
Phase Separation: After incubation, let the vial stand to allow undissolved material to settle. For a cleaner separation, centrifuge the vial at a low speed.[4]
-
Filtration: Carefully withdraw the supernatant using a pipette. Filter the supernatant through a chemically inert 0.22 µm syringe filter (e.g., PTFE) into a clean vial. This step is critical to remove any remaining micro-particulates.[5]
-
Quantification: Analyze the concentration of this compound in the clear filtrate using a suitable and validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or LC-MS.[4]
-
Calculation: Compare the measured concentration against a standard curve prepared with known concentrations of this compound to determine the final solubility, typically reported in mg/mL or µM.[1]
References
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 10. lifetein.com [lifetein.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Reactome | PI3K/AKT activation [reactome.org]
- 13. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Afromosin Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of afromosin isomers. Given that this compound is an isoflavone with a chiral center, this guide addresses the separation of both structural isomers and enantiomers.
Getting Started: Baseline HPLC Method for this compound Isomer Separation
This compound is structurally similar to other isoflavones, such as formononetin. Therefore, a reversed-phase HPLC method is a suitable starting point for method development. The following hypothetical protocol is designed to provide a robust initial separation, which can then be optimized.
Experimental Protocol: Baseline Reversed-Phase HPLC Method
This protocol outlines a starting point for the separation of this compound isomers.
-
Sample Preparation:
-
Accurately weigh 1 mg of the this compound isomer mixture.
-
Dissolve in 1 mL of methanol to create a 1 mg/mL stock solution.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Dilute the stock solution with the mobile phase to a final concentration of 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30-60% B
-
20-25 min: 60% B
-
25-26 min: 60-30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Hypothetical Performance Data
The following table summarizes the expected performance of the baseline method for separating this compound from a potential impurity or a closely related isomer.
| Compound | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Isomer 1 | 15.2 | 1.1 | - |
| Isomer 2 | 16.5 | 1.2 | > 2.0 |
Troubleshooting Guide
This section addresses common issues encountered during the HPLC separation of this compound isomers in a question-and-answer format.
Q1: Why am I seeing poor resolution between the this compound isomer peaks?
A1: Poor resolution can be caused by several factors. Here are the most common causes and their solutions:
-
Inappropriate Mobile Phase Composition: The organic solvent percentage or the pH of the aqueous phase may not be optimal.
-
Solution: Modify the gradient slope to be shallower, which can increase the separation between closely eluting peaks. Adjusting the pH of the mobile phase can alter the ionization state of the analytes and improve resolution.[1]
-
-
Incorrect Column Choice: The column chemistry may not be suitable for separating the isomers.
-
Column Temperature is Too High or Low: Temperature affects the viscosity of the mobile phase and the kinetics of separation.
-
Solution: Optimize the column temperature. Lower temperatures can sometimes improve the resolution of chiral compounds.[3]
-
Q2: What causes my this compound peaks to tail?
A2: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase.
-
Active Silanol Groups: Free silanol groups on the silica backbone of the column can interact with polar functional groups on this compound.
-
Column Contamination or Overload: Buildup of sample matrix on the column or injecting too much sample can lead to peak tailing.
-
Mismatched Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase whenever possible.[8]
-
Q3: My peaks are broad. How can I improve their sharpness?
A3: Broad peaks can be a sign of several issues, from the HPLC system to the column itself.
-
Extra-Column Volume: Excessive tubing length or diameter between the column and the detector can cause peak broadening.[6]
-
Solution: Use tubing with a smaller internal diameter and keep the length as short as possible.[6]
-
-
Column Degradation: The stationary phase may be degraded, or a void may have formed at the column inlet.
-
Solution: Replace the column. To extend column life, use a guard column and ensure the mobile phase pH is within the column's recommended range.[1]
-
-
Low Flow Rate: A flow rate that is too low can lead to increased diffusion and broader peaks.
-
Solution: Increase the flow rate, but be mindful of the resulting increase in backpressure.[6]
-
Frequently Asked Questions (FAQs)
Q: How do I select the best column for separating this compound isomers?
A: For separating structural isomers like this compound from other isoflavones, a standard C18 column is a good starting point due to its versatility. If resolution is challenging, consider columns with alternative selectivities, such as phenyl-hexyl or biphenyl phases, which provide different interactions.[2] For separating enantiomers of this compound, a chiral stationary phase (CSP) is necessary.[5][9] Polysaccharide-based CSPs are often a good first choice for screening.[5]
Q: What are some tips for optimizing the mobile phase?
A: Mobile phase optimization is critical for achieving good separation.
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC. They offer different selectivities, so trying both can be beneficial.
-
pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Experiment with a pH range where this compound is stable.
-
Additives: Small amounts of additives like formic acid or ammonium acetate can improve peak shape and influence selectivity.
Q: Why is sample preparation important?
A: Proper sample preparation is crucial for reliable and reproducible results. It ensures that the sample is free of particulates that could clog the column and that the sample solvent is compatible with the mobile phase.[8] Filtering the sample through a 0.45 µm or 0.22 µm filter is a critical step to protect the HPLC system.
Q: Should I use a guard column?
A: Yes, using a guard column is highly recommended. It is a small, disposable column installed before the analytical column to protect it from strongly retained or particulate matter in the sample, thereby extending the life of the more expensive analytical column.[7]
Visualizations
Caption: A general workflow for HPLC analysis.
Caption: A troubleshooting decision tree for poor peak shape.
Caption: A logical diagram for HPLC method development.
References
- 1. hplc.eu [hplc.eu]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. molnar-institute.com [molnar-institute.com]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. agilent.com [agilent.com]
- 8. ijsdr.org [ijsdr.org]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Afromosin Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to address challenges related to Afromosin precipitation in experimental media. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful use of this compound in your research.
Troubleshooting Guide: this compound Precipitation
Encountering precipitation of this compound in your cell culture media can be a frustrating obstacle. This guide provides a systematic approach to diagnosing and resolving this common issue.
| Problem | Potential Cause | Solution |
| Precipitate forms immediately upon dilution of this compound stock solution into aqueous media. | Poor aqueous solubility: this compound, like many isoflavones, has low solubility in water-based solutions.[1][2] | 1. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum, typically below 0.5%, to avoid solvent toxicity and precipitation upon dilution.[1] 2. Use a Solubilizing Agent: Employ cyclodextrins to enhance the aqueous solubility of this compound. A detailed protocol is provided below. 3. pH Adjustment: Prepare the media at a slightly alkaline pH (7.4-7.8) to potentially increase this compound's solubility. |
| Precipitate appears over time during incubation. | Compound Instability: this compound may degrade or aggregate over time at 37°C in the complex environment of cell culture media. Interaction with Media Components: this compound may interact with proteins or salts in the media, leading to precipitation. | 1. Conduct a Stability Study: Determine the stability of this compound in your specific cell culture medium over your experimental timeframe. 2. Prepare Fresh Solutions: Prepare this compound-containing media fresh before each experiment. 3. Reduce Serum Concentration: If using serum, consider reducing its concentration or using a serum-free medium, as serum proteins can sometimes contribute to compound precipitation. |
| Inconsistent results or lower than expected biological activity. | Inaccurate Concentration: Precipitation leads to a lower effective concentration of this compound in the media, resulting in variability and reduced activity. | 1. Visually Inspect Media: Before and during the experiment, carefully inspect the media for any signs of precipitation (cloudiness, crystals). 2. Filter Sterilize: After adding this compound to the media, filter sterilize the solution to remove any initial micro-precipitates. 3. Confirm Solubilization Method: Ensure your chosen solubilization method is effective for the desired final concentration by performing a solubility test. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for poorly water-soluble compounds.[1] Ethanol can also be used, but DMSO is generally more effective.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5% (v/v), to avoid cytotoxic effects.[1] It is always recommended to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.
Q3: How can I increase the aqueous solubility of this compound for my experiments?
A3: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), is a highly effective method to increase the aqueous solubility of isoflavones like this compound.[2] Cyclodextrins form inclusion complexes with hydrophobic molecules, enhancing their solubility and stability in aqueous solutions. A detailed protocol for this method is provided below.
Q4: Can I adjust the pH of my media to prevent this compound precipitation?
A4: Yes, slightly increasing the pH of your culture medium to a mildly alkaline range (e.g., pH 7.4-7.8) may improve the solubility of this compound. However, it is crucial to ensure that this pH range is compatible with the specific requirements of your cell line.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Protect the stock solution from light.
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited in the public domain, the following table provides a general overview of the solubility of isoflavones in common solvents. This data can be used as a starting point for optimizing your experimental conditions.
| Compound Class | Solvent | Solubility |
| Isoflavones (general) | Water | Very low |
| Isoflavones (general) | Ethanol | Low to moderate |
| Isoflavones (general) | DMSO | High |
| Isoflavone-Cyclodextrin Complex | Water | Significantly Increased |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the this compound.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To enhance the aqueous solubility of this compound in cell culture media by forming an inclusion complex with HP-β-CD.
Materials:
-
This compound stock solution (in DMSO)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD), sterile
-
Sterile cell culture medium
-
Sterile conical tubes
-
Orbital shaker or magnetic stirrer
Procedure:
-
Determine the Optimal Molar Ratio: The optimal molar ratio of HP-β-CD to this compound needs to be determined empirically. A starting point is to test molar ratios from 1:1 to 1:10 (this compound:HP-β-CD).
-
Prepare the HP-β-CD Solution:
-
In a sterile conical tube, dissolve the required amount of HP-β-CD in your cell culture medium to achieve the desired concentration for the chosen molar ratio.
-
For example, to prepare a 1:5 molar ratio for a final this compound concentration of 10 µM, you would need 50 µM HP-β-CD.
-
-
Complexation:
-
Slowly add the this compound stock solution to the HP-β-CD containing medium while gently vortexing or stirring.
-
Incubate the mixture at room temperature for 1-2 hours with continuous agitation (e.g., on an orbital shaker) to allow for the formation of the inclusion complex.
-
-
Sterilization and Use:
-
Filter sterilize the this compound-HP-β-CD complex solution through a 0.22 µm filter.
-
This solution is now ready to be used in your cell culture experiments.
-
Visualizations
Caption: Workflow for preparing soluble this compound for cell culture.
Caption: this compound inhibits AKT and MAPK signaling pathways.
References
Technical Support Center: Afromosin Stability in Long-term Storage
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for Afromosin?
A1: While specific studies on this compound are limited, for general isoflavones, storage at low temperatures is recommended to minimize degradation. For long-term storage, maintaining this compound at -20°C or below in a tightly sealed container, protected from light and moisture, is advisable. For short-term storage, refrigeration at 2-8°C may be sufficient.
Q2: What are the typical degradation pathways for isoflavones like this compound?
A2: Isoflavones can degrade through hydrolysis, oxidation, and photolysis. Key degradation pathways observed for isoflavones in storage include the conversion of malonyl-glucoside derivatives to their corresponding glucoside and acetyl-glucoside forms.[1] Elevated temperatures can accelerate these degradation processes.[2][3]
Q3: How does temperature affect the stability of this compound?
A3: Temperature is a critical factor in the stability of isoflavones. Studies on soy isoflavones have shown that degradation follows first-order kinetics, with the rate of degradation increasing with temperature.[2][3] Storage at elevated temperatures leads to a more rapid loss of the parent isoflavone compounds.[1][2][3]
Q4: What analytical methods are suitable for assessing this compound stability?
A4: Stability-indicating High-Performance Liquid Chromatography (HPLC) methods are commonly used for the analysis of isoflavones and to monitor their stability.[4][5][6] These methods should be capable of separating the intact this compound from its potential degradation products. UV detection is typically employed for quantification.
Troubleshooting Guide
Issue 1: I am observing a decrease in the concentration of my this compound standard over time, even when stored at -20°C.
-
Possible Cause 1: Improper Storage Vessel. The storage container may not be airtight, allowing for moisture ingress or sublimation.
-
Solution: Use high-quality, tightly sealed vials designed for low-temperature storage. Consider using vials with O-ring seals.
-
-
Possible Cause 2: Frequent Freeze-Thaw Cycles. Repeatedly taking the sample in and out of the freezer can accelerate degradation.
-
Solution: Aliquot the this compound solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles.
-
-
Possible Cause 3: Solvent Instability. The solvent used to dissolve this compound may not be stable at -20°C or may be contributing to degradation.
-
Solution: Ensure the solvent is of high purity and is suitable for low-temperature storage. If possible, store the compound as a dry powder.
-
Issue 2: I see new peaks appearing in the chromatogram of my stored this compound sample.
-
Possible Cause: Degradation. The new peaks are likely degradation products of this compound.
-
Solution: Conduct forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidation) to intentionally generate degradation products.[7][8][9][10][11] This will help in identifying the peaks and understanding the degradation pathway. A stability-indicating HPLC method should be developed to resolve this compound from these new peaks.[4][6]
-
Issue 3: The physical appearance of my this compound powder has changed (e.g., color change).
-
Possible Cause 1: Oxidation or Photodegradation. Exposure to air (oxygen) or light can cause chemical changes leading to a change in appearance.
-
Solution: Store this compound powder under an inert atmosphere (e.g., argon or nitrogen) and in an amber-colored or opaque container to protect it from light.
-
-
Possible Cause 2: Contamination. The sample may have been contaminated during handling.
-
Solution: Review handling procedures to minimize the risk of contamination. Use clean spatulas and work in a clean environment.
-
Data Presentation
Table 1: General Stability of Isoflavones Under Different Storage Temperatures (Based on Soy Isoflavone Studies)
| Temperature | Time | Observation | Reference |
| 70-90°C | Days | First-order degradation kinetics observed for genistin (an isoflavone glucoside). | [2][3] |
| 15-37°C | Up to 129 days | Slower first-order degradation compared to elevated temperatures. | [2][3] |
| 40°C | 48 weeks | Rapid decline in malonyl glucosides with an increase in glucosides and acetyl glucosides in soybean flour. | [1] |
| 20°C | 48 weeks | Slower degradation of malonyl glucosides compared to 40°C in soybean flour. | [1] |
| 4°C | 48 weeks | The slowest degradation of malonyl glucosides in soybean flour. | [1] |
Experimental Protocols
Protocol 1: General Approach for a Forced Degradation Study of this compound
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[7][8][9][10][11]
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add a known concentration of hydrochloric acid (e.g., 0.1 N HCl). Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add a known concentration of sodium hydroxide (e.g., 0.1 N NaOH). Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep the solution at room temperature, protected from light, for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined period. Also, prepare a solution of this compound and expose it to the same temperature.
-
Photodegradation: Expose a solid sample and a solution of this compound to a light source with a specified output (e.g., ICH option 1 or 2). A control sample should be kept in the dark under the same conditions.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC with a photodiode array (PDA) detector to separate and identify any degradation products.
Mandatory Visualization
Caption: Troubleshooting workflow for investigating this compound degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stability of isoflavones in soy milk stored at elevated and ambient temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated HPLC and HPTLC stability-indicating methods for determination of alfuzosin hydrochloride in bulk powder and pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. sgs.com [sgs.com]
- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Afromosin Dosage for In Vivo Studies
Welcome to the technical support center for Afromosin in vivo research. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively designing and executing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound, also known as Afrormosin or 7-hydroxy-6,4'-dimethoxyisoflavone, is a naturally occurring isoflavone found in various plants. It is a type of phytoestrogen, a class of plant-derived compounds with a similar structure to estrogen.[1] Preclinical studies have shown that this compound possesses anti-inflammatory, antioxidant, and anti-tumor-promoting properties.[2][3]
Q2: What is a typical starting dosage range for this compound in in vivo studies?
A2: While specific in vivo dosage studies for this compound are limited, data from structurally similar methoxyisoflavones, such as formononetin and biochanin A, can provide a starting point. For rodent models (mice and rats), a dosage range of 10 mg/kg to 100 mg/kg body weight is commonly used, administered either orally (p.o.) or intraperitoneally (i.p.).[4][5][6][7][8]
Q3: How should I prepare this compound for oral or intraperitoneal administration?
A3: this compound, like many flavonoids, has poor water solubility.[9][10][11] Therefore, appropriate vehicle selection is critical for achieving a uniform and stable formulation. Common vehicles for isoflavones include a suspension in carboxymethylcellulose sodium (CMC-Na) for oral gavage or a solution in a mixture of Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), and corn oil for intraperitoneal injection.[3]
Q4: What are the known signaling pathways modulated by this compound and other isoflavones?
A4: Isoflavones are known to modulate a variety of signaling pathways. This compound has been shown to inhibit Protein Kinase C (PKC) activity and modulate the generation of reactive oxygen species (ROS).[3] In general, isoflavones can influence pathways such as Akt, NF-κB, MAPK, and PPAR signaling.[12][13]
Q5: What are common challenges when working with this compound in vivo?
A5: The primary challenges include its low aqueous solubility, which can lead to poor bioavailability.[1][9][14] This can result in high variability in experimental results. Extensive first-pass metabolism in the liver and intestines can also reduce the concentration of the active compound reaching systemic circulation.[14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or inconsistent drug levels in plasma | Poor bioavailability due to low solubility. | - Optimize the formulation: Use solubilizing agents such as PEG300, Tween 80, or Cremophor EL. - Consider particle size reduction techniques like micronization to enhance dissolution.[10] - Prepare a solid dispersion of this compound with hydrophilic carriers.[15] |
| Extensive first-pass metabolism. | - Consider alternative routes of administration that bypass the liver, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection, though this will alter the pharmacokinetic profile. - Co-administer with an inhibitor of relevant metabolic enzymes (requires careful validation). | |
| High variability in animal response | Inconsistent dosing due to poor suspension. | - Ensure the dosing formulation is a homogenous and stable suspension. Use a vortex mixer immediately before each administration. - For oral gavage, ensure the gavage needle is correctly placed to avoid accidental administration into the lungs. |
| Physiological differences between animals. | - Use animals of the same sex, age, and weight range. - Standardize the fasting period before dosing, as food can affect absorption. | |
| Precipitation of this compound in the formulation | Supersaturation of the vehicle. | - Perform solubility tests of this compound in the chosen vehicle at the desired concentration before preparing the bulk formulation. - Gently warm the vehicle to aid dissolution, but ensure the compound remains in solution upon cooling to room temperature. |
| No observable effect at the tested dose | Insufficient dose or low bioavailability. | - Perform a dose-response study to determine the optimal effective dose. - Confirm drug exposure by measuring plasma concentrations of this compound and its potential metabolites. - Review the literature for effective doses of structurally related isoflavones in similar disease models. |
Quantitative Data Summary
The following table summarizes typical dosage ranges for methoxyisoflavones in rodent models, which can be used as a reference for designing this compound studies.
| Compound | Animal Model | Dosage Range | Route of Administration | Reference |
| Formononetin | Nude Mice | 10 - 60 mg/kg | Intraperitoneal (i.p.) | [4] |
| Formononetin | Nude Mice | 15 - 100 mg/kg | Intragastric (i.g.) | [4][8] |
| Formononetin | Balb/c Mice | 10 mg/kg | Oral (p.o.) | [5][16] |
| Biochanin A | Sprague-Dawley Rats | 5 - 50 mg/kg | Oral (p.o.) & Intraperitoneal (i.p.) | [6][7] |
| Glycitein | B6D2F1 Mice | 3 mg/day | Oral gavage | [2][17] |
| Quercetin | Nude Mice | 20 - 100 mg/kg | Oral (p.o.) | [18] |
| Quercetin | Nude Mice | 2 - 10 mg/kg | Intraperitoneal (i.p.) | [18] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration (Suspension)
-
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the required amount of this compound powder based on the desired dose and the number of animals.
-
Prepare the 0.5% CMC-Na solution by dissolving CMC-Na in sterile water.
-
Add a small volume of the CMC-Na solution to the this compound powder to create a paste.
-
Gradually add the remaining CMC-Na solution while continuously vortexing to ensure a homogenous suspension.
-
If necessary, sonicate the suspension for a few minutes to break up any aggregates.
-
Store the suspension at 4°C and protect it from light. Vortex thoroughly before each administration.
-
Protocol 2: Preparation of this compound for Intraperitoneal Administration (Solution)
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Dissolve the this compound powder in DMSO. The volume of DMSO should be kept to a minimum (e.g., 5-10% of the final volume).
-
Add PEG300 to the DMSO solution and mix thoroughly.
-
Add corn oil to reach the final desired volume and vortex until a clear solution is obtained. A common vehicle ratio is 10% DMSO, 40% PEG300, and 50% corn oil.
-
Prepare the formulation fresh on the day of use.
-
Visualizations
Caption: General workflow for in vivo studies with this compound.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 3. Formononetin | Mechanism | Concentration [selleckchem.com]
- 4. Formononetin: A Review of Its Anticancer Potentials and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methoxyisoflavones formononetin and isoformononetin inhibit the differentiation of Th17 cells and B-cell lymphopoesis to promote osteogenesis in estrogen-deficient bone loss conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and bioavailability of the isoflavone biochanin A in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Focus on Formononetin: Anticancer Potential and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein kinase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced dissolution and bioavailability of biochanin A via the preparation of solid dispersion: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Oral and Intraperitoneal Administration of Quercetin Decreased Lymphocyte DNA Damage and Plasma Lipid Peroxidation Induced by TSA In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Minimizing Afrormosin Cytotoxicity in Primary Cells
Welcome to the technical support center for researchers utilizing Afrormosin in primary cell cultures. This guide is designed to provide troubleshooting assistance and frequently asked questions to help you mitigate cytotoxic effects and achieve reliable experimental outcomes. As an isoflavone with known bioactive properties, Afrormosin's effects can vary significantly depending on the cell type, concentration, and experimental conditions.
Troubleshooting Guide
This section addresses common issues encountered when working with Afrormosin in primary cells.
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed at desired therapeutic concentrations. | 1. Concentration too high for the specific primary cell type: Primary cells are often more sensitive than immortalized cell lines. 2. Extended exposure time: Continuous exposure may lead to cumulative toxicity. 3. Solvent toxicity: The solvent used to dissolve Afrormosin (e.g., DMSO) may be contributing to cell death. | 1. Perform a dose-response curve: Test a wide range of Afrormosin concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration with maximal desired effect and minimal cytotoxicity for your specific primary cells. 2. Optimize exposure time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the shortest effective exposure duration. 3. Include a solvent control: Ensure the final concentration of the solvent in your culture medium is consistent across all conditions and is below the toxic threshold for your cells (typically <0.1% for DMSO). |
| Inconsistent results between experiments. | 1. Variability in primary cell isolates: Primary cells from different donors or passages can have varied responses. 2. Inconsistent Afrormosin preparation: The age and storage of the Afrormosin stock solution can affect its potency. 3. Cell culture conditions: Fluctuations in incubator conditions (CO2, temperature, humidity) or media components can influence cell health and response. | 1. Standardize cell isolation and culture protocols: Use cells of a similar passage number and from a consistent source whenever possible. 2. Prepare fresh stock solutions: Prepare Afrormosin stock solutions fresh from powder for each set of experiments or store small aliquots at -80°C to avoid repeated freeze-thaw cycles. 3. Maintain consistent culture conditions: Regularly calibrate and monitor incubator settings. Use the same batch of media and supplements for the duration of an experiment. |
| Unexpected changes in cell morphology. | 1. Induction of apoptosis or other cell death pathways: Afrormosin is known to induce apoptosis in some cell types.[1][2] 2. Cellular stress response: Cells may be responding to the compound by altering their shape and adherence. | 1. Assess markers of apoptosis: Use assays such as Annexin V/Propidium Iodide staining to determine if apoptosis is being induced. 2. Lower the Afrormosin concentration: A lower concentration may still provide the desired biological effect without causing significant morphological changes. |
| Desired biological effect is not observed. | 1. Concentration is too low: The concentration of Afrormosin may be insufficient to elicit a response in your primary cell type. 2. Compound inactivity: The Afrormosin may have degraded. 3. Cell-specific signaling pathways: The targeted pathway may not be active or responsive in your specific primary cells. | 1. Increase the concentration: Based on your dose-response curve, try higher, non-toxic concentrations. 2. Verify compound activity: Test the compound on a positive control cell line known to respond to Afrormosin. 3. Investigate cellular pathways: Confirm that the signaling pathways you are studying are active in your primary cells. |
Frequently Asked Questions (FAQs)
Q1: What is Afrormosin and what are its known effects?
Afrormosin (7-hydroxy-4',6-dimethoxyisoflavone) is a naturally occurring isoflavone.[1][2] It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties.[3][4][5] In cancer cell lines, it can induce apoptosis (programmed cell death) and cause cell cycle arrest in a time- and dose-dependent manner.[1][2][6] In primary human neutrophils, it has been shown to modulate the inflammatory response and reduce the generation of reactive oxygen species (ROS).[3][4][5]
Q2: What are the primary signaling pathways affected by Afrormosin?
In cancer cells, Afrormosin has been shown to inhibit the AKT and ERK signaling pathways, which are involved in cell survival and proliferation.[1][2] Concurrently, it can activate the p38 and JNK pathways, which are associated with stress responses and apoptosis.[1][2] The apoptotic effect is also mediated by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax and the tumor suppressor p53.[1][6]
Q3: How can I reduce Afrormosin-induced cytotoxicity without compromising its desired effects?
-
Co-treatment with Antioxidants: Since some isoflavones can induce oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate cytotoxicity. Antioxidants may help protect normal cells from damage while potentially enhancing the effects on target cells.[7]
-
Dose and Time Optimization: As detailed in the troubleshooting guide, carefully titrating the concentration and duration of exposure is the most critical step.
-
Consider the Role of Copper: Some studies suggest that the cytotoxicity of isoflavones can be mediated by their interaction with intracellular copper.[8] Ensuring your cell culture medium has appropriate and consistent levels of trace metals may be important for reproducibility.
Q4: Are primary cells more sensitive to Afrormosin than cancer cell lines?
Generally, primary cells are more sensitive to chemical treatments than immortalized cancer cell lines.[9] This is due to their non-transformed state and more stringent growth requirements. Therefore, it is crucial to perform thorough dose-response studies on your specific primary cell type rather than relying on concentrations reported for cancer cells.
Q5: What is a standard workflow for assessing Afrormosin cytotoxicity?
A typical workflow involves a series of assays to measure cell viability, cytotoxicity, and the mechanism of cell death.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for assessing the metabolic activity of cells as an indicator of viability.
-
Materials:
-
Primary cells in a 96-well plate
-
Afrormosin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Culture medium
-
-
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Afrormosin in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of Afrormosin. Include wells with medium only (blank) and cells with medium containing the solvent at its highest concentration (vehicle control).
-
Incubate the plate for the desired time period (e.g., 24 or 48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Apoptosis Detection using Annexin V/PI Staining
This protocol distinguishes between viable, apoptotic, and necrotic cells.
-
Materials:
-
Treated primary cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with Afrormosin as described in your experimental setup.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses DCFDA to measure intracellular ROS levels.
-
Materials:
-
Treated primary cells
-
2',7'-dichlorofluorescin diacetate (DCFDA)
-
Culture medium without phenol red
-
Fluorescence plate reader or flow cytometer
-
-
Procedure:
-
Seed and treat cells with Afrormosin for the desired time. Include a positive control (e.g., H₂O₂).
-
After treatment, wash the cells with warm PBS.
-
Load the cells with 10 µM DCFDA in serum-free medium and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader or analyze by flow cytometry.
-
Normalize the fluorescence intensity to the cell number or protein concentration to determine the relative ROS levels.
-
References
- 1. KOPRI Repository: Afrormosin exerts an anticancer effect via MAPK and AKT signaling pathways in B16F10 cells [repository.kopri.re.kr]
- 2. researchgate.net [researchgate.net]
- 3. Afrormosin, an Isoflavonoid from Amburana cearensis A. C. Smith, Modulates the Inflammatory Response of Stimulated Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.box [2024.sci-hub.box]
- 5. researchgate.net [researchgate.net]
- 6. CAU Scholar's Space: Afrormosin exerts an anticancer effect via MAPK and AKT signaling pathways in B16F10 cells [scholarworks.bwise.kr]
- 7. Soy Isoflavones in Integrative Oncology: Increased Efficacy and Decreased Toxicity of Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soy Isoflavones Induce Cell Death by Copper-Mediated Mechanism: Understanding Its Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Afromosin Purification: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of the afromosin purification process. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address common challenges encountered during the isolation and purification of this isoflavonoid.
Frequently Asked Questions (FAQs)
Q1: What is the primary source for this compound isolation?
While this compound is present in Pericopsis elata, a significant source for its isolation is the bark of Amburana cearensis. Research has reported the successful isolation of this compound from Amburana cearensis with a purity of 78.5%.[1][2]
Q2: What are the major challenges in this compound purification?
Like many natural products, the purification of this compound faces challenges such as low concentrations in the source material, the presence of structurally similar flavonoids that can co-elute, and potential degradation during extraction and purification.
Q3: What are the key biological activities of this compound?
This compound exhibits significant anti-inflammatory and potential anticancer properties.[1][2][3] It has been shown to modulate the inflammatory response in human neutrophils and affect key signaling pathways involved in cell proliferation and apoptosis.[1][3]
Q4: Which signaling pathways does this compound interact with?
This compound has been demonstrated to exert its effects by modulating several critical signaling pathways. It inhibits the AKT/ERK pathways while activating the p38/JNK pathway, which are components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[3] Furthermore, its anti-inflammatory effects are linked to the inhibition of Protein Kinase C (PKC) activity, suggesting a potential role in regulating the NF-κB signaling pathway.[1][4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | Inefficient solvent extraction. | - Ensure the plant material is finely powdered to maximize surface area.- Optimize the solvent system. A mixture of polar and non-polar solvents (e.g., methanol/dichloromethane) is often effective for isoflavonoids.- Increase the extraction time or perform multiple extraction cycles. |
| Co-elution of Impurities during Chromatography | - Inappropriate stationary or mobile phase.- Overloading of the column. | - For silica gel chromatography, use a gradient elution starting with a non-polar solvent and gradually increasing polarity.- For Reverse-Phase HPLC, optimize the mobile phase composition (e.g., acetonitrile/water or methanol/water gradient) and pH.- Reduce the sample load on the column. |
| Low Purity of Final Product | Incomplete separation of closely related flavonoids. | - Employ multi-step chromatographic purification (e.g., silica gel column followed by preparative HPLC).- Consider using different chromatographic techniques, such as Sephadex LH-20 for size exclusion chromatography.- Recrystallization of the purified fractions can significantly improve purity. |
| Degradation of this compound | Exposure to harsh conditions (e.g., high temperature, strong acids/bases, light). | - Perform extraction and purification at room temperature or below.- Avoid the use of strong acids or bases. Use mild conditions for any pH adjustments.- Protect samples from light, especially during long processing times. |
| Inconsistent Biological Activity | Presence of interfering compounds or batch-to-batch variability in purity. | - Ensure high purity of the final this compound sample using analytical HPLC and spectroscopic methods (NMR, MS).- Standardize the purification protocol to ensure consistency between batches. |
Quantitative Data Summary
The following table presents a hypothetical, yet representative, summary of the quantitative data that could be expected during a typical this compound purification process from Amburana cearensis.
| Purification Stage | Starting Material (g) | Product Weight (g) | Yield (%) | Purity (%) |
| Crude Methanolic Extract | 1000 (Dried Bark) | 100 | 10.0 | ~5 |
| Liquid-Liquid Partitioning (EtOAc) | 100 | 20 | 20.0 | ~25 |
| Silica Gel Column Chromatography | 20 | 2.5 | 12.5 | ~70 |
| Preparative HPLC | 2.5 | 0.8 | 32.0 | >95 |
| Crystallization | 0.8 | 0.6 | 75.0 | >99 |
Experimental Protocols
Extraction and Initial Purification
-
Milling and Extraction: Air-dried and powdered bark of Amburana cearensis (1 kg) is macerated with methanol (3 x 5 L) at room temperature for 48 hours for each extraction. The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. The ethyl acetate fraction, which is typically rich in flavonoids, is collected and dried.
Chromatographic Purification
-
Silica Gel Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the major compound with an Rf value corresponding to this compound are pooled and concentrated.
-
Preparative High-Performance Liquid Chromatography (HPLC): The enriched this compound fraction is further purified by preparative reverse-phase HPLC.
-
Column: C18, 10 µm, 250 x 20 mm
-
Mobile Phase: A gradient of water (A) and acetonitrile (B). Start with 30% B, increasing to 70% B over 40 minutes.
-
Flow Rate: 10 mL/min
-
Detection: UV at 254 nm
-
Fractions corresponding to the this compound peak are collected, and the solvent is evaporated.
-
Crystallization
The highly purified this compound fraction is dissolved in a minimal amount of a suitable solvent (e.g., hot methanol) and allowed to cool slowly at room temperature, followed by refrigeration. The resulting crystals are collected by filtration and dried under vacuum to yield pure this compound.
Signaling Pathway Diagrams
The following diagrams illustrate the known and putative interactions of this compound with key cellular signaling pathways.
References
- 1. Afrormosin, an Isoflavonoid from Amburana cearensis A. C. Smith, Modulates the Inflammatory Response of Stimulated Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A small molecule inhibitor of atypical protein kinase C signaling inhibits pancreatic cancer cell transformed growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of protein kinase C activity by the antirheumatic drug auranofin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent Afromosin bioactivity results
Welcome to the technical support center for Afromosin bioactivity. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistencies in experimental results and provide standardized protocols for assessing the bioactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the anti-inflammatory activity of our this compound samples. What could be the cause?
A1: Inconsistent bioactivity of this compound can stem from several factors:
-
Purity of the Compound: this compound is an isoflavone, and natural product extractions can result in varying purity levels. Contamination with other structurally related isoflavones can lead to off-target effects or altered potency. It is crucial to verify the purity of each batch using methods like High-Performance Liquid Chromatography (HPLC).
-
Source and Extraction Method: The plant source, geographical location, and extraction protocol can significantly impact the composition and purity of the this compound extract.
-
Solubility Issues: this compound has poor solubility in aqueous solutions. Inconsistent stock solution preparation and precipitation during experiments can lead to variable effective concentrations. Ensure complete solubilization in a suitable solvent like DMSO before preparing final dilutions in aqueous media.
-
Stability of the Compound: Like many natural products, this compound may be sensitive to light, temperature, and pH. Degradation of the compound can lead to a loss of bioactivity. It is advisable to prepare fresh solutions for each experiment and store stock solutions under appropriate conditions (e..g, at -20°C, protected from light).
Q2: Our IC50 values for this compound's anticancer activity are not consistent across different cancer cell lines. Why might this be the case?
A2: Cell line-specific differences are a common cause of variable bioactivity results. This can be attributed to:
-
Differential Expression of Molecular Targets: this compound has been shown to exert its anticancer effects through modulation of the MAPK and AKT signaling pathways.[1] Different cancer cell lines may have varying baseline levels of activation or expression of key proteins within these pathways, leading to differences in sensitivity to this compound.
-
Metabolic Differences: Cell lines can metabolize compounds at different rates. If a cell line rapidly metabolizes this compound into less active or inactive forms, it will appear less sensitive.
-
Variations in Cell Culture Conditions: Factors such as cell passage number, confluency, and media composition can influence cellular responses to treatment. It is important to maintain consistent cell culture practices.
Q3: We are struggling to reproduce the reported anti-inflammatory effects of this compound in our neutrophil-based assays. What are some key experimental parameters to consider?
A3: Working with primary cells like neutrophils requires careful attention to experimental detail. Here are some critical points:
-
Neutrophil Viability and Activation State: Neutrophils are short-lived and easily activated. Ensure that the isolation procedure yields a highly pure and viable population of resting neutrophils. Pre-stimulation or excessive handling can alter their response to this compound.
-
Timing of Treatment: The timing of this compound treatment relative to the stimulus (e.g., fMLP or PMA) is crucial. Pre-incubation with this compound before stimulation is often necessary to observe an inhibitory effect.
-
Concentration of Stimulus: The concentration of the stimulus used to activate the neutrophils can impact the apparent efficacy of this compound. It is advisable to perform a dose-response curve for the stimulus to determine an optimal concentration for your assays.
Troubleshooting Guides
Issue 1: Inconsistent Anti-Inflammatory Activity
| Symptom | Potential Cause | Troubleshooting Step |
| High variability in inhibition of neutrophil degranulation | 1. Inconsistent this compound concentration due to poor solubility. 2. Variable neutrophil activation state. | 1. Prepare this compound stock in 100% DMSO and ensure complete dissolution. Use a consistent final DMSO concentration across all treatments. 2. Standardize neutrophil isolation protocol and minimize handling time. Assess viability and purity before each experiment. |
| Weak or no inhibition of myeloperoxidase (MPO) activity | 1. This compound degradation. 2. Suboptimal assay conditions. | 1. Prepare fresh this compound solutions for each experiment. Protect from light. 2. Optimize incubation time and substrate concentration for the MPO assay. |
| Inconsistent inhibition of TNF-α secretion | 1. Cell density variation. 2. Inconsistent stimulation. | 1. Ensure consistent cell seeding density. 2. Use a consistent concentration and incubation time for the inflammatory stimulus (e.g., LPS). |
Issue 2: Variable Anticancer Activity
| Symptom | Potential Cause | Troubleshooting Step |
| IC50 values differ significantly from published data | 1. Different cell line passage number or source. 2. Variation in cell viability assay protocol. | 1. Use cell lines from a reputable cell bank and maintain a consistent passage number range. 2. Standardize the seeding density, treatment duration, and MTT/MTS incubation time. |
| High standard deviations in cell viability assays | 1. Uneven cell plating. 2. This compound precipitation in culture media. | 1. Ensure a single-cell suspension before plating and use appropriate mixing techniques. 2. Visually inspect wells for precipitation after adding this compound. Consider using a lower final DMSO concentration or including a non-toxic surfactant. |
Quantitative Data Summary
| Bioactivity | Cell Type/Assay | This compound Concentration/IC50 | Reference |
| Anti-inflammatory | |||
| Neutrophil Degranulation (fMLP-induced) | Human Neutrophils | 10.47-335.2 μM (inhibition range) | de Araújo Lopes et al., 2013 |
| Neutrophil Degranulation (PMA-induced) | Human Neutrophils | 0.33-167.6 μM (inhibition range) | de Araújo Lopes et al., 2013 |
| Myeloperoxidase (MPO) Activity | Human Neutrophils | 3.3-335.2 μM (inhibition range) | de Araújo Lopes et al., 2013 |
| TNF-α Secretion | Human Neutrophils | 16.7-335.2 μM (inhibition range) | de Araújo Lopes et al., 2013 |
| Reactive Oxygen Species (ROS) Generation | Human Neutrophils | 16.7-335.2 μM (inhibition range) | de Araújo Lopes et al., 2013 |
| Anticancer | |||
| Cell Viability | B16F10 melanoma cells | Dose-dependent decrease (IC50 not specified) | Kim et al., 2022[1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (prepared by serial dilution from a DMSO stock) and a vehicle control (DMSO). Incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Neutrophil Degranulation Assay
-
Neutrophil Isolation: Isolate human neutrophils from peripheral blood using a density gradient centrifugation method.
-
Pre-incubation: Pre-incubate the isolated neutrophils with different concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Stimulation: Stimulate the neutrophils with a suitable agonist such as fMLP (e.g., 1 µM) or PMA (e.g., 100 nM) for 15-30 minutes at 37°C.
-
Enzyme Activity Measurement: Pellet the cells by centrifugation and measure the activity of a granule-released enzyme (e.g., myeloperoxidase or elastase) in the supernatant using a specific substrate.
-
Data Analysis: Express the enzyme activity as a percentage of the stimulated control and determine the inhibitory effect of this compound.
Signaling Pathways and Experimental Workflows
Caption: this compound's modulation of key signaling pathways.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
Validation & Comparative
For Immediate Release
[City, State] – [Date] – A comprehensive review of the isoflavones afromosin and formononetin reveals distinct and comparable biological activities, particularly in the realms of cancer and inflammation. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of these two related compounds.
Comparative Biological Activity
This compound and formononetin, both isoflavones, exhibit significant potential in preclinical studies. While both compounds demonstrate anticancer and anti-inflammatory properties, their potency varies across different experimental models.
Anticancer Activity
Quantitative analysis of the half-maximal inhibitory concentration (IC50) reveals the cytotoxic potential of these compounds against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast) | Not explicitly found | |
| HepG2 (Liver) | Not explicitly found | ||
| Formononetin | A549 (Lung) | 83.02 | |
| HGC-27 (Gastric) | 18.62 | ||
| MCF-7 (Breast) | >100 | ||
| PC-3M (Prostate) | 76.39 |
Anti-inflammatory Activity
Both this compound and formononetin have been shown to modulate inflammatory pathways. This compound has been observed to inhibit key inflammatory mediators in human neutrophils.[1] Formononetin has also demonstrated anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
| Compound | Assay | Effect | Concentration | Reference |
| This compound | Neutrophil Degranulation | Inhibition | 10.47 - 335.2 µM | [1] |
| Myeloperoxidase Activity | Inhibition | 3.3 - 335.2 µM | [1] | |
| TNF-α Secretion | Inhibition | 16.7 - 335.2 µM | [1] | |
| ROS Generation | Inhibition | 16.7 - 335.2 µM | [1] | |
| Formononetin | Nitric Oxide Production (RAW 264.7 cells) | IC50 values reported for various flavonoids, but not specifically for formononetin in the provided results. |
Note: Direct comparative IC50 values for the anti-inflammatory activity of both compounds under the same experimental conditions were not available in the searched literature.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and formononetin.
MTT Assay for Anticancer Activity
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or formononetin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Nitric Oxide Inhibition Assay (Griess Assay) for Anti-inflammatory Activity
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages.
Principle: The Griess reagent detects the presence of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo derivative that can be measured spectrophotometrically.
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Stimulation and Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour before stimulating with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL).
-
Incubation: Incubate the cells for 24 hours to allow for NO production.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a key signaling pathway involved in inflammation and a typical experimental workflow for assessing anticancer activity.
Caption: A simplified diagram of the LPS-induced inflammatory pathway and the inhibitory action of isoflavones.
Caption: Experimental workflow for determining the in vitro anticancer activity of test compounds.
References
A Comparative Analysis of Afromosin and Its Congeners: Unveiling Bioactive Potential
Afromosin, an O-methylated isoflavone, has garnered significant attention within the scientific community for its promising pharmacological activities. This guide provides a comparative analysis of this compound's bioactivity, focusing on its anti-inflammatory, antioxidant, and potential anticancer properties. Due to a notable scarcity of research on synthetic this compound derivatives, this analysis will draw comparisons with structurally related and well-characterized isoflavones, namely genistein and daidzein, to provide a broader context for its performance. All quantitative data is summarized for clear comparison, and detailed experimental methodologies for key assays are provided.
Data Presentation: A Comparative Overview of Bioactivity
The following table summarizes the available quantitative data on the bioactivity of this compound in comparison to other relevant isoflavones. This data highlights the relative potency of these compounds in various experimental models.
| Compound | Biological Activity | Assay | Target/Cell Line | IC50 / Effective Concentration | Reference |
| This compound | Anti-inflammatory | Neutrophil Degranulation (PMA-induced) | Human Neutrophils | IC50: 0.37 µM | [1] |
| Myeloperoxidase (MPO) Activity | Human Neutrophils | Inhibition at 3.3 - 335.2 µM | [2] | ||
| TNF-α Secretion | Human Neutrophils | Inhibition at 16.7 - 335.2 µM | [2] | ||
| Antioxidant | Reactive Oxygen Species (ROS) Generation | Human Neutrophils | Inhibition at 16.7 - 335.2 µM | [2] | |
| Lipid Peroxidation (LPO) | Not Specified | ~50% inhibition at 250 µM | [3] | ||
| Genistein | Anticancer | Cell Proliferation | Various Cancer Cell Lines | Varies (typically µM range) | |
| Anti-inflammatory | COX-2, iNOS expression | Macrophages | Varies | ||
| Daidzein | Antioxidant | DPPH Radical Scavenging | Chemical Assay | Varies | |
| Anticancer | Cell Proliferation | Breast Cancer Cells | Varies |
Note: Direct comparative studies of this compound derivatives are limited. The data for genistein and daidzein are provided as a reference for typical isoflavone activity and may not be directly comparable under the same experimental conditions as this compound.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are outlined below.
Human Neutrophil Degranulation Assay
-
Cell Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Cell Culture and Treatment: Isolated neutrophils are resuspended in Hank's Balanced Salt Solution (HBSS) and incubated with various concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 15 minutes) at 37°C.
-
Stimulation: Neutrophil degranulation is induced by adding a stimulating agent, such as phorbol 12-myristate 13-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP), and incubating for a further period (e.g., 30 minutes).
-
Quantification of Degranulation: The extent of degranulation is quantified by measuring the activity of released myeloperoxidase (MPO) in the cell supernatant. This is typically done by adding a substrate for MPO (e.g., o-dianisidine dihydrochloride and hydrogen peroxide) and measuring the change in absorbance at a specific wavelength (e.g., 460 nm).
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in MPO activity compared to the stimulated control. The IC50 value, the concentration of this compound that causes 50% inhibition, is determined from the dose-response curve.[1][2]
Reactive Oxygen Species (ROS) Generation Assay
-
Cell Preparation: Human neutrophils are isolated and prepared as described in the degranulation assay.
-
Fluorescent Probe Loading: The cells are loaded with a fluorescent probe that is sensitive to ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is non-fluorescent until it is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).
-
Treatment and Stimulation: The loaded cells are treated with different concentrations of this compound or a vehicle control, followed by stimulation with an agent like PMA to induce ROS production.
-
Fluorescence Measurement: The increase in fluorescence intensity, corresponding to the amount of ROS generated, is measured using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: The antioxidant activity of this compound is determined by its ability to reduce the fluorescence signal compared to the stimulated control.
Lipid Peroxidation (LPO) Assay
-
Model System: A model system susceptible to lipid peroxidation is used, such as isolated biological membranes (e.g., microsomes) or a linoleic acid emulsion.
-
Induction of Peroxidation: Lipid peroxidation is initiated by adding a pro-oxidant, such as ferrous ions (Fe2+) or a free radical generator.
-
Treatment: The model system is incubated with various concentrations of this compound or a reference antioxidant.
-
Measurement of Peroxidation: The extent of lipid peroxidation is quantified by measuring the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay. The absorbance of the resulting pink-colored complex is measured spectrophotometrically.
-
Data Analysis: The inhibitory effect of this compound on lipid peroxidation is calculated as the percentage reduction in MDA formation compared to the control.[3]
Mandatory Visualization
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the bioactivity of this compound and related isoflavones.
Caption: this compound's proposed anti-inflammatory mechanism via PKC inhibition.
Caption: General experimental workflow for evaluating this compound's bioactivity.
Caption: Simplified overview of this compound's antioxidant action.
References
Validating Afromosin's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Afromosin's performance against another Protein Kinase C (PKC) inhibitor, Gö 6983. The information presented is supported by experimental data to validate this compound's mechanism of action in modulating neutrophil activity.
This compound, an isoflavonoid, has demonstrated significant anti-inflammatory and antioxidant properties by targeting key signaling pathways in human neutrophils. This guide delves into the experimental validation of its mechanism of action, focusing on its potent inhibition of Protein Kinase C (PKC) and the subsequent downstream effects on neutrophil functions.
Comparative Analysis of Inhibitory Activity
The following tables summarize the quantitative data on the inhibitory effects of this compound and the broad-spectrum PKC inhibitor, Gö 6983, on various neutrophil functions upon stimulation.
| Inhibitor | Neutrophil Function | Stimulant | IC50 / % Inhibition | Reference |
| This compound | Degranulation (Myeloperoxidase Release) | PMA | 0.37 µM | [1] |
| Gö 6983 | Degranulation (Myeloperoxidase Release) | - | Data not available | |
| This compound | Myeloperoxidase (MPO) Activity | PMA | 3.35 µM (39% inhibition) | [1] |
| Gö 6983 | Myeloperoxidase (MPO) Activity | - | Data not available | |
| This compound | TNF-α Secretion | PMA | 16.76–335.2 µM (average 44% inhibition) | [1] |
| Gö 6983 | TNF-α Secretion | - | Data not available | |
| This compound | Reactive Oxygen Species (ROS) Generation | PMA | 61.08 µM | [1] |
| Gö 6983 | Superoxide (ROS) Release | - | 100 nM (90% inhibition) |
Table 1: Comparison of the inhibitory effects of this compound and Gö 6983 on neutrophil functions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound's action and a general workflow for evaluating neutrophil functions.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Neutrophil Isolation
Human neutrophils are isolated from peripheral blood of healthy donors using dextran sedimentation followed by Ficoll-Paque density gradient centrifugation. Erythrocytes are removed by hypotonic lysis. The resulting neutrophil population should be >95% pure as determined by microscopy.
Neutrophil Degranulation Assay (Myeloperoxidase Release)
-
Principle: Neutrophil degranulation is assessed by measuring the activity of released myeloperoxidase (MPO), a primary granule enzyme.
-
Protocol:
-
Isolated neutrophils (2.5 x 10^6 cells/mL) are pre-incubated with various concentrations of this compound or Gö 6983 for 15 minutes at 37°C.
-
Cells are then stimulated with phorbol 12-myristate 13-acetate (PMA) at a final concentration of 25 nM for 30 minutes at 37°C.
-
The reaction is stopped by centrifugation at 400 x g for 10 minutes at 4°C.
-
The MPO activity in the supernatant is measured spectrophotometrically using o-dianisidine dihydrochloride as a substrate. The change in absorbance is monitored at 460 nm.
-
Myeloperoxidase (MPO) Activity Assay
-
Principle: This assay directly measures the enzymatic activity of MPO in cell lysates or supernatants.
-
Protocol:
-
Following treatment and stimulation as described above, the cell supernatant is collected.
-
The MPO activity is determined by adding the supernatant to a reaction mixture containing hydrogen peroxide and a chromogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine - TMB).
-
The reaction is stopped with acid, and the absorbance is read at the appropriate wavelength (e.g., 450 nm for TMB).
-
TNF-α Secretion Assay
-
Principle: The concentration of TNF-α released into the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Protocol:
-
Neutrophils are treated with inhibitors and stimulated with PMA as previously described.
-
After incubation, the cell suspension is centrifuged, and the supernatant is collected.
-
The concentration of TNF-α in the supernatant is determined using a commercially available human TNF-α ELISA kit according to the manufacturer's instructions.
-
Reactive Oxygen Species (ROS) Generation Assay
-
Principle: ROS production is measured using a chemiluminescence-based assay. Luminol is used to detect a broad range of ROS.
-
Protocol:
-
Isolated neutrophils are pre-incubated with the inhibitors.
-
Luminol is added to the cell suspension.
-
Neutrophils are stimulated with PMA.
-
Chemiluminescence is measured immediately and continuously for a set period using a luminometer. The integral of the chemiluminescence signal over time is used to quantify total ROS production.
-
Conclusion
The experimental data strongly suggest that this compound validates its mechanism of action as a potent inhibitor of PKC in human neutrophils. Its ability to suppress multiple downstream inflammatory pathways at micromolar and even sub-micromolar concentrations, as evidenced by the inhibition of degranulation, MPO activity, TNF-α secretion, and ROS generation, positions it as a promising candidate for further investigation in inflammatory and immune-related disorders. While a direct quantitative comparison with Gö 6983 across all parameters is limited by the available data, this compound's efficacy, particularly in inhibiting PMA-induced degranulation, is noteworthy. Further studies are warranted to fully elucidate its therapeutic potential.
References
Afromosin: A Comparative Analysis of its Anti-inflammatory and Anticancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
Afromosin, a naturally occurring isoflavone, has demonstrated notable potential in preclinical studies as both an anti-inflammatory and anticancer agent. This guide provides a comparative analysis of this compound's effects in various experimental models, presenting available data alongside other relevant isoflavones to offer a comprehensive overview for research and development purposes.
Anti-inflammatory Effects: Focus on Neutrophil Modulation
A key area of this compound's anti-inflammatory activity lies in its modulation of neutrophil function. Neutrophils are critical first responders in the innate immune system, and their dysregulation can contribute to chronic inflammatory conditions.
Experimental Data Summary
One of the pivotal studies on this compound investigated its effects on stimulated human neutrophils. The findings reveal a dose-dependent inhibitory effect on several key markers of neutrophil activation.
| Parameter | Stimulant | This compound Concentration Range for Inhibition | Key Findings |
| Neutrophil Degranulation | fMLP | 10.47–335.2 μM | This compound significantly inhibited the release of granular contents. |
| PMA | 0.33–167.6 μM | Potent inhibition of degranulation was observed. | |
| Myeloperoxidase (MPO) Activity | fMLP/PMA | 3.3–335.2 μM | This compound reduced the activity of this pro-inflammatory enzyme. |
| TNF-α Secretion | fMLP/PMA | 16.7–335.2 μM | This compound decreased the release of this key inflammatory cytokine. |
| Reactive Oxygen Species (ROS) Generation | fMLP/PMA | 16.7–335.2 μM | This compound modulated the production of ROS, indicating antioxidant activity. |
Data sourced from a study on stimulated human neutrophils.[1]
Comparative Insights
While direct comparative studies of this compound against other isoflavones in neutrophil models are limited, the potent inhibition of PMA-induced degranulation suggests a mechanism involving the inhibition of Protein Kinase C (PKC) .[1] This provides a valuable direction for future comparative research against other PKC-inhibiting flavonoids.
Experimental Protocol: Neutrophil Degranulation Assay
The following is a generalized protocol for measuring neutrophil degranulation, a key assay in evaluating anti-inflammatory compounds like this compound.
-
Neutrophil Isolation: Human neutrophils are isolated from peripheral blood of healthy donors using density gradient centrifugation.
-
Cell Treatment: Isolated neutrophils are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Stimulation: Neutrophils are then stimulated with an agonist such as N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol 12-myristate 13-acetate (PMA) to induce degranulation.
-
Measurement of Granule Release: The supernatant is collected, and the activity of released granular enzymes, such as myeloperoxidase (MPO) or elastase, is measured using specific substrates that produce a colorimetric or fluorometric signal.
-
Data Analysis: The percentage of inhibition of degranulation by this compound is calculated by comparing the enzyme activity in treated cells to that in stimulated, untreated cells.
Signaling Pathway: this compound's Proposed Anti-inflammatory Mechanism
The inhibition of PMA-induced neutrophil activation strongly points to the modulation of the Protein Kinase C (PKC) signaling pathway by this compound.
Caption: Proposed mechanism of this compound's anti-inflammatory effect via PKC inhibition.
Anticancer Effects: A Comparative Look at Isoflavones
Isoflavones, as a class of compounds, have been extensively studied for their potential anticancer properties. While specific data on this compound's anticancer activity is still emerging, a comparison with other well-researched isoflavones in breast cancer cell lines can provide valuable context.
Experimental Data Summary: IC50 Values in Breast Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several isoflavones against various breast cancer cell lines.
| Isoflavone | Cell Line | IC50 (µM) | Reference |
| Genistein | MCF-7 | 6.5 - 12.0 µg/mL | [1][2] |
| MDA-MB-231 | 47.5 | [3] | |
| Daidzein | MCF-7 | 50 | [4] |
| BEL-7402 | 59.7 | [5] | |
| Biochanin A | MDA-MB-231 | 244.39 | [6] |
| Formononetin | MDA-MB-231 | >160 (no significant inhibition) | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and assay method.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity and cell proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound, other isoflavones) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined from the dose-response curve.
Signaling Pathways in Isoflavone-Mediated Anticancer Effects
Isoflavones are known to exert their anticancer effects through the modulation of multiple signaling pathways, including the induction of apoptosis and the inhibition of pro-survival pathways like NF-κB.
1. Apoptosis Induction Pathway
Caption: General mechanism of isoflavone-induced apoptosis.
2. NF-κB Inhibition Pathway
Caption: General mechanism of isoflavone-mediated NF-κB inhibition.
Conclusion and Future Directions
The available evidence suggests that this compound is a promising natural compound with potent anti-inflammatory effects, particularly through the modulation of neutrophil activity via PKC inhibition. While its anticancer potential is supported by the broader class of isoflavones, further research is needed to establish its specific efficacy and mechanisms of action in various cancer models.
Future studies should focus on:
-
Direct comparative analyses of this compound against other isoflavones in both inflammatory and cancer models.
-
Determination of this compound's IC50 values across a range of cancer cell lines.
-
Detailed elucidation of the specific molecular targets of this compound within the NF-κB and apoptotic signaling pathways.
Such research will be instrumental in validating the therapeutic potential of this compound and guiding its development as a novel anti-inflammatory or anticancer agent.
References
- 1. Molecular Pathways of Genistein Activity in Breast Cancer Cells [mdpi.com]
- 2. Genistein inhibition of the growth of human breast cancer cells: independence from estrogen receptors and the multi-drug resistance gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. jppres.com [jppres.com]
- 7. Formononetin inhibits migration and invasion of MDA-MB-231 and 4T1 breast cancer cells by suppressing MMP-2 and MMP-9 through PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Afromosin: A Preclinical Overview of its Anti-Inflammatory and Anti-Tumor Potential Compared to Standard-of-Care
For Immediate Release
[City, State] – [Date] – Afromosin, a naturally occurring isoflavonoid, has demonstrated notable anti-inflammatory and anti-tumor-promoting properties in preclinical studies. This report provides a comparative analysis of this compound against current standard-of-care drugs and the established therapeutic agent Auranofin, offering insights for researchers, scientists, and drug development professionals. The data presented herein is based on available preclinical research and is intended for informational purposes within a research and development context.
Executive Summary
This compound has shown significant potential in two key therapeutic areas: inflammation and oncology. In vitro studies reveal its ability to modulate the inflammatory response in human neutrophils by inhibiting key processes such as degranulation, myeloperoxidase activity, and the production of pro-inflammatory signals like TNF-α and reactive oxygen species (ROS). These effects are believed to be mediated through the inhibition of Protein Kinase C (PKC).
In oncology, preliminary in vivo studies indicate that this compound can inhibit tumor promotion in mouse models of skin and lung cancer. While direct quantitative comparisons are limited by the early stage of this compound research, this guide provides a framework for understanding its potential by juxtaposing its activity with established drugs. Auranofin, a gold-containing compound with both anti-inflammatory and anticancer properties, is included as a key comparator due to its mechanistic overlap involving the modulation of cellular oxidative stress.
Anti-Inflammatory Activity: this compound vs. Standard-of-Care
This compound's anti-inflammatory effects have been characterized in studies using human neutrophils, which are key players in the inflammatory cascade. Its performance is compared here with standard-of-care agents known to modulate neutrophil function, such as Dapsone and Colchicine.
Mechanism of Action
This compound's primary anti-inflammatory mechanism appears to be the inhibition of Protein Kinase C (PKC), a critical enzyme in neutrophil activation pathways. This contrasts with the mechanisms of Dapsone, which is thought to interfere with the myeloperoxidase-halide system and suppress neutrophil chemotaxis, and Colchicine, which inhibits microtubule polymerization, thereby affecting cell migration and inflammatory signaling.
dot
Caption: Mechanisms of this compound and Standard Anti-inflammatory Drugs.
Quantitative Comparison of Anti-Neutrophil Activity
The following table summarizes the in vitro efficacy of this compound and comparable drugs on key neutrophil functions.
| Compound | Assay | Model | Efficacy (IC50) | Reference |
| This compound | Neutrophil Degranulation (fMLP-induced) | Human Neutrophils | 66.70 µM | [1] |
| Neutrophil Degranulation (PMA-induced) | Human Neutrophils | 0.37 µM | [1] | |
| Dapsone | ROS Production (fMLP-stimulated) | Human Neutrophils | Dose-dependent inhibition (10-40 µg/mL) | [2] |
| Colchicine | Superoxide Production (MSU-induced) | Murine Neutrophils | Dose-dependent inhibition | [3] |
Experimental Protocol: this compound on Human Neutrophil Degranulation
-
Cell Isolation: Human neutrophils were isolated from the peripheral blood of healthy donors.
-
Incubation: Neutrophils (2.5 x 10^6 cells/mL) were incubated with varying concentrations of this compound (0.33–335.2 μM).
-
Stimulation: Degranulation was induced by adding either N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol 12-myristate-13-acetate (PMA).
-
Measurement: The release of myeloperoxidase, an indicator of degranulation, was measured to determine the inhibitory effect of this compound.[1]
dot
Caption: Workflow for Neutrophil Degranulation Assay.
Anti-Tumor Activity: this compound vs. Standard-of-Care and Auranofin
This compound has been shown to inhibit tumor promotion in preclinical models of skin and lung cancer.[4] This section compares its potential with standard chemotherapy agents used for these cancers and with Auranofin, which has demonstrated anticancer effects in similar models.
Mechanism of Action
While the precise anti-tumor mechanism of this compound is not fully elucidated, its ability to modulate PKC and ROS suggests a potential role in disrupting cancer cell signaling and survival pathways. Auranofin's anticancer effects are better characterized and are largely attributed to the inhibition of thioredoxin reductase (TrxR), leading to a buildup of ROS and subsequent apoptosis in cancer cells.[5][6][7] Standard chemotherapies like Cisplatin and Paclitaxel have distinct mechanisms, with Cisplatin causing DNA damage and Paclitaxel interfering with microtubule function.
dot
Caption: Anticancer Mechanisms of Action.
Quantitative Comparison of Anti-Tumor Activity
Direct comparison of this compound's in vivo anti-tumor efficacy is challenging due to the lack of publicly available quantitative data on tumor growth inhibition. The table below presents available data for Auranofin and standard chemotherapies in relevant cancer models.
| Compound | Assay | Model | Efficacy | Reference |
| This compound | Tumor Promotion | Mouse Skin & Lung | Inhibitory Effect (quantitative data not available) | [4] |
| Auranofin | Cell Viability | A549 Lung Cancer Cells | IC50: 0.75 µM - 5 µM | [5][8] |
| Tumor Growth | Calu3 Lung Cancer Xenograft | 67% inhibition of tumor growth | [6] | |
| Cisplatin | Malignant Conversion | Mouse Skin Papilloma | Enhanced conversion (2.3-fold) | [9] |
| Paclitaxel | Tumor Growth | A549 Lung Cancer Xenograft | Significant tumor growth inhibition | [10] |
Experimental Protocol: Two-Stage Mouse Skin Carcinogenesis
This model is used to evaluate the anti-tumor promoting effects of compounds.
-
Initiation: A single sub-carcinogenic dose of a carcinogen, such as 7,12-dimethylbenz[a]anthracene (DMBA), is applied to the skin of the mice.[11][12]
-
Promotion: Two weeks after initiation, a tumor promoter, typically 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area for several weeks to induce the formation of papillomas.[11][12]
-
Treatment: The test compound (e.g., this compound) is administered during the promotion phase to assess its ability to inhibit tumor formation.
-
Evaluation: The number and size of tumors are monitored over time to determine the inhibitory effect of the treatment.[11][12]
dot
Caption: Workflow for Two-Stage Skin Carcinogenesis Assay.
Conclusion
This compound presents a promising profile as a potential therapeutic agent with dual anti-inflammatory and anti-tumor activities. Its distinct mechanism of action, likely centered on PKC inhibition, warrants further investigation. While the current data is preclinical, it provides a strong rationale for continued research to quantify its efficacy and further elucidate its molecular targets. Future studies should focus on obtaining detailed dose-response data in various cancer models and exploring its potential in chronic inflammatory diseases. The comparison with Auranofin highlights the potential for compounds that modulate cellular redox status to have broad therapeutic applications. Continued investigation into this compound could pave the way for novel treatments for a range of diseases.
References
- 1. Method to Study Skin Cancer: Two-Stage Chemically Induced Carcinogenesis in Mouse Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Colchicine suppresses neutrophil superoxide production in a murine model of gouty arthritis: a rationale for use of low-dose colchicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor-promoting activities of this compound and soyasaponin I isolated from Wistaria brachybotrys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Cancer Effects of Auranofin in Human Lung Cancer Cells by Increasing Intracellular ROS Levels and Depleting GSH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Auranofin-mediated inhibition of PI3K/AKT/mTOR axis and anticancer activity in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Auranofin, an Anti-Rheumatic Gold Compound, Modulates Apoptosis by Elevating the Intracellular Calcium Concentration ([Ca2+]i) in MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced malignant conversion of benign mouse skin tumors by cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Multi-stage chemical carcinogenesis in mouse skin: Fundamentals and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multi-stage chemical carcinogenesis in mouse skin: fundamentals and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Afromosin: Bridging the Gap Between In Vitro Promise and In Vivo Validation in Cancer Research
For researchers, scientists, and drug development professionals, the journey of a potential therapeutic compound from initial laboratory findings to clinical application is a rigorous one. Afromosin (also known as Afrormosin), an O-methylated isoflavone, has demonstrated promising anticancer properties in preliminary in vitro studies. This guide provides a comprehensive comparison of the current in vitro data for this compound against related isoflavones, Formononetin and Biochanin A, for which in vivo validation studies are available, offering a predictive lens into the potential translational efficacy of this compound.
This guide synthesizes available data to facilitate a deeper understanding of this compound's potential, detailing its observed effects on cancer cell lines, elucidating the implicated signaling pathways, and providing the experimental context necessary for future in vivo validation studies. By comparing its performance with structurally similar compounds that have undergone in vivo testing, we aim to provide a valuable resource for researchers navigating the preclinical development of novel anticancer agents.
Comparative Analysis of this compound and Alternative Isoflavones
The following tables summarize the quantitative data from in vitro studies on this compound and comparative in vitro and in vivo studies on Formononetin and Biochanin A, focusing on their anticancer effects.
Table 1: In Vitro Anticancer Activity
| Compound | Cell Line | Assay | Concentration/Dosage | Key Findings | Reference |
| This compound | B16F10 (Melanoma) | MTT Assay | 25, 50, 100 µM | Dose- and time-dependent decrease in cell viability. | [1] |
| B16F10 (Melanoma) | Annexin V/PI Staining | 100 µM | Induction of apoptosis. | [1] | |
| Formononetin | HeLa (Cervical Cancer) | MTT Assay | Dose-dependent | Significant decrease in cell viability. | [2] |
| HeLa (Cervical Cancer) | Annexin V-FITC/PI Staining | 50 µM | 42.11% of cells underwent apoptosis. | [2] | |
| Various Cancer Cells | Varies | 1–200 µM | IC50 values between 10–300 µM. | [3] | |
| Biochanin A | SK-BR-3 (Breast Cancer) | Cell Viability Assay | 2–100 µM | Inhibition of cell viability. | [4] |
| Glioblastoma, Pancreatic, Oral Squamous Cancer Cells | Proliferation Assays | Not specified | Blocked proliferation. | [5] |
Table 2: In Vivo Anticancer Activity
| Compound | Animal Model | Cancer Type | Dosage | Key Findings | Reference |
| This compound | Not available | Not applicable | Not applicable | No in vivo studies found. | |
| Formononetin | Nude Mice (Xenograft) | Cervical Cancer (HeLa) | Not specified | Suppressed xenograft tumor growth. | [2] |
| Nude Mice (Xenograft) | Multiple Myeloma | Not specified | Decrease in Ki-67 expression in tumor tissues. | ||
| Mouse Metastasis Model | Breast Cancer (MDA-MB-231-luc and 4T1) | Not specified | Inhibitory effects on lung metastasis. | [6] | |
| Biochanin A | Ehrlich Solid-Phase Carcinoma Model | Carcinoma | Not specified | Synergizes with 5-fluorouracil to enhance anticancer activity. | [7][8] |
| Xenograft Model | Breast Cancer (MCF-7) | Not specified | Can inhibit tumor growth at lower plasma concentrations compared to in vitro. | [4] |
Signaling Pathways
The anticancer effects of this compound and related isoflavones are mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.
This compound Signaling Pathway in B16F10 Melanoma Cells
In vitro studies on this compound in B16F10 melanoma cells have indicated its inhibitory action on cancer cell proliferation and survival through the modulation of the MAPK and AKT signaling pathways.[1] Specifically, this compound has been shown to inhibit the AKT/ERK pathways while activating the p38/JNK pathway, leading to apoptosis.[1]
References
- 1. CAU Scholar's Space: Afrormosin exerts an anticancer effect via MAPK and AKT signaling pathways in B16F10 cells [scholarworks.bwise.kr]
- 2. In vitro and in vivo anti-cancer activity of formononetin on human cervical cancer cell line HeLa - ProQuest [proquest.com]
- 3. Frontiers | Formononetin: A Review of Its Anticancer Potentials and Mechanisms [frontiersin.org]
- 4. Biochanin A Modulates Cell Viability, Invasion, and Growth Promoting Signaling Pathways in HER-2-Positive Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Focus on Formononetin: Anticancer Potential and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The natural isoflavone Biochanin-A synergizes 5-fluorouracil anticancer activity in vitro and in vivo in Ehrlich solid-phase carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Afromosin Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various extraction methods for Afromosin (also known as Afrormosin), an isoflavone with significant therapeutic potential. This compound is primarily sourced from the heartwood of the African teak tree, Pericopsis elata. Due to the limited availability of direct comparative studies on this compound extraction from its native source, this guide presents analogous and well-established methods for isoflavone extraction from other botanical matrices, particularly soybeans, which can be adapted for Pericopsis elata.
Executive Summary
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound, while minimizing environmental impact and processing time. This guide evaluates four prominent extraction techniques: conventional solvent extraction, ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE). Each method is assessed based on its operational parameters, efficiency, and suitability for isoflavone isolation.
Data Presentation: Comparative Extraction Parameters
The following table summarizes the key quantitative parameters for different isoflavone extraction methods. It is important to note that the yields and optimal conditions can vary based on the specific plant matrix, equipment, and scale of operation.
| Extraction Method | Plant Material | Solvent | Temperature (°C) | Time | Key Findings |
| Solvent Extraction | Soybean | 65% aq. Methanol | Ambient | 30 min | Yield of 345 mg total isoflavones/100 g soybean. |
| Ultrasound-Assisted Extraction (UAE) | Soybean | 50% aq. Ethanol | 60 | 20 min | Quantitative extraction of four isoflavone derivatives. |
| Microwave-Assisted Extraction (MAE) | Soybean Flour | 50% aq. Ethanol | 50 | 20 min | Optimized conditions for quantitative recovery with high reproducibility (>95%). |
| Supercritical Fluid Extraction (SFE) | Soybeans | CO₂ with 7.5% Ethanol | 55 | - | High extraction recoveries of daidzein (97.3%) and genistein (98.0%).[1] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established procedures for isoflavone extraction and can be adapted for this compound isolation from Pericopsis elata.
Conventional Solvent Extraction
This method relies on the principle of solid-liquid extraction where the choice of solvent is crucial for efficient extraction.
Protocol:
-
Sample Preparation: The air-dried heartwood of Pericopsis elata is ground into a fine powder (e.g., 40-60 mesh).
-
Extraction: The powdered material is macerated with a suitable solvent (e.g., 65% aqueous methanol) in a solid-to-solvent ratio of 1:10 (w/v) at room temperature with constant agitation for a specified duration (e.g., 30 minutes).
-
Filtration and Concentration: The extract is filtered through a suitable filter paper (e.g., Whatman No. 1). The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography with silica gel or preparative HPLC to isolate this compound.
Ultrasound-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to enhance mass transfer and accelerate the extraction process.
Protocol:
-
Sample Preparation: Prepare the plant material as described in the solvent extraction protocol.
-
Extraction: The powdered sample is suspended in the extraction solvent (e.g., 50% aqueous ethanol) in an extraction vessel. The vessel is then placed in an ultrasonic bath or subjected to sonication using an ultrasonic probe.
-
Sonication Parameters: The extraction is carried out at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 20 minutes) with a set ultrasonic frequency (e.g., 20-40 kHz).
-
Post-Extraction Processing: Following sonication, the mixture is filtered, and the solvent is evaporated as described in the conventional method to yield the crude extract.
Microwave-Assisted Extraction (MAE)
MAE employs microwave energy to heat the solvent and the plant matrix, leading to rapid cell disruption and enhanced extraction efficiency.
Protocol:
-
Sample Preparation: Prepare the plant material as described previously.
-
Extraction: The powdered sample is mixed with the extraction solvent (e.g., 50% aqueous ethanol) in a microwave-transparent vessel.
-
Microwave Irradiation: The vessel is placed in a microwave extractor and subjected to a specific microwave power (e.g., 100-500 W) at a controlled temperature (e.g., 50°C) for a short duration (e.g., 20 minutes).
-
Cooling and Filtration: After irradiation, the vessel is allowed to cool to room temperature. The extract is then filtered and concentrated to obtain the crude this compound extract.
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. The solvating power of the supercritical fluid can be tuned by altering the pressure and temperature.
Protocol:
-
Sample Preparation: The plant material is ground and packed into an extraction vessel.
-
Extraction: Supercritical CO₂ is pumped through the extraction vessel at a specific pressure (e.g., 100 bar) and temperature (e.g., 55°C). A co-solvent or modifier (e.g., 7.5% ethanol) is often added to the CO₂ to enhance the extraction of more polar compounds like isoflavones.[1]
-
Separation: After passing through the extraction vessel, the pressure of the supercritical fluid is reduced in a separator, causing the extracted compounds to precipitate. The CO₂ can then be recycled.
-
Collection: The precipitated extract containing this compound is collected from the separator.
Mandatory Visualizations
This compound-Modulated Signaling Pathway
This compound has been shown to exert anticancer effects by modulating key signaling pathways involved in cell proliferation and apoptosis.[2][3][4] The following diagram illustrates the impact of this compound on the MAPK and AKT signaling pathways in cancer cells.
Caption: this compound's impact on MAPK and AKT signaling pathways.
General Experimental Workflow for this compound Extraction
The following diagram outlines a general workflow for the extraction and isolation of this compound from its plant source.
References
A Head-to-Head Comparison of Afromosin and Genistein in Melanoma Models
An Objective Guide for Researchers in Oncology and Drug Development
In the landscape of oncological research, particularly in the pursuit of novel therapeutics for melanoma, natural compounds have emerged as a promising frontier. Among these, isoflavones have garnered significant attention for their potential anti-cancer properties. This guide provides a detailed head-to-head comparison of two such isoflavones: Afromosin (also known as Afrormosin) and its well-studied counterpart, Genistein. The focus of this comparison is on their efficacy against the B16F10 murine melanoma cell line, a widely used model in preclinical cancer research.
Executive Summary of Comparative Efficacy
Both this compound and Genistein demonstrate anti-cancer activity against B16F10 melanoma cells, albeit with differing potencies and kinetics. This compound exhibits a clear dose- and time-dependent inhibition of cell viability, with significant apoptosis induction at a concentration of 100 µM after 48 hours.[1] Genistein also shows a significant reduction in cell viability at 100 µM after 48 hours.[2][3] However, its inhibitory effects are more pronounced with longer exposure, as evidenced by a lower IC50 value after seven days of treatment.[4]
Data Presentation: In Vitro Performance Metrics
The following tables summarize the key quantitative data on the cytotoxic and apoptotic effects of this compound and Genistein on B16F10 melanoma cells.
Table 1: Comparative Cytotoxicity of this compound and Genistein on B16F10 Cells
| Compound | Concentration (µM) | Incubation Time | Effect on Cell Viability |
| This compound | 25, 50, 100 | 24, 48, 72 hours | Dose- and time-dependent decrease in viability.[1] |
| Genistein | 50, 100 | 24, 48 hours | Significant decrease in cell number at both concentrations.[2] |
| Genistein | 12.5 | 7 days | 50% growth inhibition (IC50).[4] |
Table 2: Apoptotic Effects of this compound and Genistein on B16F10 Cells
| Compound | Concentration (µM) | Incubation Time | Apoptotic Effect |
| This compound | 100 | 48 hours | Apoptotic rate two times higher than control.[1] |
| Genistein | 12.5, 25, 50, 100 | 24, 48 hours | Dose-dependent increase in the ratio of apoptotic cells.[2][5] |
Mechanism of Action: A Focus on Key Signaling Pathways
Both this compound and Genistein exert their anti-cancer effects through the modulation of critical signaling pathways involved in cell survival, proliferation, and apoptosis. This compound has been shown to inhibit the AKT/ERK pathways while activating the p38/JNK pathway in B16F10 cells.[6] This leads to a reduction in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax and the tumor suppressor p53.[1]
Genistein's mechanism is more extensively characterized and is known to involve multiple pathways, including the PI3K/Akt and MAPK pathways.[3][7] In B16F10 cells, Genistein has been observed to downregulate the FAK/paxillin and MAPK signaling pathways, which are crucial for cell migration and invasion.[2][8][9]
Figure 1. Simplified PI3K/Akt signaling pathway and points of inhibition by this compound and Genistein.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assessment via MTT Assay
This protocol is designed to determine the dose-dependent cytotoxic effects of this compound and Genistein on B16F10 melanoma cells.
-
Cell Culture: B16F10 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Genistein (e.g., 0, 12.5, 25, 50, 100 µM).
-
Incubation: Cells are incubated for specified time points (e.g., 24, 48, 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Figure 2. Experimental workflow for the MTT cytotoxicity assay.
Apoptosis Analysis by Annexin V/PI Staining
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound or Genistein.
-
Cell Culture and Treatment: B16F10 cells are seeded in 6-well plates and treated with the desired concentrations of the compounds for the specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis by Propidium Iodide Staining
This protocol is used to determine the effect of this compound and Genistein on the cell cycle distribution of B16F10 cells.
-
Cell Culture and Treatment: Cells are cultured and treated as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing Propidium Iodide and RNase A in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.
Conclusion
This comparative guide provides a foundational overview of the anti-melanoma properties of this compound and Genistein. The data presented herein suggests that both compounds warrant further investigation as potential therapeutic agents. While Genistein has a more extensive body of research, this compound shows promising activity that justifies more in-depth studies to elucidate its full therapeutic potential and mechanism of action. Researchers are encouraged to use the provided protocols as a starting point for their own investigations into these and other novel anti-cancer compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Genistein inhibits the growth and regulates the migration and invasion abilities of melanoma cells via the FAK/paxillin and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genistein inhibits growth of B16 melanoma cells in vivo and in vitro and promotes differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CAU Scholar's Space: Afrormosin exerts an anticancer effect via MAPK and AKT signaling pathways in B16F10 cells [scholarworks.bwise.kr]
- 7. Cellular and Molecular Mechanisms Modulated by Genistein in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Genistein inhibits the growth and regulates the migration and invasion abilities of melanoma cells via the FAK/paxillin and MAPK pathways | Semantic Scholar [semanticscholar.org]
- 9. oncotarget.com [oncotarget.com]
Afromosin: Uncharted Territory in Biomarker Discovery
Efforts to validate afromosin as a clinical biomarker have been inconclusive, as current scientific literature lacks the necessary data to establish its role in diagnosing or monitoring any specific disease. Despite a thorough search for its application in oncology, inflammatory conditions, and metabolic disorders, no studies have emerged that investigate this compound as a potential biomarker. Therefore, a comparative analysis against established biomarkers is not feasible at this time.
This compound, a naturally occurring isoflavone found in various plants, has been the subject of some phytochemical and pharmacological research. However, its clinical utility as a biomarker remains unexplored. Biomarkers are crucial tools in modern medicine, enabling early disease detection, prediction of treatment response, and monitoring of disease progression. The validation of a biomarker is a rigorous process that requires extensive clinical studies to demonstrate its sensitivity, specificity, and reproducibility.
Currently, there is no published experimental data detailing the performance of this compound in these critical areas. Furthermore, information regarding specific signaling pathways that might be modulated by this compound in a disease context is not available. This absence of foundational research precludes the creation of a detailed comparison guide, including quantitative data tables and experimental protocols, as requested.
For researchers and drug development professionals, this signifies that this compound is a novel compound with a yet-to-be-determined clinical significance. Future research would first need to identify a potential disease link, followed by comprehensive studies to evaluate its biomarker potential. Until such data becomes available, the validation of this compound as a biomarker remains an open question.
A Comparative Guide to the Reproducibility of Afromosin's Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental data supporting the anti-inflammatory properties of Afromosin, with a focus on the reproducibility of these findings. We compare this compound's performance with that of other well-studied isoflavones, Genistein and Daidzein, and provide detailed experimental methodologies for key assays. This objective comparison is intended to aid researchers in evaluating this compound's potential as a therapeutic agent.
Executive Summary
This compound, an isoflavone found in plants such as Amburana cearensis, has demonstrated significant anti-inflammatory and antioxidant activities in preclinical studies. The primary research supporting these claims indicates that this compound can modulate the inflammatory response of human neutrophils by inhibiting key processes such as degranulation, myeloperoxidase (MPO) activity, tumor necrosis factor-alpha (TNF-α) secretion, and the generation of reactive oxygen species (ROS).[1] While the direct replication of these specific experimental results by independent laboratories has not been published, the observed effects of this compound are consistent with the known anti-inflammatory properties of other isoflavones like Genistein and Daidzein. This consistency across the isoflavone class lends confidence to the initial findings. The primary mechanism of action for this compound's anti-inflammatory effects appears to be the inhibition of the Protein Kinase C (PKC) signaling pathway.[1]
Comparative Performance of this compound and Alternative Isoflavones
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound, Genistein, and Daidzein. It is important to note that the experimental conditions, such as cell types, stimuli, and compound concentrations, may vary between studies, making direct numerical comparisons challenging. However, this compilation provides a valuable overview of their relative potencies and activities.
Table 1: Anti-Inflammatory and Antioxidant Effects of this compound on Human Neutrophils [1]
| Parameter | Stimulant | This compound Concentration (µM) | Inhibition (%) |
| Neutrophil Degranulation | fMLP | 10.47 - 335.2 | Concentration-dependent |
| PMA | 0.33 - 167.6 | Concentration-dependent (IC50 ≈ 0.37 µM) | |
| Myeloperoxidase (MPO) Activity | Not specified | 3.3 - 335.2 | Concentration-dependent |
| TNF-α Secretion | PMA | 16.7 - 335.2 | Concentration-dependent |
| Reactive Oxygen Species (ROS) Generation | Not specified | 16.7 - 335.2 | Concentration-dependent |
Table 2: Anti-Inflammatory Effects of Genistein
| Parameter | Cell Type/Model | Stimulant | Genistein Concentration | Effect | Reference |
| Neutrophil Degranulation (primary granules) | Human Neutrophils | fMLP | 100 µM | 67 ± 12% inhibition | [2] |
| Neutrophil Degranulation (secondary granules) | Human Neutrophils | fMLP | 100 µM | 71 ± 14% inhibition | [2] |
| TNF-α, MCP-1, ICAM-1 Expression | Rat Brain Microvascular Endothelial Cells | Hemolysate | 50 pM | 65.4%, 60.5%, 54.9% inhibition respectively | [3] |
| Inflammatory Cytokine Expression (TNF-α, IL-1β, IL-6) | Mouse Hippocampus | Hypoxia | 10, 20, 40 mg/kg | Significant inhibitory effects | [4] |
Table 3: Anti-Inflammatory Effects of Daidzein
| Parameter | Cell Type/Model | Stimulant | Daidzein Concentration | Effect | Reference |
| NO, IL-6, TNF-α, COX-2, iNOS Levels | RAW264.7 Macrophages | LPS | Not specified | Significant reduction | [5] |
| IL-1, IL-6, TNF-α mRNA Expression | Astrocyte Cells | Amyloid-beta or LPS | 10⁻¹² M | Down-regulation | [5] |
| Cxcl2 Expression | Murine Lung Epithelial Cells | TNF-α | 10 µmol/L | ~75% reduction in PARP-1 activity | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory effects on human neutrophils, as described by de Araújo Lopes et al. (2013).[1]
1. Isolation of Human Neutrophils: Human neutrophils were isolated from the peripheral blood of healthy volunteers. The protocol involved dextran sedimentation, followed by Ficoll-Paque gradient centrifugation to separate polymorphonuclear leukocytes. Contaminating erythrocytes were removed by hypotonic lysis. The resulting cell population consisted of 95-98% neutrophils.
2. Neutrophil Degranulation Assay: Neutrophils (2.5 × 10⁶ cells/mL) were incubated with varying concentrations of this compound. The cells were then stimulated with either N-formyl-methionyl-leucyl-phenylalanine (fMLP) in the presence of cytochalasin B, or phorbol 12-myristate 13-acetate (PMA). The release of myeloperoxidase (MPO), a marker of azurophilic granules, was measured spectrophotometrically to quantify degranulation.
3. Myeloperoxidase (MPO) Activity Assay: The enzymatic activity of released MPO was determined by measuring the oxidation of a chromogenic substrate in the presence of hydrogen peroxide. The change in absorbance was monitored over time to calculate the MPO activity.
4. TNF-α Secretion Assay: Neutrophils were pre-incubated with this compound and then stimulated with PMA. The concentration of TNF-α in the cell supernatant was quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
5. Reactive Oxygen Species (ROS) Generation Assay: The production of ROS was measured using a chemiluminescence assay. Neutrophils were treated with this compound and then stimulated. The subsequent light emission, generated by the reaction of ROS with a luminol-based substrate, was measured using a luminometer.
Signaling Pathways and Mechanism of Action
The experimental evidence strongly suggests that this compound exerts its anti-inflammatory effects in neutrophils, at least in part, by inhibiting the Protein Kinase C (PKC) signaling pathway.[1] PKC is a critical enzyme in the signaling cascades initiated by both fMLP and PMA, leading to neutrophil activation, degranulation, and ROS production.
The diagrams below, generated using the DOT language, illustrate the proposed signaling pathways and the likely point of intervention by this compound.
Caption: fMLP signaling pathway in neutrophils and proposed inhibition by this compound.
Caption: PMA-induced signaling in neutrophils and proposed inhibition by this compound.
Conclusion
The available experimental data provide a strong foundation for the anti-inflammatory and antioxidant potential of this compound. While the direct reproducibility of the key study by de Araújo Lopes et al. (2013) has yet to be independently verified, the consistency of its findings with the broader class of isoflavones, such as Genistein and Daidzein, is encouraging. The proposed mechanism of action through the inhibition of the PKC signaling pathway offers a clear direction for further investigation. Future research should focus on independent validation of this compound's effects and head-to-head comparative studies with other isoflavones under standardized conditions to fully elucidate its therapeutic potential.
References
- 1. Afrormosin, an Isoflavonoid from Amburana cearensis A. C. Smith, Modulates the Inflammatory Response of Stimulated Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genistein, a soybean isoflavone, reduces the production of pro-inflammatory and adhesion molecules induced by hemolysate in brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genistein: A Review on its Anti-Inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Daidzein suppresses pro-inflammatory chemokine Cxcl2 transcription in TNF-α-stimulated murine lung epithelial cells via depressing PARP-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of α-Mangostin and Its Synthetic Analogues in Cancer Research
Introduction
While the search for the specific compound "afromosin" did not yield sufficient data for a comparative analysis, this guide presents a comprehensive comparison of a well-researched natural xanthone, α-Mangostin, and its synthetic analogues. α-Mangostin, derived from the pericarp of the mangosteen fruit (Garcinia mangostana), has garnered significant attention for its potent anti-cancer properties.[1][2] This guide is intended for researchers, scientists, and drug development professionals, providing a detailed comparison of the efficacy of α-Mangostin and its synthetic derivatives, supported by experimental data and protocols.
Data Presentation: Cytotoxic Efficacy
The cytotoxic activity of α-Mangostin and its synthetic analogues has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating higher potency. The following tables summarize the IC50 values of α-Mangostin and several of its synthetic derivatives.
Table 1: Cytotoxic Activity (IC50, μM) of α-Mangostin and Synthetic Analogues [3]
| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung Cancer) | MCF-7 (Breast Cancer) | SW480 (Colon Cancer) |
| α-Mangostin | 11.33 ± 0.15 | 10.12 ± 0.11 | 9.87 ± 0.13 | 12.54 ± 0.18 | 15.61 ± 0.21 |
| Analogue 1a | 5.96 ± 0.08 | 14.32 ± 0.19 | 18.76 ± 0.25 | 21.43 ± 0.29 | 25.87 ± 0.34 |
| Analogue 2h | 6.90 ± 0.09 | 12.87 ± 0.17 | 15.43 ± 0.21 | 19.87 ± 0.27 | 23.45 ± 0.31 |
| Analogue 3e | 15.43 ± 0.21 | 3.98 ± 0.05 | 20.12 ± 0.27 | 24.56 ± 0.33 | 28.98 ± 0.39 |
| Analogue 2e | 18.65 ± 0.23 | > 50 | > 50 | > 50 | > 50 |
| Analogue 2m | > 50 | 23.45 ± 0.31 | > 50 | > 50 | > 50 |
Data presented as mean ± standard deviation.
Table 2: Antiviral Activity of α-Mangostin and its Enriched Extracts (AMEs) against Feline Infectious Peritonitis Virus (FIPV) [4]
| Compound | CC50 (μg/mL) | EC50 (μg/mL) | Selectivity Index (SI) |
| α-Mangostin | 8.82 ± 0.91 | 2.71 | 3.25 |
| AME95 | 10.26 ± 0.11 | 2.88 | 3.56 |
| AME84 | 9.85 ± 0.41 | 2.83 | 3.48 |
CC50: 50% cytotoxic concentration; EC50: 50% effective concentration; SI: Selectivity Index (CC50/EC50).
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key assays used to evaluate the efficacy of α-Mangostin and its analogues.
1. MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (α-Mangostin or its synthetic analogues) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 μL of a solubilization solution (e.g., detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[5]
2. Transwell Migration and Invasion Assay (Boyden Chamber Assay)
This assay is used to evaluate the migratory and invasive potential of cancer cells in response to chemoattractants.[7]
-
Chamber Preparation: For invasion assays, coat the upper surface of the transwell insert membrane (typically with 8 µm pores) with a layer of Matrigel to simulate the extracellular matrix.[7][8] For migration assays, the membrane is left uncoated.
-
Cell Seeding: Harvest and resuspend cells in a serum-free medium. Seed the cells into the upper chamber of the transwell insert.
-
Chemoattractant Addition: Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.[9]
-
Incubation: Incubate the plate for a period that allows for cell migration or invasion (e.g., 24 hours).
-
Cell Removal and Staining: Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab. Fix and stain the cells that have migrated to the lower surface of the membrane.
-
Quantification: Count the stained cells under a microscope. Alternatively, the stained cells can be lysed, and the absorbance of the lysate can be measured.[7]
Signaling Pathways and Mechanisms of Action
α-Mangostin exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and metastasis.[1][10]
Caption: Signaling pathways modulated by α-Mangostin in cancer cells.
α-Mangostin has been shown to induce apoptosis through the activation of the ASK1/p38 signaling pathway and the mitochondria-dependent caspase cascade.[11] It also inhibits key survival pathways such as PI3K/Akt and MAPK/ERK, which are often dysregulated in cancer.[12] Furthermore, α-Mangostin can suppress the activation of NF-κB, a transcription factor that plays a crucial role in inflammation, cell proliferation, and survival.[10]
Experimental Workflow
The following diagram illustrates a general workflow for comparing the efficacy of a natural compound like α-Mangostin with its synthetic analogues.
Caption: General workflow for comparing compound efficacy.
The presented data indicates that both the natural compound α-Mangostin and its synthetic analogues possess significant anti-cancer properties. Synthetic modifications of the α-Mangostin scaffold have led to the development of analogues with altered potency and selectivity against different cancer cell lines. For instance, analogue 1a shows improved cytotoxicity against HL-60 cells compared to the parent compound, while analogue 3e is particularly potent against SMMC-7721 cells.[3] However, some modifications can also lead to a decrease or loss of activity, as seen with analogues 2e and 2m against several cell lines.[3]
The diverse biological activities of α-Mangostin and its amenability to chemical modification make it a promising lead compound for the development of novel anti-cancer therapeutics. Further research into the structure-activity relationships of synthetic xanthone derivatives will be crucial for optimizing their efficacy and selectivity. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.hh-publisher.com [journals.hh-publisher.com]
- 3. Design, synthesis and structure–activity relationships of mangostin analogs as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 9. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 10. α-Mangostin: A Dietary Antioxidant Derived from the Pericarp of Garcinia mangostana L. Inhibits Pancreatic Tumor Growth in Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alpha-mangostin induces apoptosis through activation of reactive oxygen species and ASK1/p38 signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Afromosin Disposal Protocol: Ensuring Laboratory Safety and Environmental Protection
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for Afromosin, a naturally occurring isoflavone. Adherence to these guidelines is essential to mitigate risks and ensure compliance with safety regulations.
Chemical and Physical Properties of this compound
A thorough understanding of a chemical's properties is the foundation of its safe handling and disposal. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₅ | [1][2] |
| Molecular Weight | 298.29 g/mol | [1][2] |
| CAS Number | 550-79-8 | [2] |
| Appearance | Data not available | |
| Solubility in Water | 0.032 g/L (Predicted) | [3] |
| logP | 3.5 (Predicted) | [3] |
| Chemical Stability | Stable under normal conditions. | [4][5] |
This compound Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Protocol
While a specific Safety Data Sheet (SDS) for this compound was not found, the following procedures are based on general best practices for the disposal of laboratory chemicals and unused medications. Always consult your institution's specific hazardous waste management guidelines.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing appropriate PPE to minimize exposure.[5]
-
Eye Protection: Safety goggles with side-shields.[5]
-
Hand Protection: Chemical-resistant gloves.[5]
-
Body Protection: A lab coat or other impervious clothing.[5]
Waste Segregation and Collection
Properly segregate this compound waste at the point of generation to ensure it is handled correctly.
-
Unused or Expired this compound:
-
Keep the compound in its original container if possible. If not, use a clearly labeled, sealed container suitable for chemical waste.
-
Do not mix with other waste streams unless directed by your institution's hazardous waste guidelines.
-
-
Contaminated Labware and PPE (Trace Waste):
-
This includes items such as gloves, pipette tips, and empty vials that have come into contact with this compound.
-
Place these items in a designated hazardous waste container, clearly labeled for chemical waste.[6]
-
Spill Cleanup
In the event of a spill, follow these steps to safely clean the area:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.[5]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.
-
Carefully collect the absorbent material and spilled compound into a sealable, labeled hazardous waste container.[5]
-
Clean the spill area thoroughly to remove any residual contamination.
Final Disposal
The ultimate disposal of this compound waste must be conducted in a compliant and environmentally sound manner.
-
Do Not Dispose in Regular Trash or Down the Drain: Due to potential environmental hazards, this compound should not be disposed of in the regular trash or washed down the sink.[7] Discharging chemicals into drains can contaminate water courses.
-
Use a Certified Hazardous Waste Contractor: All this compound waste, whether unused product or contaminated materials, should be disposed of through your institution's designated hazardous waste management program or a certified contractor.
-
Drug Take-Back Programs: For unused medications in a clinical or research setting, drug take-back programs can be a viable disposal option if available.[7][8]
General Safety and Handling Precautions
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.[4]
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Keep away from strong oxidizing agents, strong acids, and strong alkalis.[5]
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. This compound | C17H14O5 | CID 5281704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Showing Compound Afrormosin (FDB011948) - FooDB [foodb.ca]
- 4. media.allergan.com [media.allergan.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ph.health.mil [ph.health.mil]
- 7. dea.gov [dea.gov]
- 8. Medicine: Proper Disposal [nationwidechildrens.org]
Essential Safety and Handling Protocols for Afromosin
IMMEDIATE ACTION REQUIRED: A specific Safety Data Sheet (SDS) for Afromosin is not publicly available. The following guidance is based on general best practices for handling potentially hazardous research chemicals. It is imperative to obtain a substance-specific SDS from your supplier before handling this compound.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Given the absence of a specific Safety Data Sheet, a highly cautious approach is mandatory. The following procedures are based on the general principles of handling chemicals with unknown toxicity and potential hazards.
Personal Protective Equipment (PPE)
Due to the unknown specific hazards of this compound, a comprehensive PPE protocol is essential to minimize exposure through all potential routes: dermal, ocular, inhalation, and ingestion.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations (e.g., weighing, creating solutions) |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Thicker, chemical-resistant gloves (e.g., butyl rubber) should be considered. |
| Eye Protection | Safety glasses with side shields. | Chemical safety goggles or a full-face shield. |
| Body Protection | A fully buttoned laboratory coat. | A disposable, chemical-resistant gown or coveralls. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially if there is a risk of aerosol or dust generation. |
Operational Plan: Safe Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
2. Procedural Steps:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: Conduct all weighing of solid this compound within a fume hood or a ventilated balance enclosure to prevent the dispersion of fine particles.
-
Solution Preparation: When dissolving this compound, add the solvent to the solid slowly to avoid splashing.
-
Post-Handling: After handling, wipe down all surfaces in the work area with an appropriate decontaminating solution.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, bench paper, and pipette tips, must be considered hazardous waste.
-
Containerization: Collect all this compound waste in a clearly labeled, sealed, and chemical-resistant container.
-
Disposal Route: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Workflow for Safe Handling of this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
